5-Chloro-4-fluoropyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-fluoropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOCIXDBZWPVMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-4-fluoropyridin-2-amine
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
5-Chloro-4-fluoropyridin-2-amine is a halogenated pyridine derivative that has emerged as a valuable heterocyclic building block in the field of drug discovery and development. Its strategic placement of chloro, fluoro, and amino functional groups on the pyridine scaffold offers medicinal chemists a versatile platform for molecular elaboration. The electron-withdrawing nature of the halogens significantly influences the reactivity of the pyridine ring, while the amino group provides a key handle for a multitude of chemical transformations, including amide bond formation, N-arylation, and participation in the synthesis of fused heterocyclic systems. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization, from optimizing reaction conditions and purification protocols to predicting its behavior in biological systems (e.g., solubility, membrane permeability) and ensuring proper handling and storage.
This guide provides a comprehensive overview of the core physicochemical properties of this compound, supported by detailed experimental protocols for its characterization. The methodologies described are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for advancing research and development programs.
Part 1: Molecular Identity and Core Physicochemical Characteristics
The foundational step in utilizing any chemical reagent is to confirm its identity and understand its basic physical properties. These parameters influence everything from solvent selection for reactions to storage conditions.
Chemical Identity
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Chemical Name: this compound
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CAS Number: 1393574-54-3
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Molecular Formula: C₅H₄ClFN₂[1]
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Synonyms: 2-Amino-5-chloro-4-fluoropyridine
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InChI Key: XZOCIXDBZWPVMX-UHFFFAOYSA-N
Physicochemical Data Summary
The properties of this compound are summarized in the table below. It is critical to note that while some data is experimentally derived from supplier technical sheets, other values, such as LogP and pKa, are often computationally predicted for novel structures and should be experimentally verified for critical applications.
| Property | Value / Description | Source / Rationale |
| Molecular Weight | 146.55 g/mol | Calculated from the molecular formula C₅H₄ClFN₂.[1][2] |
| Physical Form | Solid | Typically a white to beige powder or crystalline solid. |
| Melting Point | Not explicitly reported. Expected to be in the range of 90-100 °C. | This estimation is based on similar isomers like 2-Amino-5-chloro-3-fluoropyridine (91–95 °C)[3]. Experimental determination is required for an exact value. |
| Boiling Point | Not applicable. | The compound is a solid at room temperature and is expected to decompose at higher temperatures before boiling under atmospheric pressure. |
| Solubility | Low aqueous solubility; soluble in organic solvents. | Expected to be soluble in polar aprotic solvents (DMSO, DMF) and alcohols (Methanol, Ethanol). This is typical for small, relatively nonpolar aromatic amines. |
| LogP (Octanol/Water) | ~1.6 (Predicted) | This is a computed value for a closely related isomer, 5-Chloro-6-fluoropyridin-2-amine[2], suggesting moderate lipophilicity. Experimental determination is recommended. |
| pKa | ~6.4 (Predicted) | This is a predicted value for the similar compound 2-Amino-4-fluoropyridine[4]. The value reflects the basicity of the exocyclic amino group and the pyridine nitrogen. |
Part 2: Spectroscopic and Chromatographic Fingerprint
Spectroscopic and chromatographic data provide an unambiguous "fingerprint" of a molecule, essential for identity confirmation and purity assessment.
Expected Spectroscopic Features
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Two distinct signals are expected in the aromatic region (typically δ 6.5-8.5 ppm) corresponding to the two protons on the pyridine ring. A broad singlet, which may be exchangeable with D₂O, is anticipated for the amine (-NH₂) protons.
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¹³C NMR: Five signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be significantly influenced by the attached substituents (Cl, F, NH₂), with carbon-fluorine coupling being a key diagnostic feature.
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Infrared (IR) Spectroscopy:
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N-H Stretching: A pair of medium-to-sharp bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
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C=C and C=N Stretching: Multiple sharp bands in the 1400-1650 cm⁻¹ region, corresponding to the aromatic pyridine ring vibrations.
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C-F and C-Cl Stretching: Bands in the fingerprint region, typically between 1000-1300 cm⁻¹ for C-F and 600-800 cm⁻¹ for C-Cl.
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Mass Spectrometry (MS):
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The nominal mass will be 146 g/mol . High-resolution mass spectrometry (HRMS) should yield a mass of ~146.0047 Da.[2]
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A key diagnostic feature will be the isotopic pattern of the molecular ion (M⁺). Due to the presence of chlorine, two peaks will be observed: one for the ³⁵Cl isotope (M⁺) and one for the ³⁷Cl isotope (M+2⁺) in an approximate 3:1 ratio of intensity.
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Part 3: Self-Validating Experimental Protocols
The following protocols are designed to provide robust, reproducible data for the characterization of this compound. The causality behind key steps is explained to ensure a deep understanding of the methodology.
Workflow for Physicochemical Characterization
The logical flow for characterizing a new batch of the compound is outlined below. This ensures identity, purity, and key physical properties are confirmed before use in further applications.
Caption: Workflow for the characterization of this compound.
Protocol 1: Purity Determination by Reverse-Phase HPLC
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Principle: This method separates the target compound from potential impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. Purity is calculated based on the relative area of the main peak detected by a UV detector.
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Instrumentation:
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High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
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C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
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Reagents:
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Acetonitrile (ACN), HPLC grade.
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Water, HPLC grade.
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Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade.
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This compound sample.
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Procedure:
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Mobile Phase Preparation:
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Mobile Phase A: 0.1% TFA (or Formic Acid) in Water.
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Mobile Phase B: 0.1% TFA (or Formic Acid) in Acetonitrile.
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Causality: The acid modifier sharpens peak shape by ensuring acidic/basic analytes are in a single protonation state.
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Sample Preparation:
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Accurately weigh ~1 mg of the compound.
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Dissolve in 1 mL of a 50:50 ACN/Water mixture to create a 1 mg/mL stock solution.
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Causality: Using a mixture for dissolution ensures solubility and compatibility with the initial mobile phase conditions, preventing sample precipitation on the column.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 5 µL.
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Column Temperature: 30 °C.
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UV Detection: 254 nm (or wavelength of maximum absorbance).
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Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
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Data Analysis:
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Integrate all peaks in the chromatogram.
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Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.
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Self-Validation: The system is validated by a sharp, symmetrical peak for the main component. A stable baseline and the separation of any visible impurities confirm the method's suitability.
Protocol 2: Melting Point Determination
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Principle: The melting point is a fundamental physical property indicating purity. A sharp melting range (typically < 2 °C) is characteristic of a pure crystalline solid.
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Instrumentation:
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Capillary melting point apparatus.
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Glass capillary tubes (closed at one end).
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Procedure:
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Sample Preparation:
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Ensure the sample is completely dry and finely powdered.
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Pack the capillary tube with 2-3 mm of the sample by tapping the closed end on a hard surface.
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Causality: A finely packed, dry sample ensures uniform heat transfer and an accurate reading.
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Measurement:
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Place the capillary tube in the apparatus.
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Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly find the approximate melting range.
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Perform a second measurement with a new sample, heating rapidly to ~15 °C below the approximate melting point.
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Reduce the ramp rate to 1-2 °C/min to allow for thermal equilibrium.
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Causality: A slow ramp rate near the melting point is crucial for accurately observing the temperatures at which melting begins and is complete.
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Data Recording:
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the last solid crystal melts (T₂).
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The melting point is reported as the range T₁ - T₂.
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Part 4: Reactivity, Handling, and Applications
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the distinct reactivity of its functional groups.
Caption: Reactivity sites of this compound.
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Amino Group: Acts as a potent nucleophile. It is readily acylated to form amides, alkylated, or used in coupling reactions like the Buchwald-Hartwig amination.
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Fluoro Group: The fluorine at the 4-position is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing pyridine nitrogen. It can be displaced by various nucleophiles (e.g., alcohols, thiols, amines), providing a key vector for diversification.
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Chloro Group: The chlorine at the 5-position is less activated towards SₙAr compared to the fluorine. However, it serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille), allowing for the introduction of carbon-based substituents.
This differential reactivity makes the compound a strategic precursor in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other targeted therapeutics.[3][5][6]
Handling and Storage
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Safety: The compound is classified as a warning-level hazard, causing skin and eye irritation and potential respiratory irritation. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
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Storage: To maintain integrity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). Recommended storage is in a cool, dark, and dry place, typically at 2-8 °C.
References
- 1. CAS 1256834-58-8 | 5-Chloro-4-fluoropyridin-3-amine - Synblock [synblock.com]
- 2. 5-Chloro-6-fluoropyridin-2-amine | C5H4ClFN2 | CID 53485736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. 2-AMINO-4-FLUOROPYRIDINE CAS#: 944401-77-8 [m.chemicalbook.com]
- 5. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 5-Chloro-4-fluoropyridin-2-amine: A Key Building Block in Modern Medicinal Chemistry
Introduction
In the landscape of contemporary drug discovery and development, the strategic use of halogenated heterocyclic compounds has become indispensable. These molecular scaffolds provide a unique combination of physicochemical properties that are highly advantageous for modulating biological activity, metabolic stability, and pharmacokinetic profiles. Among these, 5-Chloro-4-fluoropyridin-2-amine has emerged as a pivotal intermediate, particularly in the synthesis of targeted therapeutics such as kinase inhibitors. This technical guide offers an in-depth exploration of the molecular characteristics, synthesis, and application of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a chemical entity is paramount for its effective application in synthesis and drug design.
Core Molecular Data
The essential molecular and physical properties of this compound are summarized in the table below. These data are critical for reaction planning, stoichiometric calculations, and analytical characterization.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄ClFN₂ | [1] |
| Molecular Weight | 146.55 g/mol | [1] |
| CAS Number | 1393574-54-3 | |
| Appearance | Solid | |
| Purity (Typical) | ≥97% | |
| Storage Conditions | 2-8°C, Keep in a dark place under an inert atmosphere |
Spectroscopic Signature
The structural elucidation of this compound is confirmed through standard spectroscopic techniques. The following are predicted and representative spectral data based on the analysis of structurally analogous compounds.
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 5.0 Hz, 1H, H-6), 6.60 (s, 2H, -NH₂), 6.50 (d, J = 5.0 Hz, 1H, H-3).
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¹³C NMR (101 MHz, DMSO-d₆): δ 158.0 (d, JCF = 240.0 Hz, C-4), 155.5 (C-2), 148.0 (d, JCF = 12.0 Hz, C-6), 118.0 (d, JCF = 4.0 Hz, C-5), 108.0 (d, JCF = 18.0 Hz, C-3).
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Mass Spectrometry (ESI): m/z 147.0 (M+H)⁺.
Synthesis and Reactivity
The synthetic accessibility of this compound is a key factor in its widespread use. While multiple proprietary routes exist, a common approach involves the sequential halogenation and amination of a pyridine precursor.
Representative Synthetic Protocol
The following protocol outlines a plausible and illustrative synthesis of this compound, based on established pyridine chemistry. This procedure is intended for informational purposes and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Fluorination of 2-Amino-5-chloropyridine
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To a solution of 2-amino-5-chloropyridine (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add sodium fluoride (1.5 equivalents).
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Heat the reaction mixture to 140°C and maintain for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
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Upon completion, cool the mixture to 80°C and remove the solvent under reduced pressure.
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Partition the residue between dichloromethane and a saturated aqueous solution of sodium chloride.
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Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
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Purify the crude product by recrystallization from ethanol to yield 2-amino-4-fluoropyridine.
Step 2: Chlorination of 2-Amino-4-fluoropyridine
This step is a conceptual representation of a potential subsequent transformation and requires careful optimization.
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Dissolve 2-amino-4-fluoropyridine (1 equivalent) in a suitable solvent.
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Introduce a chlorinating agent, such as N-chlorosuccinimide (NCS), portion-wise at a controlled temperature.
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Monitor the reaction for the formation of the desired product, this compound.
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Upon completion, quench the reaction and perform an aqueous work-up.
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Extract the product with an appropriate organic solvent and purify by column chromatography or recrystallization.
Reactivity Profile
The chemical behavior of this compound is dictated by its functional groups: the nucleophilic amino group and the pyridine ring, which is activated towards certain transformations and deactivated towards others by its halogen substituents. The amino group can readily undergo reactions such as acylation, alkylation, and participation in coupling reactions. The pyridine nitrogen can be protonated or alkylated, and the halogen atoms can be substituted under specific conditions, although the fluorine at the 4-position is generally less reactive towards nucleophilic aromatic substitution than the chlorine at the 5-position.
Application in Kinase Inhibitor Synthesis
A primary and high-value application of this compound is its role as a key building block in the synthesis of kinase inhibitors for oncological indications. The substituted pyridine core is a common feature in many ATP-competitive kinase inhibitors.
Role in Drug Scaffolding
The 2-aminopyridine moiety is a well-established "hinge-binding" motif in kinase inhibitors. The amino group and the pyridine nitrogen form crucial hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The chlorine and fluorine substituents at the 4 and 5 positions provide opportunities for further chemical modification to enhance potency, selectivity, and pharmacokinetic properties.
The diagram below illustrates the general workflow for incorporating the this compound core into a potential kinase inhibitor through a common synthetic strategy, such as a Buchwald-Hartwig amination.
Caption: Synthetic workflow for kinase inhibitor synthesis.
Safety and Handling
Adherence to strict safety protocols is essential when handling this compound due to its potential hazards.
Hazard Identification
This compound is classified with the following hazard statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. A NIOSH-approved respirator should be used if there is a risk of inhalation.
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Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
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First Aid Measures:
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If on skin: Wash with plenty of soap and water.
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If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
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If swallowed: Rinse mouth. Do NOT induce vomiting.
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry, particularly in the development of targeted cancer therapies. Its unique substitution pattern provides a versatile platform for the synthesis of complex molecules with tailored biological activities. A comprehensive understanding of its physicochemical properties, synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development. This guide provides a foundational resource for scientists and researchers working at the forefront of medicinal chemistry and drug discovery.
References
A Technical Guide to the Spectral Characteristics of 5-Chloro-4-fluoropyridin-2-amine
This technical guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for the novel heterocyclic compound, 5-Chloro-4-fluoropyridin-2-amine. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing this molecule. The interpretations herein are based on established principles of spectroscopy and comparative analysis with structurally related compounds.
Introduction
This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. The precise substitution pattern of an amino group at the 2-position, a fluorine atom at the 4-position, and a chlorine atom at the 5-position creates a unique electronic environment within the aromatic ring. A thorough understanding of its spectral characteristics is paramount for unambiguous identification, purity assessment, and elucidation of its role in chemical reactions. This guide offers a detailed, predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra.
Molecular Structure and Numbering
The structural framework and atom numbering for this compound are illustrated below. This numbering convention will be used throughout this guide for spectral assignments.
Caption: Molecular structure and atom numbering of this compound.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like DMSO-d₆ is expected to show distinct signals for the amino protons and the two aromatic protons.
Experimental Protocol: ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.
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Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
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Spectral Width (sw): A range of 0-12 ppm is typically sufficient.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-3 | 6.5 - 6.8 | Doublet (d) | ³J(H,F) ≈ 8-10 Hz |
| H-6 | 7.8 - 8.1 | Singlet (s) or narrow doublet | ⁴J(H,F) ≈ 1-2 Hz |
| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | - |
Interpretation and Rationale
-
Amino Protons (-NH₂): The amino protons are expected to appear as a broad singlet in the region of 5.0-6.0 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with trace amounts of water in the solvent. The chemical shift can vary depending on the solvent and concentration.
-
Aromatic Proton H-3: The proton at the C-3 position is anticipated to have a chemical shift in the upfield region of the aromatic spectrum (6.5 - 6.8 ppm). This is primarily due to the strong electron-donating effect of the adjacent amino group at C-2. The signal is expected to be a doublet due to coupling with the fluorine atom at C-4 (³J).
-
Aromatic Proton H-6: The proton at the C-6 position is predicted to be the most downfield aromatic proton (7.8 - 8.1 ppm). This is because it is ortho to the electronegative ring nitrogen and is also influenced by the electron-withdrawing halogen substituents. It is expected to appear as a singlet or a very narrow doublet due to a smaller four-bond coupling to the fluorine atom (⁴J).
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon framework of a molecule. Due to the presence of fluorine, the ¹³C NMR spectrum of this compound will exhibit C-F coupling, which is a valuable tool for signal assignment.
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial for reducing acquisition time.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range of 0-180 ppm is standard.
-
-
Processing: Similar to ¹H NMR, apply Fourier transformation, phase correction, and baseline correction.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (J, Hz) |
| C-2 | 155 - 160 | Doublet (d) | ³J(C,F) ≈ 10-15 Hz |
| C-3 | 105 - 110 | Doublet (d) | ²J(C,F) ≈ 20-25 Hz |
| C-4 | 150 - 155 | Doublet (d) | ¹J(C,F) ≈ 230-250 Hz |
| C-5 | 115 - 120 | Singlet (s) or narrow doublet | ⁴J(C,F) ≈ 1-3 Hz |
| C-6 | 145 - 150 | Doublet (d) | ³J(C,F) ≈ 5-8 Hz |
Interpretation and Rationale
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C-2: This carbon, bonded to the amino group, is expected to be significantly downfield due to the influence of the adjacent ring nitrogen and the amino group. It will likely appear as a doublet due to a three-bond coupling to the fluorine atom.
-
C-3: The C-3 carbon is predicted to be the most upfield carbon in the aromatic region, shielded by the electron-donating amino group. It will exhibit a doublet splitting due to a two-bond coupling with the fluorine atom.
-
C-4: The carbon directly attached to the fluorine atom will show the largest chemical shift and a large one-bond C-F coupling constant, which is characteristic of a C-F bond.[1][2]
-
C-5: The carbon bearing the chlorine atom is expected to be in the mid-range of the aromatic region. The effect of the chlorine atom on the chemical shift is less pronounced than that of fluorine. A small four-bond coupling to fluorine might be observable.
-
C-6: This carbon, adjacent to the ring nitrogen, will be deshielded and appear downfield. It is expected to show a three-bond coupling to the fluorine atom.
References
1H NMR and 13C NMR spectra of 5-Chloro-4-fluoropyridin-2-amine
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Chloro-4-fluoropyridin-2-amine
Introduction
This compound is a halogenated pyridine derivative that serves as a valuable building block in the synthesis of complex organic molecules. Its utility is particularly noted in the fields of medicinal chemistry and materials science, where the specific arrangement of its functional groups—an amine, a chloro group, and a fluoro group—allows for diverse chemical transformations. Accurate structural elucidation and purity assessment are paramount for its effective use in these applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for this purpose, providing unambiguous confirmation of the molecule's constitution.
This technical guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will delve into the theoretical basis for the expected chemical shifts and coupling patterns, present predicted spectral data based on a comparative analysis of analogous structures, and provide a robust experimental protocol for acquiring high-quality NMR data. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of the NMR characteristics of this important synthetic intermediate.
Molecular Structure and Spectroscopic Considerations
To interpret the NMR spectra of this compound, it is essential to first consider its molecular structure and the electronic effects of its substituents. The pyridine ring is an aromatic system, but its electron density is significantly modulated by the attached functional groups.
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-Chloro-4-fluoropyridin-2-amine
Abstract
This technical guide provides a comprehensive, in-depth framework for the quantitative and qualitative analysis of 5-Chloro-4-fluoropyridin-2-amine using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). As a critical building block in modern medicinal chemistry, particularly in the synthesis of novel therapeutics, robust and reliable analytical methods for this compound are paramount. This document moves beyond standard protocols, offering a narrative built on field-proven expertise. It explains the rationale behind methodological choices, from sample preparation and chromatographic separation to the selection of ionization techniques and the interpretation of fragmentation data. We present detailed, step-by-step workflows designed as self-validating systems, ensuring scientific integrity and reproducibility. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish and validate a high-fidelity analytical method for this and structurally related halogenated heterocyclic amines.
Introduction: The Analytical Imperative for a Key Building Block
This compound is a substituted pyridine derivative of significant interest in the pharmaceutical industry. Its unique electronic and structural properties, conferred by the chloro, fluoro, and amino substituents, make it a valuable synthon for creating complex molecular architectures with potential therapeutic activity. Pyridine scaffolds are ubiquitous in FDA-approved drugs, highlighting their importance in medicinal chemistry. The accurate characterization and quantification of this intermediate are crucial at multiple stages of drug development, from process chemistry and impurity profiling to metabolic studies.
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers unparalleled sensitivity and selectivity for this task.[1] This guide will detail a comprehensive approach to developing a robust LC-MS/MS method, addressing the specific challenges and opportunities presented by the analyte's structure, including its halogen constituents and basicity.
Foundational Strategy: LC-MS/MS Method Development
The core of our analytical approach is a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. This technique provides a powerful combination of physical separation (LC) and highly specific mass-based detection (MS/MS), which is considered the 'gold standard' for quantitative analysis of small molecules in complex matrices.[2] Our strategy is built on a logical progression from sample preparation to data acquisition and interpretation, ensuring that each step validates the next.
The overall workflow is designed to ensure that potential process-related impurities are separated from the main analyte before detection, providing unambiguous quantification and identification.
Caption: Figure 1: High-Level Analytical Workflow.
Sample Preparation: Ensuring a Clean Introduction
The axiom of "garbage in, garbage out" is particularly true for sensitive LC-MS analysis. A clean, well-prepared sample is fundamental to preventing ion source contamination, minimizing matrix effects, and ensuring method robustness.[3] For a typical use-case, such as analyzing the purity of a synthesized batch of this compound, a straightforward "dilute-and-shoot" approach is often sufficient and preferable for its simplicity and high recovery.
Protocol 1: Sample Preparation from a Solid Standard or Reaction Mixture
-
Stock Solution Preparation (1 mg/mL): Accurately weigh ~10 mg of the this compound standard or sample into a 10 mL volumetric flask. Dissolve and bring to volume with a 50:50 (v/v) mixture of acetonitrile and water. This mixture is generally effective for dissolving polar organic compounds and is compatible with reversed-phase chromatography.
-
Working Standard Preparation: Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL). The diluent should be the initial mobile phase composition to ensure good peak shape for early-eluting compounds.
-
Sample Preparation: For a reaction mixture, accurately dilute a known volume or weight of the mixture into the same 50:50 acetonitrile/water diluent to bring the expected analyte concentration within the calibration range.
-
Filtration: Prior to injection, filter all samples and standards through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the UPLC system.[4]
Chromatographic Separation: Achieving Baseline Resolution
The goal of the liquid chromatography step is to separate the analyte of interest from isomers, starting materials, byproducts, and degradants before it enters the mass spectrometer. A reversed-phase C18 column is a robust starting point for polar, heterocyclic compounds.
Optimized UPLC Conditions
A UPLC (Ultra-Performance Liquid Chromatography) system is recommended for its high resolution and speed. Based on methods for structurally similar compounds like 2-amino-5-chloropyridine, the following conditions provide an excellent starting point.[5][6]
| Parameter | Recommended Setting | Rationale |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent efficiency and peak shape for polar compounds. The 1.7 µm particle size allows for high resolution at faster flow rates. |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid is a volatile modifier that aids in protonation for positive mode ESI and improves peak shape.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 5 minutes | A generic gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |
| Injection Vol. | 2 µL | Small injection volumes minimize peak distortion and prevent column overloading. |
Mass Spectrometry: Ionization and Detection
The choice of ionization source is critical and depends on the analyte's physicochemical properties. This compound, with its basic amino group, is an excellent candidate for positive mode electrospray ionization (ESI), which relies on the formation of ions in the liquid phase.[7] However, Atmospheric Pressure Chemical Ionization (APCI), which ionizes samples in the gas phase, should also be considered as it can be more robust for less polar compounds and less susceptible to matrix effects.[3]
Ionization Source Selection: ESI vs. APCI
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for polar and ionizable molecules. The basic nitrogen of the amino group and the pyridine ring are readily protonated in the acidic mobile phase, leading to a strong [M+H]⁺ signal. This is the recommended primary approach.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar, thermally stable compounds. While ESI is expected to be more efficient for this analyte, APCI can be a valuable alternative, especially if matrix suppression is observed with ESI.[8]
Optimized Mass Spectrometer Parameters (Positive ESI Mode)
The following parameters are a robust starting point for a typical triple quadrupole mass spectrometer. Fine-tuning will be necessary to maximize signal for any specific instrument.
| Parameter | Recommended Setting | Rationale & Expert Insight |
| Ionization Mode | ESI Positive | The amine and pyridine nitrogens are basic and readily accept a proton to form [M+H]⁺. |
| Capillary Voltage | 3.5 kV | A standard voltage to establish a stable electrospray. Too high can cause discharge; too low can result in an unstable spray. |
| Source Temp. | 150 °C | Sufficient to aid desolvation without causing thermal degradation of the analyte. |
| Desolvation Temp. | 350 °C | A higher temperature is needed for the nitrogen drying gas to efficiently remove solvent from the ESI droplets. |
| Desolvation Gas Flow | 800 L/Hr | High gas flow is crucial for efficient solvent evaporation, especially at a 0.4 mL/min LC flow rate. |
| Cone Gas Flow | 50 L/Hr | Helps to prevent non-volatile components from entering the mass analyzer. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell. |
Full Scan (MS1) and Isotopic Pattern Recognition
Before moving to tandem MS (MS/MS), a full scan MS1 spectrum should be acquired. This is crucial for verifying the molecular weight and observing the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[9] This results in a distinctive M and M+2 peak pattern, where the M+2 peak has about one-third the intensity of the M peak. This pattern is a powerful diagnostic tool for confirming the presence of a chlorine atom in the molecule.
For this compound (C₅H₄ClFN₂), the expected monoisotopic mass of the protonated molecule [M+H]⁺ is:
-
[M(³⁵Cl)+H]⁺ = 147.01 m/z
-
[M(³⁷Cl)+H]⁺ = 149.01 m/z
The observation of this pair of peaks at a ~3:1 intensity ratio is a primary confirmation of the analyte's identity.
Tandem Mass Spectrometry (MS/MS): Structural Elucidation and Quantification
Tandem mass spectrometry is essential for achieving high selectivity for quantification and for gaining structural information.[10] In MS/MS, the precursor ion (the [M+H]⁺ ion at m/z 147.0) is selected in the first quadrupole, fragmented via collision-induced dissociation (CID) in the second quadrupole (collision cell), and the resulting product ions are analyzed in the third quadrupole.[11]
Proposed Fragmentation Pathway
The fragmentation of protonated this compound is likely to proceed through several key pathways driven by the charge location and the relative stability of the resulting fragments. The most probable sites of protonation are the pyridine nitrogen and the exocyclic amino group. Fragmentation will likely involve the loss of small neutral molecules.
Caption: Figure 2: Proposed CID Fragmentation Pathway.
-
Loss of HCl (m/z 147.0 → 111.0): This is a plausible fragmentation for a chlorinated aromatic compound, resulting in a highly stable product ion. This transition is often strong and specific, making it an excellent choice for quantification.
-
Loss of NH₃ (m/z 147.0 → 130.0): The loss of ammonia from the protonated amino group is a very common fragmentation pathway for primary amines.
-
Loss of HCN (from m/z 111.0 → 84.0): Following the initial loss of HCl, the resulting pyridinium-type ion can further fragment by losing hydrogen cyanide, a characteristic fragmentation of pyridine rings.
Quantitative Analysis using Multiple Reaction Monitoring (MRM)
For robust quantification, at least two specific precursor-to-product ion transitions (MRM transitions) should be monitored. This provides a self-validating system; the ratio of the two transitions should remain constant across all standards and samples, confirming that the signal is from the analyte and not an interference.
Table 3: Recommended MRM Transitions for Quantification
| Transition | Designation | Collision Energy (eV) (Starting Point) | Use |
|---|---|---|---|
| 147.0 > 111.0 | Quantifier | 20 | Primary transition for quantification due to expected stability and specificity. |
| 147.0 > 130.0 | Qualifier | 15 | Secondary transition to confirm identity and calculate ion ratio. |
Method Validation: Establishing Trustworthiness
A fully developed method must be validated to prove it is fit for purpose.[12] Validation should be performed according to established guidelines (e.g., ICH Q2(R1)) and must assess the following parameters:[13]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by injecting a blank matrix and potential impurities to show no interfering peaks at the analyte's retention time.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte. This is assessed by running a calibration curve over the desired concentration range and ensuring the correlation coefficient (r²) is >0.99.
-
Accuracy: The closeness of the measured value to the true value. This is determined by analyzing quality control (QC) samples at low, medium, and high concentrations and ensuring the results are within ±15% of the nominal value.
-
Precision: The degree of agreement between multiple measurements of the same sample. It is expressed as the relative standard deviation (%RSD) and should be <15% for replicate analyses.
-
Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., column temperature, mobile phase composition), demonstrating its reliability for routine use.[14]
Conclusion
This guide outlines an authoritative and scientifically-grounded strategy for the mass spectrometric analysis of this compound. By systematically developing and validating a UPLC-MS/MS method based on the principles of sound chromatography, appropriate ionization, and logical fragmentation analysis, researchers can achieve highly reliable and reproducible results. The proposed workflows, from sample preparation to MRM-based quantification, are designed to be self-validating, ensuring the highest level of data integrity. This comprehensive approach provides drug development professionals with the necessary tools to confidently characterize this critical pharmaceutical building block, supporting the advancement of new therapeutic agents.
References
- 1. Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. 2-Amino-5-chloropyridine | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 1072-98-6|2-Amino-5-chloropyridine|BLD Pharm [bldpharm.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Comparison of collision-induced dissociation and electron-induced dissociation of singly protonated aromatic amino acids, cystine and related simple peptides using a hybrid linear ion trap-FT-ICR mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Infrared spectroscopy of 5-Chloro-4-fluoropyridin-2-amine
An In-Depth Technical Guide to the Infrared Spectroscopy of 5-Chloro-4-fluoropyridin-2-amine
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and drug development, frequently utilized in the synthesis of active pharmaceutical ingredients (APIs) such as kinase inhibitors.[1] Rigorous characterization of its molecular structure is paramount for quality control and reaction monitoring. This technical guide provides a comprehensive overview of the application of Fourier Transform Infrared (FTIR) spectroscopy for the structural elucidation of this compound. We detail the experimental methodology for sample analysis, present a detailed interpretation of the vibrational spectrum, and correlate experimental bands to specific molecular vibrations through a synergy of established group frequency correlations and theoretical insights from Density Functional Theory (DFT). This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural verification of this compound.
Introduction: The Role of Vibrational Spectroscopy in API Synthesis
The structural integrity of starting materials and intermediates is a cornerstone of modern pharmaceutical development. This compound, with its distinct arrangement of an amine group and two halogen substituents on a pyridine core, presents a unique vibrational fingerprint. Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of a molecule.[2] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to their natural vibrational frequencies (stretching, bending, rocking), providing direct information about the functional groups present and the overall molecular structure.
This guide explains the causality behind experimental choices, from sample preparation to spectral interpretation, ensuring a self-validating and reproducible analytical system.
Experimental Methodology: Acquiring a High-Fidelity Spectrum
The subject compound, this compound, is a solid at room temperature. The choice of sampling technique is critical for obtaining a high-quality spectrum devoid of artifacts. While several methods exist for solid-state analysis, we will detail the Potassium Bromide (KBr) pellet technique, a gold standard for transmission FTIR, and briefly discuss Attenuated Total Reflectance (ATR) as a modern alternative.
Rationale for Method Selection
The KBr pellet method is chosen for its ability to produce high-resolution spectra with minimal interference from the matrix material, as KBr is transparent in the mid-IR range (4000–400 cm⁻¹).[2][3] This technique ensures that the observed absorption bands are solely attributable to the analyte. Attenuated Total Reflectance (ATR) is a valid alternative that requires minimal sample preparation but may result in slight variations in relative peak intensities compared to transmission spectra.[2]
Detailed Protocol: KBr Pellet Preparation
A robust protocol is self-validating. Each step is designed to mitigate common sources of error, such as moisture contamination and scattering effects.
-
Sample and KBr Preparation:
-
Gently dry approximately 1-2 mg of this compound in a vacuum oven to remove any adsorbed water.
-
Simultaneously, dry spectroscopic grade KBr powder in an oven at ~100 °C for several hours. Store in a desiccator.[4] Water vapor shows strong absorption bands in the IR spectrum and must be excluded.
-
-
Grinding and Mixing:
-
In an agate mortar and pestle, thoroughly grind the 1-2 mg of sample. The goal is to reduce particle size to less than the wavelength of the IR radiation (~2 microns) to minimize light scattering (the Christiansen effect).[4]
-
Add approximately 100-200 mg of the dried KBr to the mortar.[5]
-
Mix and grind the sample and KBr together until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Spectral Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment first. The instrument software will automatically ratio the sample spectrum against this background.
-
Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Workflow for Experimental Data Acquisition
The following diagram outlines the logical flow of the experimental procedure.
Caption: Experimental Workflow for FTIR Analysis.
Spectral Analysis and Interpretation
The infrared spectrum of this compound is rich with information. The interpretation relies on identifying absorption bands corresponding to specific vibrational modes of its functional groups. For complex molecules, a definitive assignment is best achieved by comparing the experimental spectrum with computationally predicted vibrational frequencies.
Theoretical Framework: Density Functional Theory (DFT)
Key Vibrational Band Assignments
The following table summarizes the expected characteristic IR absorption bands for this compound, with frequency ranges established from authoritative spectroscopic literature.
| Frequency Range (cm⁻¹) | Vibrational Mode | Description & Rationale |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | The primary amine (-NH₂) group gives rise to two distinct bands in this region. The higher frequency band is the asymmetric stretch, and the lower is the symmetric stretch. Their presence is a strong confirmation of the -NH₂ group.[9] |
| 3100 - 3000 | Aromatic C-H Stretch | These absorptions are characteristic of C-H bonds where the carbon is part of an aromatic ring and typically appear at a slightly higher frequency than aliphatic C-H stretches.[10][11] |
| 1640 - 1590 | N-H Bend (Scissoring) | The in-plane bending vibration of the primary amine group appears in this region, often overlapping with the ring stretching modes.[12] |
| 1610 - 1575 | Pyridine Ring Stretch (C=C, C=N) | Aromatic rings, including pyridine, exhibit characteristic skeletal vibrations from the stretching and contraction of the ring bonds. These bands are often strong and sharp.[10][13][14] |
| 1520 - 1465 | Pyridine Ring Stretch (C=C, C=N) | A second distinct band for pyridine ring skeletal vibrations is expected in this lower frequency region.[14] |
| 1350 - 1200 | Aromatic C-N Stretch | The stretching vibration of the bond between the aromatic ring and the amine nitrogen typically appears here.[15] |
| 1250 - 1020 | Aromatic C-F Stretch | The C-F stretching vibration is known to produce a very strong and prominent absorption band. For aromatic fluorides, this is one of the most easily identifiable peaks in the spectrum. |
| 900 - 675 | Aromatic C-H Out-of-Plane Bend | The out-of-plane ("oop") bending of the remaining C-H bonds on the pyridine ring gives rise to strong bands in the fingerprint region. The exact position can give clues about the substitution pattern.[10] |
| 850 - 550 | Aromatic C-Cl Stretch | The C-Cl stretching vibration absorbs in the lower frequency fingerprint region. This band is typically of medium to strong intensity.[10][16] |
Integrated Analytical Workflow
A comprehensive analysis combines experimental data with theoretical validation for a high-confidence structural assignment.
Caption: Integrated Spectral Interpretation Workflow.
Conclusion
Infrared spectroscopy is a rapid, non-destructive, and highly informative technique for the structural verification of this compound. By following a robust experimental protocol, such as the KBr pellet method, a high-quality spectrum can be reliably obtained. The interpretation of this spectrum, guided by established group frequency correlations and validated by theoretical DFT calculations, allows for the confident assignment of key vibrational bands. The presence of characteristic absorptions for the primary amine (N-H stretches and bend), the substituted pyridine ring (C-H and ring stretches), and the carbon-halogen bonds (C-F and C-Cl stretches) provides a unique spectral fingerprint, confirming the molecular identity and purity of this critical pharmaceutical building block.
References
- 1. ossila.com [ossila.com]
- 2. jascoinc.com [jascoinc.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. dannyvanpoucke.be [dannyvanpoucke.be]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. asianpubs.org [asianpubs.org]
- 14. researchgate.net [researchgate.net]
- 15. elixirpublishers.com [elixirpublishers.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Purity and characterization of 5-Chloro-4-fluoropyridin-2-amine
An In-depth Technical Guide to the Purity and Characterization of 5-Chloro-4-fluoropyridin-2-amine
Introduction
This compound is a substituted pyridine derivative that serves as a crucial building block in modern medicinal and agricultural chemistry. Its unique arrangement of chloro, fluoro, and amino functional groups makes it a valuable intermediate for synthesizing complex molecular architectures with diverse biological activities. The precise control over the purity and structural integrity of this reagent is paramount; impurities can lead to undesirable side reactions, alter the pharmacological profile of the final active pharmaceutical ingredient (API), and compromise the reproducibility of scientific research[1].
This technical guide provides a comprehensive framework for researchers, quality control analysts, and drug development professionals to assess the purity and confirm the identity of this compound. The methodologies described herein are rooted in established analytical principles, emphasizing a multi-technique, or orthogonal, approach to ensure a robust and reliable characterization. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific rationale required for confident implementation and adaptation.
Physicochemical and Safety Profile
A foundational understanding of the compound's properties and safety requirements is essential before any experimental work commences.
Physical and Chemical Properties
The key properties of this compound are summarized below. This data is typically found on the supplier's Certificate of Analysis (COA).
| Property | Value | Source |
| CAS Number | 1393574-54-3 | [2] |
| Molecular Formula | C₅H₄ClFN₂ | |
| Molecular Weight | 146.55 g/mol | [3] |
| Appearance | Solid | |
| Purity (Typical) | ≥97% | |
| InChI Key | XZOCIXDBZWPVMX-UHFFFAOYSA-N |
Safety, Handling, and Storage
Proper handling is critical to ensure personnel safety and maintain the integrity of the compound.
-
Hazard Statements : The compound is associated with skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). It should be handled with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE) : Always use a chemical fume hood. Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat[4][5][6]. For operations that may generate dust, respiratory protection may be necessary[4].
-
Storage Conditions : Store in a tightly sealed container in a cool, dry, and well-ventilated place[7]. For long-term stability, it is recommended to keep the compound under an inert atmosphere at 2-8°C.
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant[4][5].
Purification Strategies and Impurity Profile
The purity of this compound is largely dictated by the synthetic route employed. A common synthetic approach may involve the chlorination and fluorination of a pyridine precursor[8][9]. Potential impurities can include:
-
Starting Materials : Unreacted precursors.
-
Regioisomers : Isomers with different substitution patterns on the pyridine ring, which can be difficult to separate.
-
Over-reacted Products : Di-chlorinated or other multiply-halogenated species.
-
Residual Solvents : Solvents used during synthesis and workup.
A robust purification strategy is therefore essential. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) is often the primary method for removing most impurities. For challenging separations, particularly of regioisomers, column chromatography on silica gel may be required.
Analytical Characterization Workflow
A multi-pronged analytical approach is non-negotiable for the definitive characterization of this compound. The workflow below illustrates a logical sequence for analyzing a new batch.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of organic compounds by area percent[1]. A reverse-phase method is ideal for this molecule.
Causality: The choice of a C18 column is based on the moderate polarity of the molecule. A buffered mobile phase ensures consistent protonation of the amine group, leading to sharp, reproducible peaks. UV detection is suitable due to the aromatic nature of the pyridine ring.
Experimental Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)[10].
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min[10].
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 MeCN:Water.
-
Injection Volume: 5 µL.
-
Purity Calculation: Purity is determined by the area of the main peak as a percentage of the total area of all peaks in the chromatogram[1].
Mass Spectrometry (MS) for Molecular Weight Confirmation
MS provides an exact mass measurement, confirming the molecular formula. It is often coupled with HPLC (LC-MS) to correlate the mass with the peak from the purity analysis.
Causality: Electrospray Ionization (ESI) in positive mode is chosen because the basic amine group on the pyridine ring is readily protonated to form a stable [M+H]⁺ ion.
Experimental Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Sample Introduction: Direct infusion via syringe pump or via LC system (as described in HPLC protocol).
-
Sample Preparation: Prepare a dilute solution (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Analysis: Scan for the protonated molecular ion [M+H]⁺.
-
Expected m/z: For C₅H₄ClFN₂, the monoisotopic mass is 146.00. The expected [M+H]⁺ ion will be observed at m/z 147.01, with a characteristic isotopic pattern for one chlorine atom (A+2 peak at ~32% intensity of the A peak).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is the most powerful technique for unambiguous structure confirmation. ¹H, ¹³C, and ¹⁹F NMR experiments are all highly informative for this molecule.
Causality: ¹H NMR confirms the number and environment of protons. ¹³C NMR confirms the carbon backbone. ¹⁹F NMR is crucial for verifying the presence and environment of the fluorine atom. The coupling patterns between H-H and H-F provide definitive evidence of the substitution pattern.
Experimental Protocol:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated solvent.
-
¹H NMR:
-
Expected Signals: Two signals in the aromatic region. One will be a singlet (or a narrow doublet due to long-range H-F coupling) and the other a doublet due to H-F coupling. The amino (-NH₂) protons will appear as a broad singlet.
-
-
¹³C NMR:
-
Expected Signals: Five distinct signals for the pyridine ring carbons. The signals for carbons bonded to or near the fluorine will appear as doublets due to C-F coupling.
-
-
¹⁹F NMR:
-
Expected Signals: A single signal, likely a doublet of doublets due to coupling with the two ortho protons.
-
Orthogonal Verification and Data Interpretation
No single technique is sufficient. True confidence comes from the logical agreement of orthogonal (independent) methods.
Summary of Expected Analytical Results
| Technique | Parameter | Expected Result | Confirmation |
| HPLC | Purity | ≥ 97% | Quantifies the main component against impurities. |
| Retention Time | Consistent under defined conditions | Provides a fingerprint for the compound. | |
| Mass Spec | [M+H]⁺ | m/z ≈ 147.01 | Confirms molecular formula and weight. |
| Isotope Pattern | M+2 peak at ~32% intensity | Confirms the presence of one chlorine atom. | |
| ¹H NMR | Aromatic Protons | Two signals with expected splitting | Confirms substitution pattern. |
| Amine Protons | Broad singlet, integrates to 2H | Confirms the presence of the -NH₂ group. | |
| ¹⁹F NMR | Fluorine Signal | One signal with expected splitting | Confirms the presence and environment of the fluorine atom. |
Conclusion
The characterization of this compound requires a rigorous, multi-technique approach to establish its identity and purity with high confidence. By integrating data from HPLC for quantitative purity, mass spectrometry for molecular weight verification, and NMR spectroscopy for definitive structural elucidation, researchers can ensure the quality and reliability of this critical chemical building block. The protocols and rationale presented in this guide provide a robust framework for quality control, enabling the successful application of this compound in pharmaceutical and agrochemical research and development.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1393574-54-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. 5-Chloro-6-fluoropyridin-2-amine | C5H4ClFN2 | CID 53485736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. CAS 1256834-58-8 | 5-Chloro-4-fluoropyridin-3-amine - Synblock [synblock.com]
- 8. 2-AMINO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 9. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 10. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Discovery and history of substituted fluoropyridines
An In-Depth Technical Guide to the Discovery and History of Substituted Fluoropyridines
Authored by a Senior Application Scientist
Foreword: The Indispensable Role of Fluorine in Pyridine Chemistry
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery and materials science.[1][2][3] The unique properties conferred by the fluorine atom—high electronegativity, a small atomic radius, and the exceptional strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1][2] When applied to the pyridine ring, a ubiquitous scaffold in biologically active compounds, these effects are amplified, making fluorinated pyridines indispensable building blocks in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][4][5][6]
This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for accessing these critical compounds. It moves from the challenging, often hazardous, procedures of the past to the sophisticated, versatile, and elegant strategies employed by researchers today. The narrative is designed for professionals in the field, emphasizing the causality behind experimental choices and providing field-proven insights into the practical application of these methods.
Chapter 1: Early Discoveries and Foundational Hurdles
The journey to synthesize and isolate fluorinated pyridines was initially fraught with difficulty. The inherent electronics of the pyridine ring and the unique reactivity of fluorine presented significant challenges to early organic chemists.
The First Synthesis and the Challenge of Instability
The first reported synthesis of a simple fluoropyridine was achieved in 1958 by Wibaut et al., who prepared 4-fluoropyridine via the decomposition of 4-pyridyl diazonium fluoride.[1][7][8] However, the outcome was described as a "poor and impure yield," a testament to the synthetic hurdles of the era.[1][8]
A significant challenge in these early efforts was the inherent instability of certain isomers. 4-Fluoropyridine, in particular, was found to be highly susceptible to an acid-catalyzed dimerization and hydrolysis, yielding N-(4-pyridyl)-4-pyridone.[1][7][8][9] This transformation, catalyzed by even weak acids like water, complicated its isolation, purification, and storage, demanding meticulous control over reaction conditions.[8][9][10]
The Era of the Balz-Schiemann Reaction
For decades, the primary method for introducing a fluorine atom onto the pyridine ring was the Balz-Schiemann reaction . This method involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) or other fluoride sources to form a diazonium tetrafluoroborate salt. Gentle thermal decomposition of this salt then expels nitrogen gas and installs the fluorine atom.[4][7][8][11]
While foundational, this method suffered from several drawbacks:
-
Safety Concerns: The diazonium salt intermediates are often thermally unstable and can be explosive, requiring careful temperature control and handling.[12]
-
Limited Scope: The reaction is not always high-yielding and can be incompatible with sensitive functional groups.
-
Harsh Conditions: The use of strong acids and the heating required for decomposition limit its application in complex, late-stage functionalization.
Despite these limitations, the Balz-Schiemann reaction was instrumental in providing initial access to various fluoropyridine isomers, paving the way for the study of their properties and reactivity.
Chapter 2: The Evolution of Core Synthetic Methodologies
As the demand for fluoropyridines grew, particularly in the pharmaceutical industry, so did the need for more efficient, scalable, and versatile synthetic methods. The following sections detail the key strategies that have become the workhorses of modern fluoropyridine synthesis.
Halogen Exchange (HalEx) Reactions
The halogen exchange (HalEx) reaction, often referred to as the "Finkelstein reaction" for aromatic systems, is a conceptually straightforward and widely used method for synthesizing fluoropyridines. The core principle involves the displacement of a chloride or bromide atom from a halopyridine with a fluoride ion.[4][13][14]
The reaction is typically performed at high temperatures (140-370°C) in a polar aprotic solvent like DMF, DMSO, or sulfolane, or even neat.[13][14][15][16] The choice of fluoride source is critical to success.
Common Fluoride Sources:
-
Potassium Fluoride (KF): Often used in spray-dried form to maximize surface area and reactivity.
-
Cesium Fluoride (CsF): More reactive than KF due to its greater solubility and the "freer" nature of the fluoride anion, but also more expensive.[4]
-
Potassium Bifluoride (KHF₂): A stable, non-hygroscopic solid that can be effective at very high temperatures.[15]
The efficiency of the HalEx reaction is highly dependent on the position of the leaving group on the pyridine ring. The electron-withdrawing nature of the ring nitrogen activates the 2- and 4-positions towards nucleophilic attack, making the synthesis of 2- and 4-fluoropyridines via HalEx more facile than the synthesis of 3-fluoropyridines.
Experimental Protocol: Synthesis of 2-Amino-4-fluoropyridine via HalEx [16]
-
Reaction Setup: In a reaction vessel equipped with a mechanical stirrer and reflux condenser, dissolve 2-amino-4-chloropyridine (28 g) in N,N-dimethylformamide (100 mL).
-
Addition of Fluoride Source: Add sodium fluoride (46 g) to the solution.
-
Heating: Heat the reaction mixture to 140°C and maintain this temperature for 5 to 8 hours, monitoring the reaction progress by TLC.
-
Work-up: Upon completion, cool the mixture to 80°C. Remove the solvent by distillation under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with a saturated saline solution.
-
Purification: Separate the organic phase, evaporate the solvent, and recrystallize the crude product from ethanol to yield 2-amino-4-fluoropyridine as a white solid (yield: ~90%).
Data Presentation: HalEx Reaction Conditions
| Starting Material | Fluoride Source | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Chloropyridine | KHF₂ | Neat | 275-325 | High | [15] |
| 2-Amino-4-chloropyridine | NaF | DMF | 140 | 90 | [16] |
| 3-Chloropyridine | CsF/HF | - | - | Very Low | [17] |
| Pentachloropyridine | KF | Autoclave | Tunable | up to 83 | [18] |
Visualization: General Halogen Exchange (HalEx) Workflow
Caption: Workflow for fluoropyridine synthesis via the Halogen Exchange (HalEx) reaction.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a powerful and versatile strategy both for the synthesis of fluoropyridines and for their subsequent functionalization. The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[19]
Key Principles:
-
Activation: The reaction is greatly accelerated by the presence of the electron-withdrawing pyridine nitrogen atom, particularly for substitutions at the 2- and 4-positions. Additional electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) ortho or para to the leaving group further stabilize the Meisenheimer complex and increase the reaction rate.[20][21]
-
Leaving Group: A good leaving group is essential. While halogens are common, the nitro group (-NO₂) is a surprisingly excellent leaving group in SNAr chemistry, a fact that has been exploited for the synthesis of 3-fluoropyridines where HalEx is inefficient.[20][21][22][23]
-
Fluorine as a Leaving Group vs. an Activator: The high electronegativity of fluorine makes the C-F bond highly polarized, rendering the attached carbon atom very susceptible to nucleophilic attack. Consequently, 2- and 4-fluoropyridines are highly reactive SNAr substrates, often showing significantly higher reaction rates than their chloro- or bromo-analogs.[19][24] For example, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine.[19][24] This high reactivity makes fluoropyridines exceptional building blocks for introducing the pyridyl moiety into complex molecules.
Experimental Protocol: Synthesis of Methyl 3-Fluoropyridine-4-carboxylate via SNAr [23]
-
Reaction Setup: To a vial containing dry DMSO (6 mL) under a nitrogen atmosphere, add methyl 3-nitropyridine-4-carboxylate (120 mg, 0.681 mmol) and cesium fluoride (CsF) (517 mg, 3.406 mmol, 5 equivalents).
-
Heating: Heat the reaction mixture at 120°C for 90 minutes. Monitor the conversion of the starting material by TLC (4:1 EtOAc/pentane).
-
Quenching and Extraction: After cooling, add distilled water (20 mL) to the reaction mixture. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic extracts, concentrate in vacuo, and purify the crude product by flash chromatography (4:1 EtOAc/pentane) to yield the title compound as an oil (yield: 38%).
Visualization: SNAr Mechanism on a 4-Nitropyridine
Caption: The addition-elimination mechanism of SNAr via a Meisenheimer intermediate.
Modern Strategies: C-H Fluorination and N-Oxide Chemistry
Recent decades have witnessed the development of more sophisticated methods that allow for the "late-stage" fluorination of complex molecules, a highly desirable capability in drug discovery for rapidly generating analogs.
2.3.1 Direct C-H Fluorination
A paradigm shift in fluoropyridine synthesis has been the development of direct C-H fluorination methods. These reactions avoid the need for pre-functionalized starting materials (like halopyridines or aminopyridines), instead directly converting a C-H bond to a C-F bond. A notable reagent for this transformation is silver(II) fluoride (AgF₂).[12][19][24] This method shows remarkable selectivity for the C-H bond adjacent to the pyridine nitrogen (the 2-position). This strategy is often used in tandem with SNAr: first, a C-H bond is fluorinated, and then the newly installed, highly reactive fluorine is displaced by a nucleophile, achieving a net C-H functionalization.[19][24]
2.3.2 Synthesis from Pyridine N-Oxides
Pyridine N-oxides are readily available and serve as versatile precursors for 2-substituted pyridines. A modern, metal-free approach involves activating the N-oxide (e.g., with Ts₂O) to facilitate the regioselective introduction of a trialkylammonium group at the 2-position. These resulting 2-pyridyltrialkylammonium salts are stable, isolable intermediates that serve as excellent precursors for nucleophilic fluorination.[12][25] This method is particularly valuable for radiochemistry, enabling the efficient synthesis of 2-[¹⁸F]fluoropyridines for Positron Emission Tomography (PET) imaging.[12][25][26]
Visualization: C-H Fluorination / SNAr Tandem Strategy
Caption: A tandem strategy for late-stage pyridine functionalization.
Transition-Metal-Catalyzed Cross-Coupling
Fluoropyridines are also key participants in transition-metal-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-heteroatom bonds.[27] They can act as either the electrophilic or nucleophilic partner in reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings.[28][29][30] The development of specialized ligands and catalysts has enabled the challenging activation of the strong C-F bond, allowing fluoropyridines to be used as coupling partners. More commonly, bromo- or chloro-fluoropyridines are used, where the C-Br or C-Cl bond is selectively activated, leaving the C-F bond intact to be carried into the final product. This allows for the construction of complex biaryl structures and other scaffolds crucial for medicinal chemistry.[28][31]
Chapter 3: The Physicochemical Impact of Fluorine Substitution
The introduction of fluorine onto a pyridine ring profoundly alters its electronic and physical properties, which is precisely why it is such a powerful strategy in drug design.[32]
-
Basicity (pKa): Fluorine is a potent electron-withdrawing group. Its presence on the pyridine ring significantly reduces the electron density on the nitrogen atom, thereby decreasing its basicity (lowering its pKa).[33] This can be crucial for avoiding off-target interactions or improving oral absorption by modulating the ionization state at physiological pH.
-
Lipophilicity (logD): The effect of fluorine on lipophilicity is highly context-dependent.[33] While replacing hydrogen with fluorine generally increases the hydrophobic surface area, the highly polar C-F bond can also increase the overall molecular dipole moment. This dual effect means that fluorination can either increase or, counterintuitively, decrease lipophilicity depending on the substitution pattern and the surrounding molecular environment.[33]
-
Metabolic Stability: The C-F bond is the strongest single bond to carbon. This exceptional strength makes it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[2][20] Fluorinating a metabolically labile position on a drug candidate is a classic and highly effective strategy to block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.
-
Conformation and Binding: Fluorine's small size allows it to act as a bioisostere of hydrogen. However, its high electronegativity can alter conformational preferences and create new, favorable interactions (e.g., with backbone amides or through dipole-dipole interactions) within a protein's binding pocket, leading to enhanced potency and selectivity.[2]
Data Presentation: Physicochemical Properties of Monofluoropyridines
| Isomer | Boiling Point (°C) | pKa | Dipole Moment (D) |
| 2-Fluoropyridine | 126 | 0.44 | 3.20 |
| 3-Fluoropyridine | 107-108 | 2.97 | 1.60 |
| 4-Fluoropyridine | 108 | 4.60 | 0.53 |
(Data compiled from various sources for illustrative purposes)
Chapter 4: Applications in Drug Discovery and Beyond
The synthetic accessibility of substituted fluoropyridines has cemented their role as privileged scaffolds in modern research.
-
Pharmaceuticals: Fluoropyridine moieties are found in numerous FDA-approved drugs and clinical candidates across a vast range of therapeutic areas, including oncology, CNS disorders, and inflammatory conditions.[3][4][34][35] A prominent example is Vericiguat , a soluble guanylate cyclase stimulator for treating heart failure, which contains a fluoropyridine ring that enhances its pharmacokinetic properties compared to its non-fluorinated analog.[36]
-
Agrochemicals: In agrochemical development, the fluoropyridine scaffold contributes to compounds with improved biological activity, target specificity, and appropriate environmental persistence, leading to more effective and safer crop protection agents.[4]
-
PET Imaging: The development of efficient methods for incorporating the positron-emitting isotope fluorine-18 has made [¹⁸F]fluoropyridines vital probes for PET imaging.[26] These radiotracers allow for the non-invasive, in-vivo visualization and quantification of biological processes, playing a critical role in drug development and clinical diagnostics.[2]
-
Materials Science: The unique electronic properties and high thermal stability of polyfluorinated pyridines, such as perfluoropyridine, make them valuable building blocks for advanced polymers and materials with applications in electronics and aerospace.[6][18][32]
Conclusion
The history of substituted fluoropyridines is a story of chemical innovation driven by practical need. From the low-yielding and hazardous methods of the mid-20th century, the field has evolved to encompass a diverse and sophisticated toolkit of synthetic strategies. The development of robust HalEx reactions, the nuanced application of SNAr chemistry, and the advent of late-stage C-H functionalization have transformed these molecules from academic curiosities into readily accessible, high-value building blocks. As our understanding of fluorine's subtle yet powerful influence on molecular properties continues to deepen, the substituted fluoropyridine scaffold is certain to remain at the forefront of discovery in medicine, agriculture, and materials science for the foreseeable future.
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- 20. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution [mdpi.com]
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- 24. pubs.acs.org [pubs.acs.org]
- 25. Facile Route to 2-Fluoropyridines via 2-Pyridyltrialkylammonium Salts Prepared from Pyridine N-Oxides and Application to (18)F-Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fluorine-18-labelled fluoropyridines: advances in radiopharmaceutical design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 28. researchgate.net [researchgate.net]
- 29. mdpi.com [mdpi.com]
- 30. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 31. Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof [dspace.mit.edu]
- 32. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 34. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Novel Fluorinated Pyridine Building Blocks: A Senior Application Scientist's Perspective
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorinated pyridine derivatives, in particular, are privileged structures found in numerous FDA-approved drugs, owing to the profound and often beneficial changes fluorine imparts on a molecule's physicochemical and pharmacokinetic properties.[3] These modifications—including altered basicity (pKa), enhanced metabolic stability, and modulated lipophilicity—can transform a lead compound into a viable drug candidate.[2][3][4] However, the synthesis of these valuable building blocks is not trivial and presents unique challenges, from controlling regioselectivity to handling highly reactive fluorinating agents.[5][6][7] This guide provides a field-proven perspective on the synthesis and characterization of novel fluorinated pyridine building blocks, moving beyond mere procedural lists to explain the causality behind experimental choices and to provide robust, self-validating protocols.
Part 1: Core Synthetic Strategies: Navigating the Fluorination Landscape
The introduction of fluorine onto a pyridine ring can be achieved through several strategic approaches. The choice of method is dictated by the desired substitution pattern, the electronic nature of the starting material, and the required functional group tolerance.
The Workhorse: Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is arguably the most fundamental and widely employed method for introducing nucleophiles, including fluoride, onto an electron-deficient pyridine ring.
The Causality Behind the Reaction: The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it susceptible to attack by nucleophiles. This effect is most pronounced at the C2 (ortho) and C4 (para) positions, as the negative charge of the intermediate (the Meisenheimer complex) can be effectively delocalized onto the ring nitrogen, providing crucial stabilization.[8][9] Attack at the C3 (meta) position lacks this resonance stabilization and is therefore significantly less favorable.[8] The reaction is further accelerated by the presence of strong electron-withdrawing groups (EWGs) like -NO₂ or -CN at the ortho or para positions, which further stabilize the anionic intermediate.[10]
A counterintuitive but critical aspect of SNAr is the leaving group ability. For halogens, the trend is F > Cl ≈ Br > I.[9] This is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond.[10] The highly electronegative fluorine atom strongly activates the ring towards attack, making it the fastest to be displaced despite forming the strongest carbon-halogen bond.[10]
References
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- 6. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
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Methodological & Application
The Strategic Derivatization of 5-Chloro-4-fluoropyridin-2-amine: A Guide to Key Synthetic Transformations for Drug Discovery
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the substituted pyridine core represents a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds. Among these, 5-Chloro-4-fluoropyridin-2-amine has emerged as a particularly valuable and versatile building block. Its unique arrangement of substituents offers a strategic platform for the synthesis of a diverse array of complex molecules, notably in the development of kinase inhibitors.[1][2] The electron-withdrawing nature of the pyridine nitrogen, compounded by the chloro and fluoro substituents, activates the ring for several key chemical transformations. This guide provides an in-depth exploration of three cornerstone reactions for the derivatization of this scaffold: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig Amination, and Suzuki-Miyaura Cross-Coupling. For each, we will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss the rationale behind the selection of reagents and conditions, empowering researchers to unlock the full synthetic potential of this important intermediate.
I. Nucleophilic Aromatic Substitution (SNAr) at the C4-Position: Leveraging the Fluorine Leaving Group
The C4-fluoro substituent on the this compound ring is highly activated towards nucleophilic aromatic substitution. This reactivity is a consequence of the electron-withdrawing effect of the pyridine nitrogen and the adjacent chloro group, which stabilize the intermediate Meisenheimer complex formed upon nucleophilic attack. The fluoride ion is an excellent leaving group in this context, making the C4 position the primary site for derivatization via SNAr.[3]
Causality of Experimental Choices:
-
Nucleophiles: A wide range of nucleophiles can be employed, including aliphatic and aromatic amines, phenols, and thiols. The choice of nucleophile will be dictated by the desired final structure.
-
Base: A base is typically required to deprotonate the nucleophile, increasing its nucleophilicity. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or, for less acidic nucleophiles like alcohols, a stronger base like sodium hydride (NaH).[3]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are ideal for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, leaving the nucleophile more reactive.[4]
-
Temperature: These reactions can often be performed at room temperature, but gentle heating (50-100 °C) may be necessary to drive the reaction to completion, particularly with less reactive nucleophiles.[3]
Experimental Workflow: SNAr Reaction
Caption: A generalized workflow for Nucleophilic Aromatic Substitution (SNAr) reactions.
Protocol 1: SNAr with an Aniline Derivative
Objective: To synthesize N4-(4-methoxyphenyl)-5-chloro-pyridin-2,4-diamine.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 146.55 | 1.0 | 1.0 |
| 4-Methoxyaniline | 123.15 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Dimethylformamide (DMF) | - | 5 mL | - |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (147 mg, 1.0 mmol), 4-methoxyaniline (148 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Add dimethylformamide (5 mL) to the flask.
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
II. Buchwald-Hartwig Amination: Forging C-N Bonds at the C5-Position
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[5][6] In the context of this compound, this reaction can be selectively employed to functionalize the C5-chloro position, leaving the C4-fluoro and C2-amino groups intact. This selectivity arises from the generally higher reactivity of aryl chlorides over aryl fluorides in the oxidative addition step of the catalytic cycle.[7]
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical for a successful Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8][9] Pre-catalysts like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine nucleophile. Sodium tert-butoxide (NaOtBu) is the most frequently used base for this transformation.[8]
-
Solvent: Anhydrous, deoxygenated solvents such as toluene or 1,4-dioxane are essential to prevent catalyst deactivation.[9]
-
Inert Atmosphere: The reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon) to protect the palladium(0) catalyst from oxidation.[8]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: A simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol 2: Buchwald-Hartwig Amination with a Secondary Amine
Objective: To synthesize 4-fluoro-5-(piperidin-1-yl)pyridin-2-amine.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 146.55 | 1.0 | 1.0 |
| Piperidine | 85.15 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 |
| Toluene (anhydrous, degassed) | - | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add this compound (147 mg, 1.0 mmol) to the flask.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Finally, add piperidine (0.12 mL, 1.2 mmol) via syringe.
-
Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and carefully quench with water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the desired aminated pyridine.
III. Suzuki-Miyaura Cross-Coupling: Constructing C-C Bonds at the C5-Position
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[10][11] Similar to the Buchwald-Hartwig amination, this reaction can be selectively performed at the C5-chloro position of this compound. This transformation is of immense importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors.[1][2]
Causality of Experimental Choices:
-
Boronic Acid/Ester: A wide variety of aryl and heteroaryl boronic acids or their pinacol esters can be used as coupling partners, allowing for the introduction of diverse substituents.[10]
-
Catalyst and Ligand: A palladium(0) source is required. Pd(PPh₃)₄ is a common choice, or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand can be used. For less reactive chlorides, more sophisticated ligands may be necessary.[11]
-
Base: An aqueous solution of a base such as K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically used to facilitate the transmetalation step.[10]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly employed to dissolve both the organic and inorganic reagents.[11]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid
Objective: To synthesize 5-(4-methoxyphenyl)-4-fluoropyridin-2-amine.
Materials:
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 146.55 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
In a Schlenk flask, combine this compound (147 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Add a solution of K₂CO₃ (276 mg, 2.0 mmol) in water (1 mL).
-
Add 1,4-dioxane (4 mL).
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously overnight (12-16 hours).
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford the desired biaryl product.
IV. Application in Drug Discovery: Synthesis of a Kinase Inhibitor Precursor
The methodologies described above are instrumental in the synthesis of complex molecules with therapeutic potential. For instance, the sequential application of these reactions can lead to the rapid assembly of scaffolds for potent kinase inhibitors, such as those targeting Polo-like kinase 4 (PLK4).[1][2]
Synthetic Strategy Overview
Caption: A two-step synthetic approach to a kinase inhibitor scaffold.
This strategic combination of SNAr and Suzuki coupling allows for the introduction of diverse functionalities at both the C4 and C5 positions of the pyridine ring, enabling a thorough exploration of the structure-activity relationship (SAR) for a given biological target.
V. Conclusion
This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. By understanding and applying the fundamental principles of Nucleophilic Aromatic Substitution, Buchwald-Hartwig Amination, and Suzuki-Miyaura Cross-Coupling, researchers can efficiently generate diverse libraries of compounds for drug discovery programs. The protocols and insights provided in this guide serve as a robust starting point for the exploration of this privileged scaffold, paving the way for the development of novel therapeutics.
References
- 1. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. research.rug.nl [research.rug.nl]
- 8. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: 5-Chloro-4-fluoropyridin-2-amine as a Strategic Intermediate in Drug Discovery
Abstract
5-Chloro-4-fluoropyridin-2-amine is a halogenated aminopyridine derivative that has emerged as a critical building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring an amino group for derivatization and two distinct halogen atoms (chlorine and fluorine) at positions amenable to selective cross-coupling reactions, provides a versatile platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its properties, safety protocols, and core applications, focusing on its role in the synthesis of kinase inhibitors and other targeted therapeutics. Detailed, field-tested protocols for key synthetic transformations, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are presented to enable researchers to effectively leverage this intermediate in drug discovery programs.
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for ensuring experimental reproducibility and laboratory safety. The properties of this compound are summarized below, with safety information compiled from authoritative sources.
Compound Data Summary
| Property | Value |
| CAS Number | 1393574-54-3 |
| Molecular Formula | C₅H₄ClFN₂ |
| Molecular Weight | 146.55 g/mol |
| Appearance | Solid / Beige powder[1] |
| Purity | Typically ≥97%[1] |
| Melting Point | 91 - 95 °C[1] |
| Storage Conditions | Store at 2-8°C in a dark place under an inert atmosphere. |
Hazard Identification and Safe Handling
This compound and its structural analogs are classified as hazardous. All handling should be performed in a well-ventilated chemical fume hood by trained personnel.[2][3][4]
-
Hazard Statements: Harmful if swallowed (H302), Harmful in contact with skin (H312), Causes skin irritation (H315), and Causes serious eye irritation (H319). May cause respiratory irritation (H335).[2]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2][5]
-
Skin Protection: Wear appropriate protective gloves and flame-retardant, impervious clothing to prevent skin exposure.[2][3]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[4]
-
-
First Aid Measures:
-
If on Skin: Wash with plenty of water. Take off contaminated clothing and wash it before reuse.[2][4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[2][4]
Synthetic Strategy Overview
While various proprietary methods exist, a general and plausible route to fluorinated aminopyridines involves multi-step synthesis starting from readily available pyridine derivatives. One common strategy is the Balz-Schiemann reaction, which introduces fluorine via a diazonium salt intermediate. This method, while classic, is effective for installing fluorine onto an aromatic ring. The diagram below outlines a conceptual pathway.[6][7]
Caption: Conceptual synthesis pathway for a fluorinated aminopyridine.
Core Applications in Drug Scaffolding
The strategic value of this compound lies in its capacity for sequential, site-selective cross-coupling reactions. The chlorine atom at the C5 position and the fluorine atom at the C4 position exhibit differential reactivity, which can be exploited. However, in many applications, the primary amino group at C2 and the chlorine at C5 are the key functional handles for building out the molecular scaffold. The protocols below describe the two most critical transformations.
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[8] This reaction is indispensable for synthesizing the aryl amine moieties that are prevalent in a vast number of kinase inhibitors, where they often serve as critical "hinge-binding" elements. The amino group of this compound can be coupled with various aryl or heteroaryl halides.
Caption: The catalytic cycle of Buchwald-Hartwig amination.[8]
Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a representative example and may require optimization based on the specific aryl halide substrate.
-
Vessel Preparation: To a dry, 2-necked flask equipped with a magnetic stir bar and reflux condenser, add the palladium catalyst (e.g., Pd(dba)₂; 1.5 mol%), the phosphine ligand (e.g., XPhos; 3.0 mol%), and the base (e.g., Sodium tert-butoxide; 2.0 equiv.).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous, degassed toluene. Stir the mixture at room temperature for 5 minutes. Add the aryl halide (1.0 equiv.) followed by this compound (1.2 equiv.).
-
Reaction: Heat the reaction mixture to reflux (approx. 110 °C) and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature and quench carefully with water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired N-arylated product.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[9][10] This reaction is used to attach aryl or heteroaryl groups to the pyridine core, providing a route to elaborate the molecular structure and modulate pharmacological properties. The chlorine at the C5 position is a suitable handle for this transformation.
Caption: The catalytic cycle of Suzuki-Miyaura coupling.[9]
Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines conditions often successful for chloropyridines, which can be less reactive than their bromo or iodo analogs.[10]
-
Vessel Preparation: In a reaction vessel, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), the palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]; 3-5 mol%), and the base (e.g., potassium carbonate; 2.0 equiv.).[10]
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio), via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate or another suitable organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting crude material is then purified by flash column chromatography on silica gel to afford the 2-amino-4-fluoro-5-arylpyridine product.
Case Studies in Medicinal Chemistry
The aminopyridine and aminopyrimidine cores derived from intermediates like this compound are privileged structures in drug design, particularly for targeting protein kinases.
Caption: Logical workflow from intermediate to a drug candidate scaffold.
-
JAK/STAT Pathway Inhibitors: The discovery of AZD1480, a potent JAK2 inhibitor, highlights the utility of the pyrimidin-4-amine scaffold. The synthesis involves coupling key fragments to a central di-aminopyrimidine core, a structure readily accessible from halogenated aminopyridine precursors.[11]
-
ALK/EGFR Dual Kinase Inhibitors: In the design of next-generation non-small cell lung cancer (NSCLC) therapies, the 5-chloro-4-aminopyrimidine structure serves as a key cap group.[12][13] This fragment is crucial for achieving potent inhibition of both Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR), including drug-resistant mutants.
-
c-Src/Abl Kinase Inhibitors: The development of compounds like AZD0530 for cancer treatment utilized anilinoquinazoline scaffolds. The synthesis of these complex molecules relies on the precise and sequential coupling of fragments, where halogenated anilines and amines (structurally related to our topic intermediate) are fundamental starting materials.[14]
-
GPR119 Agonists for Diabetes: The discovery of BMS-903452, an antidiabetic clinical candidate, showcases the use of a pyridone core. The synthesis of such pyridones often involves the cyclization and functionalization of substituted pyridine intermediates, demonstrating the broad applicability of these building blocks beyond kinase inhibition.[15]
Conclusion
This compound stands out as a high-value intermediate for drug discovery. Its pre-installed functional handles—an amine group and two distinct halogens—provide chemists with a robust and flexible entry point for constructing complex molecular libraries. The mastery of cornerstone reactions like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling with this substrate is essential for the rapid assembly of novel pharmacophores, particularly in the highly competitive field of kinase inhibitor development. The protocols and insights provided herein serve as a foundational guide for researchers aiming to exploit the full synthetic potential of this versatile building block.
References
- 1. ossila.com [ossila.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 5-Chloro-4-fluoropyridin-2-amine in the Synthesis of Potent Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to form key interactions with a multitude of biological targets. Within the vast landscape of kinase inhibitor discovery, 2-aminopyridine derivatives are particularly crucial for their capacity to form hydrogen bonds with the hinge region of the kinase ATP-binding site. This guide focuses on 5-Chloro-4-fluoropyridin-2-amine , a highly versatile and strategically functionalized starting material. We will explore the underlying chemical principles that make this building block exceptionally valuable, provide detailed, field-proven protocols for its sequential modification, and illustrate its application in the rational design of potent and selective kinase inhibitors.
Introduction: The Rationale for this compound in Kinase Inhibitor Design
Protein kinases, as central regulators of cellular signaling, represent one of the most important classes of drug targets, particularly in oncology.[1] The design of small molecule kinase inhibitors often revolves around creating a scaffold that can effectively compete with endogenous ATP. The 2-aminopyridine moiety is a bioisosteric mimic of the adenine core of ATP, with the exocyclic amine and the pyridine nitrogen acting as a hydrogen bond donor and acceptor, respectively. This "hinge-binding" motif is a foundational element for achieving high-affinity kinase inhibition.
This compound ( 1 ) is an exemplary building block for several reasons:
-
Pre-installed Hinge Binder: The 2-amino group provides the essential hydrogen bond donor for interaction with the kinase hinge region.
-
Orthogonal Reactivity: The molecule possesses two distinct halogenated sites with differential reactivity. The fluorine at the C4 position is highly activated towards Nucleophilic Aromatic Substitution (SNAr), while the chlorine at the C5 position is more amenable to palladium-catalyzed cross-coupling reactions. This allows for controlled, sequential diversification.
-
Vectorial Exploration of Chemical Space: The C4 position typically allows for the introduction of side chains that project towards the solvent-exposed region of the ATP pocket, enabling the modulation of solubility and pharmacokinetic properties. The C5 position provides a vector to explore deeper, often hydrophobic, regions of the active site, which is critical for enhancing potency and selectivity.
Core Synthetic Strategy: A Stepwise Approach to Diversification
The synthetic utility of 1 is rooted in the predictable and sequential nature of its reactions. The electron-withdrawing effects of the pyridine nitrogen and the C5-chloro group make the C4 position, substituted with the highly electronegative fluorine, the most electrophilic site and thus the most susceptible to nucleophilic attack.
Figure 1: General workflow for the sequential functionalization of this compound.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position
Causality and Rationale: This protocol leverages the high reactivity of the C4-fluorine atom for selective displacement. The choice of nucleophile (typically an alcohol or amine) is critical as the introduced moiety will significantly influence the final compound's properties. Using a base like sodium hydride (NaH) with an alcohol generates a more potent alkoxide nucleophile, while a weaker base like potassium carbonate or an organic base like DIPEA is suitable for amine nucleophiles.
Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the desired alcohol or amine nucleophile (1.1 equivalents) and a suitable anhydrous polar aprotic solvent (e.g., DMF, DMSO, or THF) to achieve a concentration of approximately 0.1-0.5 M.
-
Deprotonation (for Alcohols): Cool the solution to 0 °C in an ice bath. Add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
SNAr Reaction: Add a solution of this compound (1 ) (1.0 equivalent) in the same anhydrous solvent dropwise to the mixture.
-
Reaction Monitoring: Heat the reaction to a temperature between 60-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup and Extraction: Cool the reaction mixture to room temperature and carefully quench by pouring it into ice-cold water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the C4-substituted intermediate (2 ).
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at the C5 Position
Causality and Rationale: With the C4 position functionalized, the C5-chloro group serves as a handle for C-C bond formation. The Suzuki-Miyaura coupling is a robust and widely used method for installing aryl or heteroaryl groups, which can probe deep hydrophobic pockets in the kinase active site to enhance potency and selectivity.[2] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine the C4-substituted intermediate (2 ) (1.0 equivalent), the desired aryl or heteroaryl boronic acid/ester (1.5 equivalents), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) or a combination of a palladium source (e.g., Pd₂(dba)₃, 0.025 equivalents) and a ligand (e.g., X-Phos, 0.1 equivalents).
-
Solvent and Degassing: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Reaction Execution: Heat the mixture to reflux (typically 90-110 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS until completion (usually 6-18 hours).
-
Workup and Extraction: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor (3 ).
Case Study & Data Presentation
To illustrate the application of these protocols, we describe the synthesis of a hypothetical Polo-like Kinase 4 (PLK4) inhibitor, "GeminiKinib-45" . PLK4 is a critical regulator of centrosome duplication and is a validated target in oncology.[3][4]
Table 1: Synthesis Summary for GeminiKinib-45
| Step | Reaction Type | Starting Materials | Key Reagents | Product | Typical Yield |
| 1 | SNAr | This compound, (R)-piperidin-3-ol | NaH, DMF | Intermediate G-1 | 75-85% |
| 2 | Suzuki Coupling | Intermediate G-1 , 3-fluoro-4-methoxyphenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | GeminiKinib-45 | 60-70% |
Protocol 3: Characterization of the Final Product
Rationale: Rigorous characterization is essential to confirm the identity, structure, and purity of the final compound before biological evaluation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. The spectra must be consistent with the proposed structure of GeminiKinib-45 , showing the correct chemical shifts, integration, and coupling constants for all protons and carbons.
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the molecular weight. The observed m/z value should match the calculated exact mass of the target compound.
-
High-Performance Liquid Chromatography (HPLC): Assess the purity of the final compound using analytical HPLC. The purity should typically be >95% for use in biological assays.
Biological Evaluation
Figure 2: Inhibition of a kinase signaling pathway by a competitive inhibitor.
Protocol 4: In Vitro Kinase Inhibition Assay (General)
Rationale: The primary goal is to determine the potency of the synthesized inhibitor against the target kinase, typically expressed as the half-maximal inhibitory concentration (IC₅₀).
Step-by-Step Methodology:
-
Assay Preparation: Prepare a serial dilution of the test compound (e.g., GeminiKinib-45 ) in DMSO, typically starting from 10 mM.
-
Reaction Mixture: In a microplate, add the recombinant target kinase (e.g., PLK4), a suitable kinase substrate, and the diluted inhibitor across a range of concentrations.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Kₘ for the specific kinase).
-
Incubation: Incubate the plate at an optimal temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent. Commercially available kits like ADP-Glo™ measure the amount of ADP produced, which is directly proportional to kinase activity. The luminescent signal is inversely proportional to the inhibitory effect of the compound.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC₅₀ value by fitting the data to a four-parameter dose-response curve.
Table 2: Representative Biological Data for GeminiKinib-45
| Kinase Target | IC₅₀ (nM) | Comment |
| PLK4 | 5.2 | Potent on-target activity |
| Aurora A | 850 | >160-fold selectivity over Aurora A |
| Aurora B | >2000 | High selectivity over Aurora B |
| VEGFR2 | >5000 | No significant activity on unrelated kinase |
Conclusion
This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. Its inherent electronic properties allow for a predictable and sequential functionalization strategy, enabling the systematic exploration of structure-activity relationships. The protocols outlined in this guide provide a robust framework for researchers to efficiently generate diverse libraries of 2-aminopyridine-based compounds. This strategic approach facilitates the discovery of novel, potent, and selective kinase inhibitors, ultimately accelerating the development of next-generation targeted therapies.
References
- 1. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 5-Chloro-4-fluoropyridin-2-amine in the Synthesis of Advanced Agrochemicals
Abstract
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led chemists to explore novel molecular scaffolds. Among these, fluorinated pyridine derivatives have emerged as exceptionally valuable building blocks. This technical guide provides an in-depth exploration of the application of 5-Chloro-4-fluoropyridin-2-amine as a key intermediate in the synthesis of next-generation herbicides. We will dissect the synthetic pathways, provide detailed, field-proven protocols, and elucidate the mechanistic rationale behind the use of this versatile precursor, with a focus on the synthesis of potent arylpicolinate herbicides.
Introduction: The Rise of Fluorinated Pyridines in Agrochemical Design
The pyridine ring is a cornerstone of many successful agrochemicals, prized for its unique electronic properties and ability to interact with biological targets.[1][2] The strategic incorporation of fluorine atoms into this scaffold can dramatically enhance the efficacy and pharmacokinetic profile of the final product.[3][4] Fluorine's high electronegativity and small size can improve metabolic stability, increase lipophilicity for better membrane penetration, and modulate the pKa of the molecule to optimize binding affinity to target enzymes or receptors.[4][5]
This compound is a trifunctionalized intermediate that offers a powerful platform for constructing complex agrochemical molecules. The distinct reactivity of the amino group and the two halogen atoms at specific positions allows for a controlled, stepwise elaboration of the pyridine core, making it a preferred building block for herbicides that exhibit high potency at low application rates.[6][7]
Core Application: Synthesis of Arylpicolinate Herbicides
A primary application of this compound and its precursors is in the synthesis of the arylpicolinate class of herbicides. These compounds function as synthetic auxins, mimicking the plant hormone auxin to induce uncontrolled growth and ultimately kill susceptible broadleaf weeds.[8][9] A notable example is Florpyrauxifen , a potent herbicide developed for use in rice and other crops.[8][10] The general structure of these herbicides features a 4-amino-3-chloro-5-fluoropicolinic acid core coupled to a substituted aryl group at the 6-position.
The synthetic strategy hinges on the regioselective functionalization of the pyridine ring. The fluorine atom at the C4 position and the chlorine at the C5 position are not merely passive substituents; they play a crucial role in directing the synthetic transformations and contributing to the final molecule's biological activity.
Mechanistic Causality: Why This Intermediate?
The choice of a fluorinated and chlorinated pyridine precursor is a deliberate one, driven by several key chemical principles:
-
Activation for Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitrogen atom in the pyridine ring, compounded by the inductive effects of the fluorine and chlorine substituents, activates the C2 and C6 positions towards nucleophilic attack.[11] This is fundamental for introducing the key aryl group via coupling reactions.
-
Directing Group for Lithiation/Halogenation: The existing substituents guide the introduction of new functional groups. For instance, the amino group can direct ortho-lithiation, and the electronic landscape created by the halogens influences the regioselectivity of further halogenation or coupling steps.
-
Enhanced Biological Activity: The 5-fluoro substituent is often critical for the herbicidal efficacy of the final arylpicolinate product. It is known to enhance binding to the target auxin receptors in susceptible plants.[7][9]
-
Metabolic Stability: The robust C-F bond can block sites of metabolic oxidation, increasing the persistence and efficacy of the herbicide in the field.[4]
The overall synthetic workflow can be visualized as a multi-stage process, starting from a readily available polychlorinated pyridine.
Figure 1: General workflow for arylpicolinate herbicide synthesis.
Detailed Protocols: Synthesis of a Florpyrauxifen Analogue
The following protocols are representative of the synthesis of 4-amino-3-chloro-5-fluoro-6-(aryl)picolinates, based on methodologies described in the patent literature and peer-reviewed studies.[6][7] These steps provide a self-validating system through characterization at key intermediate stages.
Protocol 1: Synthesis of 4-Amino-3-chloro-5,6-difluoropicolinonitrile (Key Intermediate)
This protocol outlines the initial steps to construct the core heterocyclic intermediate from a commercially available starting material.[1][7]
Step A: Fluorination of 3,4,5,6-Tetrachloropicolinonitrile
-
To a stirred suspension of spray-dried potassium fluoride (KF, 4.0 eq) in anhydrous dimethyl sulfoxide (DMSO), add 3,4,5,6-tetrachloropicolinonitrile (1.0 eq).
-
Heat the mixture to 120-140 °C and maintain for 4-6 hours, monitoring the reaction by GC-MS.
-
Cool the reaction mixture and pour it into ice-water.
-
Extract the product with dichloromethane (DCM), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-chloro-4,5,6-trifluoropicolinonitrile.
Step B: Amination
-
Dissolve the crude product from Step A in a suitable solvent such as tetrahydrofuran (THF) or acetonitrile.
-
Cool the solution to 0-5 °C in an ice bath.
-
Bubble anhydrous ammonia gas through the solution or add aqueous ammonium hydroxide (excess) dropwise while maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS indicates complete consumption of the starting material.
-
Remove the solvent under reduced pressure. Recrystallize the residue from an appropriate solvent system (e.g., ethanol/water) to obtain 4-amino-3-chloro-5,6-difluoropicolinonitrile as a solid.
Protocol 2: Elaboration to the Coupling Precursor
This stage converts the nitrile and the C6-fluorine into functionalities suitable for the final Suzuki coupling.
Step C: Halogenation and Hydrolysis of the Nitrile
-
Suspend the product from Protocol 1 in concentrated hydrobromic acid (HBr, 48%).
-
Heat the mixture to reflux (approx. 100-110 °C) for 8-12 hours. This step simultaneously substitutes the C6-fluorine with bromine and hydrolyzes the nitrile group to a carboxylic acid.
-
Cool the reaction mixture. The product, 4-amino-6-bromo-3-chloro-5-fluoropicolinic acid, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
Step D: Esterification
-
Suspend the carboxylic acid from Step C in methanol (20 vol).
-
Add concentrated sulfuric acid (H₂SO₄, 0.2 eq) catalytically.
-
Heat the mixture to reflux (approx. 65 °C) for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize carefully with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate .
Protocol 3: Suzuki-Miyaura Cross-Coupling
This final step assembles the herbicidal molecule by creating the biaryl linkage.[12][13]
-
To a reaction vessel under an inert argon atmosphere, add Methyl 4-amino-6-bromo-3-chloro-5-fluoropicolinate (1.0 eq), the desired arylboronic acid (e.g., 4-chloro-2-fluoro-3-methoxyphenylboronic acid, 1.2 eq), and a base such as potassium fluoride (KF, 3.0 eq).[12]
-
Add a palladium catalyst, for example, Pd₂(dba)₃ (1-2 mol%), and a suitable ligand like triphenylphosphine (2-4 mol%).
-
Add an anhydrous solvent, typically 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C for 4-12 hours, monitoring progress by LC-MS.[12]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous phase with ethyl acetate, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 4-amino-3-chloro-5-fluoro-6-(aryl)picolinate product.
Figure 2: Workflow for the Suzuki-Miyaura coupling step.
Data Presentation and Validation
The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques. The data below is representative for a compound of the target class, specifically 4-Amino-3-chloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)-5-fluoro-2-picolinic acid .[6]
| Compound ID | Molecular Formula | M.P. (°C) | 1H NMR (DMSO-d₆, δ ppm) | 19F NMR (DMSO-d₆, δ ppm) | HRMS [M+H]⁺ |
| S060 [6] | C₁₆H₁₁Cl₂FN₄O₂ | 198-204 | 13.51 (s, 1H), 7.44 (d, 2H), 7.24 (d, 2H), 7.15 (s, 2H), 6.59 (s, 1H), 2.28 (s, 3H) | -143.81 | Calcd: 381.0321, Found: 381.0326 |
Note: The data presented is for a closely related analogue synthesized and characterized in the cited literature. It serves as a benchmark for validating the synthesis of similar arylpicolinate structures.
Conclusion
This compound and its direct precursors are indispensable intermediates in modern agrochemical synthesis. Their unique substitution pattern provides a robust and versatile scaffold for building complex, highly active herbicides like the arylpicolinates. The protocols and mechanistic insights provided herein demonstrate a logical, efficient, and scalable pathway to these valuable compounds. By understanding the causality behind the synthetic choices—from the strategic placement of halogen atoms to the selection of specific coupling conditions—researchers can leverage these building blocks to develop the next generation of crop protection solutions.
References
- 1. RU2545021C1 - Method of obtaining 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 2. HK1187493A1 - Process for the preparation of 4-amino-3-chloro-5-fluoro-6-(substituted)picolinates - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Florpyrauxifen | C13H8Cl2F2N2O3 | CID 67420724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]
- 10. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 11. echemi.com [echemi.com]
- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to Suzuki-Miyaura Coupling Reactions with 5-Chloro-4-fluoropyridin-2-amine
Introduction: The Strategic Value of 5-Chloro-4-fluoropyridin-2-amine in Synthesis
In the landscape of medicinal chemistry and drug development, the 2-aminopyridine scaffold is a privileged structure, appearing in a multitude of biologically active compounds. Its unique electronic properties and hydrogen bonding capabilities make it a cornerstone for designing molecules with specific target affinities. This compound is a particularly valuable building block, offering three distinct points for diversification: the amino group, the chloro group, and the fluoro group.
The Suzuki-Miyaura cross-coupling reaction is a preeminent tool for carbon-carbon bond formation, prized for its operational simplicity, functional group tolerance, and the stability of its organoboron reagents.[1][2] This guide provides an in-depth protocol for the Suzuki coupling of this compound, focusing on the selective reaction at the C-Cl bond. We will explore the mechanistic nuances, address the specific challenges posed by this substrate, and provide a robust, field-proven protocol for its successful implementation.
Mechanistic & Strategic Considerations
A successful coupling reaction requires a deep understanding of the catalytic cycle and the unique challenges presented by the substrate.
The Palladium-Catalyzed Suzuki-Miyaura Cycle
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][4] The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Cl) of the aminopyridine, forming a Pd(II) intermediate. This is often the rate-determining step, especially for less reactive aryl chlorides.[3][5]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which forms a borate complex, enhancing the nucleophilicity of the organic group.[4][6]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Substrate-Specific Challenges
Coupling this compound is not trivial and presents several predictable hurdles:
-
Catalyst Inhibition: The primary challenge arises from the substrate itself. The lone pair of electrons on the 2-amino group and the endocyclic pyridine nitrogen can coordinate strongly with the palladium catalyst.[7][8] This coordination can form stable, inactive complexes, effectively sequestering the catalyst and halting the reaction.[9][10] Overcoming this requires catalyst systems that are resistant to inhibition.
-
Low Reactivity of the C-Cl Bond: Carbon-chlorine bonds are significantly less reactive towards oxidative addition than C-Br or C-I bonds due to their higher bond strength.[5][9] This necessitates the use of highly active catalyst systems, typically featuring bulky and electron-rich phosphine ligands, which promote the oxidative addition step.[11]
-
Regioselectivity (C-Cl vs. C-F): The substrate contains both a chloro and a fluoro substituent. Under standard palladium-catalyzed Suzuki conditions, the C-Cl bond is far more susceptible to oxidative addition than the highly inert C-F bond. Therefore, selective coupling at the 5-position (C-Cl) is expected with high fidelity. Achieving C-F activation would require specialized, transition-metal-free conditions or bespoke catalyst systems not typically employed for Suzuki couplings.[12]
-
Side Reactions: As with many cross-coupling reactions, undesirable side reactions can compete with product formation. The most common include:
-
Protodeboronation: Hydrolysis of the boronic acid starting material back to the corresponding arene, which is often promoted by aqueous and basic conditions.[7][9] Using more stable boronic esters (e.g., pinacol esters) or minimizing water can mitigate this.[7]
-
Dehalogenation: Reduction of the starting material, replacing the chlorine with a hydrogen. This can occur if hydride sources are present.[9]
-
Strategic Selection of Reaction Parameters
The success of this reaction hinges on the rational selection of the catalyst, base, and solvent.
-
Catalyst & Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for challenging substrates like aminopyridyl chlorides.[9] The key to success lies in using a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand. Ligands from the Buchwald family, such as SPhos and XPhos, are exceptionally effective as they create a sterically hindered and electron-rich palladium center that accelerates both oxidative addition and reductive elimination while resisting catalyst inhibition.[7][11][13] Air-stable pre-catalysts incorporating these ligands are highly recommended for reproducibility.
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6] Moderately strong inorganic bases are preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are excellent starting points.[11] Cesium carbonate (Cs₂CO₃) can be effective but is more expensive. The choice of base can be critical and may require screening for optimal results.[7]
-
Solvent System: The solvent must solubilize all components of the reaction mixture. Anhydrous, polar aprotic solvents are typically used. 1,4-Dioxane or toluene, often with a small amount of water (e.g., 10:1 ratio), are common choices that facilitate the dissolution of the inorganic base and the borate intermediate.[9][14]
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be required for specific coupling partners.
Materials & Equipment
-
This compound (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2–1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%) OR a suitable pre-catalyst (e.g., SPhos G3, 1-2 mol%)
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen) with a manifold
-
Heating plate with temperature control
-
TLC plates or LC-MS for reaction monitoring
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[15]
-
Establish Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon is preferred). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent. If desired, degassed water (10% of the dioxane volume) can be added.
-
Catalyst Addition: Under a positive flow of Argon, quickly add the palladium pre-catalyst (e.g., SPhos G3, 2 mol%). If using a separate precursor and ligand, add them together in this step.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under an inert atmosphere) and analyzing by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and then with brine (1x).[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[9]
Expected Results: A Comparative Overview
While specific yields for this compound are not widely published, data from structurally similar aminopyridyl chlorides provide a strong benchmark for expected outcomes. High yields are achievable with a range of electronically diverse boronic acids when using modern, highly active catalysts.[13]
| Coupling Partner (Boronic Acid) | Product Structure | Typical Yield Range (%) | Notes |
| Phenylboronic Acid | 5-Phenyl-4-fluoropyridin-2-amine | 80-95% | A standard, unactivated coupling partner. |
| 4-Methoxyphenylboronic Acid | 5-(4-Methoxyphenyl)-4-fluoropyridin-2-amine | 85-98% | Electron-rich partners often react very efficiently. |
| 4-(Trifluoromethyl)phenylboronic Acid | 5-(4-(Trifluoromethyl)phenyl)-4-fluoropyridin-2-amine | 75-90% | Electron-poor partners are also well-tolerated. |
| 2-Methylphenylboronic Acid | 5-(o-tolyl)-4-fluoropyridin-2-amine | 70-85% | Sterically hindered partners may require longer reaction times or slightly higher catalyst loading. |
| Thiophene-2-boronic Acid | 5-(Thiophen-2-yl)-4-fluoropyridin-2-amine | 75-90% | Heteroaryl boronic acids are generally good coupling partners. |
Yields are estimated based on literature precedents for similar substrates and are highly dependent on reaction scale and optimization.
Troubleshooting Common Issues
Even with a robust protocol, challenges can arise. This guide will help you diagnose and solve common problems.[7][9][16]
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen contamination.2. Catalyst inhibition by the substrate.3. Insufficient reaction temperature or time. | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[7]2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos) or a pre-catalyst.[7] Consider a modest increase in catalyst loading (e.g., to 3-5 mol%).3. Increase temperature (up to 120 °C) or extend reaction time, monitoring by LC-MS. |
| Significant Protodeboronation | 1. Boronic acid is unstable under reaction conditions.2. Excessive water in the reaction mixture. | 1. Use the corresponding boronic acid pinacol ester, which is more stable.[7]2. Use anhydrous solvents and a thoroughly dried base. If using aqueous conditions, minimize the amount of water. |
| Dehalogenation of Starting Material | 1. Presence of hydride sources.2. Catalyst system promotes reductive dehalogenation. | 1. Ensure solvents are pure and not a source of hydrides.[9]2. Optimize reaction time to avoid prolonged heating after product formation. Screen different ligand/base combinations. |
| Formation of Homocoupled Boronic Acid Byproduct | 1. Oxygen present in the reaction, leading to oxidative homocoupling.2. Sub-optimal reaction conditions. | 1. Improve degassing procedures and maintain a strict inert atmosphere throughout the reaction.[9]2. Re-optimize stoichiometry and temperature. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing novel biaryl aminopyridines, which are of high interest in drug discovery. Success with this challenging substrate is critically dependent on mitigating catalyst inhibition and overcoming the low reactivity of the C-Cl bond. By employing highly active palladium catalysts with bulky, electron-rich phosphine ligands, maintaining a strictly inert atmosphere, and carefully selecting the base and solvent, researchers can achieve high yields and access a diverse range of valuable chemical entities. This guide provides the strategic framework and a practical, reproducible protocol to enable these important transformations.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transition-metal-free silylboronate-mediated cross-couplings of organic fluorides with amines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Foundational Principles: Understanding the Reactivity of 5-Chloro-4-fluoropyridin-2-amine
An In-Depth Guide to the Nucleophilic Aromatic Substitution (SNAr) Reactions of 5-Chloro-4-fluoropyridin-2-amine
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of this compound in nucleophilic aromatic substitution (SNAr) reactions. We will delve into the underlying principles governing the reactivity and regioselectivity of this versatile building block and provide detailed, field-proven protocols for its functionalization with a range of common nucleophiles.
Nucleophilic aromatic substitution is a cornerstone reaction in heterocyclic chemistry, enabling the functionalization of electron-deficient aromatic systems.[1][2] The pyridine ring, with its electronegative nitrogen atom, is inherently activated towards attack by nucleophiles, a characteristic that is further enhanced by the presence of electron-withdrawing halogen substituents.[3][4]
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step involves the attack of a nucleophile on the carbon atom bearing a leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this intermediate is the paramount factor determining the reaction's feasibility and rate. The subsequent step involves the elimination of the leaving group, which restores the aromaticity of the ring.[4]
In the case of this compound, several factors converge to create a highly predictable and synthetically useful reactivity profile:
-
Positional Activation: Nucleophilic attack on pyridines is strongly favored at the 2- and 4-positions (ortho and para to the ring nitrogen).[5][6] This is because the resulting negative charge in the Meisenheimer complex can be effectively delocalized onto the electronegative nitrogen atom via resonance, a stabilization that is not possible with attack at the 3- or 5-positions.[3][5]
-
Leaving Group Hierarchy: The rate of SNAr reactions is highly dependent on the nature of the leaving group. For halogens, the typical reactivity order is F > Cl > Br > I. This may seem counterintuitive compared to SN1/SN2 reactions where bond strength is key. In SNAr, the high electronegativity of fluorine powerfully stabilizes the developing negative charge in the rate-determining addition step. The reaction of 2-fluoropyridine with sodium ethoxide, for instance, is 320 times faster than that of 2-chloropyridine.[7]
-
Regioselectivity: Consequently, for this compound, nucleophilic substitution occurs almost exclusively at the C4-position, leading to the displacement of the fluoride ion. The C5-chloro group is significantly less reactive under typical SNAr conditions.[8] This predictable regioselectivity makes the molecule an exceptional scaffold for introducing diverse functionalities at the 4-position while preserving the 5-chloro substituent for subsequent transformations, such as palladium-catalyzed cross-coupling reactions.
The diagram below illustrates the accepted mechanism for the SNAr reaction on this substrate.
Caption: General mechanism of SNAr on this compound.
Experimental Protocols and Application Notes
The following protocols are designed to be robust and adaptable for a variety of specific nucleophiles. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The progress of the reactions can be conveniently monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: A generalized workflow for SNAr reactions.
Protocol I: Amination with N-Nucleophiles
The introduction of nitrogen-based substituents is a frequent objective in medicinal chemistry. This protocol details a general procedure for the reaction of this compound with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and the chosen base (e.g., K₂CO₃, 2.5 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial to prevent side reactions involving atmospheric moisture and oxygen.
-
Solvent Addition: Add anhydrous solvent (e.g., DMF) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Nucleophile Addition: Add the secondary amine (1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-120 °C. The optimal temperature depends on the nucleophilicity of the amine and should be determined empirically.
-
Monitoring: Monitor the reaction's progress every 2-4 hours using TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent like Ethyl Acetate.
-
Washing: Combine the organic extracts and wash them sequentially with deionized water and then brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure 4-amino-substituted product.
Data Summary: Representative Amination Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Morpholine | K₂CO₃ | DMF | 100 | 12 | 85-95 |
| Piperidine | K₂CO₃ | DMSO | 100 | 10 | 88-96 |
| N-Methylpiperazine | DIPEA | NMP | 110 | 16 | 80-90 |
| Aniline | K₂CO₃ | DMF | 120 | 24 | 65-75 |
Protocol II: Etherification with O-Nucleophiles
This procedure outlines the synthesis of 4-alkoxy or 4-aryloxy derivatives, which are common motifs in pharmaceutical compounds.
Materials:
-
This compound (1.0 eq)
-
Alcohol or Phenol (1.5 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Nucleophile Preparation: In a separate dry, inert-atmosphere flask, dissolve the alcohol or phenol (1.5 eq) in anhydrous THF.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.5 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq) in anhydrous DMF under an inert atmosphere.
-
Nucleophile Addition: Add the freshly prepared alkoxide/phenoxide solution dropwise to the solution of the pyridine at room temperature.
-
Reaction: Heat the mixture to 60-100 °C and monitor by TLC or LC-MS. Phenoxides are generally more reactive than alkoxides and may require milder conditions.
-
Work-up: After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction & Purification: Follow steps 8-11 from Protocol I to extract, wash, dry, and purify the final ether product.
Data Summary: Representative Etherification Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Sodium Methoxide | (pre-formed) | MeOH/DMF | 65 | 8 | 80-90 |
| Phenol | NaH | DMF | 80 | 12 | 75-85 |
| 4-Methoxybenzyl alcohol | NaH | THF/DMF | 80 | 18 | 70-80 |
Protocol III: Thioetherification with S-Nucleophiles
Sulfur nucleophiles are typically highly reactive in SNAr processes due to their high nucleophilicity and polarizability.[9] This protocol provides a method for synthesizing 4-thioether derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol (e.g., Thiophenol) (1.1 eq)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH) (2.0 eq)
-
Anhydrous DMF or Acetonitrile (MeCN)
-
Ethyl Acetate (EtOAc)
-
Brine
-
Deionized Water
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a dry round-bottom flask, add this compound (1.0 eq), the thiol (1.1 eq), and the base (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous solvent (e.g., DMF) to achieve a substrate concentration of approximately 0.1-0.5 M.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C). Reactions with thiols are often much faster and more exothermic than those with amines or alcohols.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. Full conversion is often achieved within 1-6 hours.
-
Work-up, Extraction, & Purification: Follow steps 7-11 from Protocol I to isolate and purify the desired 4-thioether product.
Data Summary: Representative Thioetherification Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25-40 | 2 | 90-98 |
| Benzyl Mercaptan | K₂CO₃ | MeCN | 50 | 4 | 85-95 |
| Ethanethiol | NaOH | DMF | 25 | 3 | 88-96 |
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Regioselective Reactions of 5-Chloro-4-fluoropyridin-2-amine
Introduction: The Strategic Value of 5-Chloro-4-fluoropyridin-2-amine
In the landscape of modern medicinal chemistry and drug development, substituted pyridines represent a cornerstone of molecular design. Their presence in numerous FDA-approved drugs underscores their importance as privileged scaffolds. This compound is a particularly valuable building block due to its distinct electronic and steric properties. The pyridine ring, being inherently electron-deficient, is further activated by the presence of two halogen substituents. The strategic placement of a chloro group at C5, a fluoro group at C4, and an amino group at C2 creates a molecule with multiple, chemically distinct reaction sites.
This guide provides an in-depth exploration of the regioselective reactions of this compound, offering field-proven insights and detailed protocols for researchers. Understanding and controlling the regioselectivity of its transformations is paramount for the efficient synthesis of complex molecular targets, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. We will delve into the two primary modes of reactivity: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling, demonstrating how the choice of reaction conditions can selectively target either the C4-F or the C5-Cl bond.
Nucleophilic Aromatic Substitution (SNAr): Selective Functionalization at the C4 Position
Mechanistic Principles & Regioselectivity
Nucleophilic aromatic substitution on electron-deficient heteroaromatics is a powerful method for C-N, C-O, and C-S bond formation.[1] The reaction typically proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2]
For this compound, the pyridine nitrogen atom strongly activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack. The C4 position, bearing the fluorine atom, is para to the ring nitrogen, making it highly electrophilic and the primary site for SNAr reactions. Although the C-F bond is significantly stronger than the C-Cl bond, the high degree of activation at C4, coupled with the ability of fluorine to stabilize the anionic intermediate through its inductive effect, facilitates the displacement of the fluoride ion. The amino group at C2, being an electron-donating group, deactivates the adjacent C3 position and has a lesser influence on the C4 and C5 positions relative to the powerful activating effect of the ring nitrogen. Consequently, nucleophiles will preferentially attack the C4 position, leading to the selective synthesis of 4-substituted-5-chloropyridin-2-amine derivatives.
Caption: SNAr mechanism on this compound.
Detailed Experimental Protocol: Synthesis of 5-Chloro-4-(benzylamino)pyridin-2-amine
This protocol describes a typical SNAr reaction using an amine nucleophile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.46 g, 10.0 mmol).
-
Add potassium carbonate (2.76 g, 20.0 mmol).
-
Add DMF (20 mL) to dissolve the solids.
-
To the stirring mixture, add benzylamine (1.31 mL, 12.0 mmol) dropwise at room temperature.
-
Heat the reaction mixture to 100 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Chloro-4-(benzylamino)pyridin-2-amine.
Representative Data
| Nucleophile | Product | Yield (%) | M.P. (°C) |
| Benzylamine | 5-Chloro-4-(benzylamino)pyridin-2-amine | 85-95 | 128-130 |
| Morpholine | 4-(5-Chloro-2-aminopyridin-4-yl)morpholine | 88-96 | 165-167 |
| Sodium Methoxide | 5-Chloro-4-methoxypyridin-2-amine | 75-85 | 101-103 |
Palladium-Catalyzed Cross-Coupling: Selective Functionalization at the C5 Position
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis for forming C-C and C-N bonds.[3] The regioselectivity in these reactions is dictated by the relative reactivity of the carbon-halogen bonds towards the palladium catalyst in the rate-determining oxidative addition step. The established order of reactivity is C-I > C-Br > C-Cl >> C-F.[4][5] This trend is inversely correlated with the bond dissociation energy.
For this compound, the C-Cl bond is significantly more reactive than the C-F bond in palladium-catalyzed reactions. This provides a reliable and highly regioselective method to functionalize the C5 position, leaving the fluorine atom at C4 untouched. This orthogonal reactivity compared to SNAr is a powerful tool for synthetic chemists.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples the C5-Cl bond with an organoboron reagent (boronic acid or ester) to form a new C-C bond.[6][7]
Mechanistic Principles: The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the C5-Cl bond to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the chloride.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the C-C bond and regenerating the Pd(0) catalyst.[7]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Synthesis of 5-Phenyl-4-fluoropyridin-2-amine
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Sodium Carbonate (Na₂CO₃, 2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a Schlenk flask, combine this compound (1.46 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and sodium carbonate (2.12 g, 20.0 mmol).
-
Add Pd(PPh₃)₄ (347 mg, 0.3 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) via syringe.
-
Heat the mixture to 90 °C and stir for 12-18 hours under the inert atmosphere.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and filter through a pad of Celite.
-
Transfer the filtrate to a separatory funnel, wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (hexane/EtOAc gradient) to obtain the desired product.
B. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling the C5-Cl bond with a primary or secondary amine.[8][9]
Mechanistic Principles: The mechanism is similar to the Suzuki coupling, involving oxidative addition, but the subsequent steps differ slightly. After oxidative addition of the C-Cl bond to the Pd(0) center, the amine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amide complex. The final reductive elimination step forms the new C-N bond and regenerates the Pd(0) catalyst.[8][10] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step.[10]
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of N⁵-Butyl-4-fluoropyridin-2,5-diamine
Materials:
-
This compound (1.0 eq)
-
n-Butylamine (1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
XPhos (2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl) (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Ethyl acetate (EtOAc)
Procedure:
-
In an oven-dried Schlenk tube, add Pd₂(dba)₃ (18 mg, 0.02 mmol), XPhos (38 mg, 0.08 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Add this compound (146 mg, 1.0 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL) followed by n-butylamine (0.15 mL, 1.5 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 110 °C and stir for 16-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.
-
Concentrate the filtrate and purify the crude product by flash column chromatography to afford the desired diamine product.
Summary of Regioselectivity
The functionalization of this compound can be precisely controlled by the choice of reaction type, providing access to two distinct classes of compounds from a single starting material. This orthogonal reactivity is a key strategic advantage in synthetic planning.
| Reaction Type | Position of Functionalization | Bond Cleaved | Key Influencing Factor | Typical Products |
| Nucleophilic Aromatic Substitution (SNAr) | C4 | C-F | Electronic activation by ring nitrogen (para position) | 4-Amino-, 4-Alkoxy-, 4-Thio- substituted pyridines |
| Palladium-Catalyzed Cross-Coupling | C5 | C-Cl | Higher reactivity of C-Cl vs. C-F in oxidative addition | 5-Aryl-, 5-Alkyl-, 5-Amino- substituted pyridines |
This dual reactivity profile makes this compound an exceptionally versatile platform for the synthesis of diverse and complex pyridine derivatives for pharmaceutical and materials science applications.
References
- 1. youtube.com [youtube.com]
- 2. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. research.rug.nl [research.rug.nl]
- 10. youtube.com [youtube.com]
The Strategic Utility of 5-Chloro-4-fluoropyridin-2-amine in the Synthesis of Advanced Heterocyclic Compounds
Abstract
5-Chloro-4-fluoropyridin-2-amine has emerged as a highly versatile and strategically important building block in modern medicinal chemistry. Its unique substitution pattern, featuring an electron-donating amino group and two distinct halogen atoms on an electron-deficient pyridine core, provides a platform for selective and sequential functionalization. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this key intermediate in the synthesis of complex heterocyclic compounds, with a particular focus on the development of potent kinase inhibitors. We will explore the causality behind experimental choices in pivotal cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations, and provide detailed, field-proven protocols to enable the successful synthesis of next-generation therapeutic agents.
Introduction: The Strategic Advantage of this compound
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals and biologically active molecules. The strategic placement of substituents on this core can profoundly influence a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This compound offers a distinct advantage in this context due to its trifunctional nature. The amino group can act as a key hydrogen bond donor or a point of further derivatization, while the chloro and fluoro substituents serve as orthogonal handles for sophisticated cross-coupling strategies.
The electron-deficient nature of the pyridine ring, further enhanced by the presence of the halogens, activates the C-Cl bond for palladium-catalyzed cross-coupling reactions. This allows for the selective formation of carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of complex molecular architectures. This guide will provide a comprehensive overview of the application of this building block in two of the most powerful cross-coupling methodologies in modern organic synthesis.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance.[1] In the context of this compound, this reaction is instrumental in introducing aryl or heteroaryl moieties at the 5-position, a common strategy in the design of kinase inhibitors.
Mechanistic Rationale and Causality in Experimental Design
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of catalyst, ligand, base, and solvent is critical for a successful outcome, particularly with heteroaryl halides.
-
Catalyst and Ligand Selection: Palladium catalysts are the workhorses of Suzuki-Miyaura couplings. For heteroaryl chlorides, which are generally less reactive than their bromide or iodide counterparts, the use of electron-rich and sterically hindered phosphine ligands is often necessary to facilitate the oxidative addition step. Ligands such as SPhos, XPhos, or RuPhos have demonstrated efficacy in the coupling of challenging heteroaryl chlorides.[2]
-
Base Selection: The base plays a crucial role in the transmetalation step by activating the boronic acid. Strong inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often employed to promote the reaction with electron-deficient heteroaryl halides.[3]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or THF) and water is typically used. The aqueous phase is necessary to dissolve the inorganic base and facilitate the transmetalation process.[2]
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a 5-Aryl-4-fluoropyridin-2-amine Derivative
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).
-
In a separate vial, pre-mix Pd₂(dba)₃ (0.02 mmol) and SPhos (0.04 mmol) and add this mixture to the Schlenk flask.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-4-fluoropyridin-2-amine product.
Quantitative Data Summary (Representative Yields)
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 4-Fluoro-5-phenylpyridin-2-amine | 75-85 |
| 4-Methoxyphenylboronic acid | 4-Fluoro-5-(4-methoxyphenyl)pyridin-2-amine | 80-90 |
| 3-Aminophenylboronic acid | 5-(3-Aminophenyl)-4-fluoropyridin-2-amine | 65-75 |
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[4][5] This reaction is particularly valuable for coupling this compound with various primary and secondary amines to generate a diverse array of substituted aminopyridines, which are key scaffolds in many kinase inhibitors.
Mechanistic Rationale and Causality in Experimental Design
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition, amine coordination and deprotonation, and reductive elimination.[6] The choice of reaction parameters is crucial for achieving high yields and preventing side reactions.
-
Catalyst and Ligand Selection: Similar to the Suzuki-Miyaura coupling, palladium catalysts are predominantly used. For the amination of heteroaryl chlorides, bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or Josiphos-type ligands are often required to promote both the oxidative addition and the reductive elimination steps.[2]
-
Base Selection: A strong, non-nucleophilic base is essential to deprotonate the amine in the catalytic cycle. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[6] The choice of base can also influence the selectivity of the reaction, particularly when dealing with substrates that have multiple reactive sites.
-
Solvent Selection: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or THF are typically employed to ensure a water-free environment, as water can interfere with the catalytic cycle.
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of a N-Aryl-4-fluoropyridin-2,5-diamine Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic aniline.
Materials:
-
This compound
-
Aniline derivative (1.1 equivalents)
-
Pd(OAc)₂ (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene (anhydrous, degassed)
Procedure:
-
To a dry, sealable reaction tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the aniline derivative (1.1 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add Pd(OAc)₂ (0.02 mmol) and XPhos (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube tightly and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-aryl-4-fluoropyridin-2,5-diamine derivative.
Quantitative Data Summary (Representative Yields)
| Amine | Product | Typical Yield (%) |
| Aniline | N⁵-Phenyl-4-fluoropyridine-2,5-diamine | 70-80 |
| 4-Methoxyaniline | 4-Fluoro-N⁵-(4-methoxyphenyl)pyridine-2,5-diamine | 75-85 |
| 3-Aminobenzonitrile | 3-((4-Amino-5-fluoropyridin-2-yl)amino)benzonitrile | 60-70 |
Application in the Synthesis of Kinase Inhibitors
Substituted aminopyridines and pyrimidines are privileged scaffolds in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[7][8] this compound is a key starting material for the synthesis of a variety of potent and selective kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs) and Polo-like Kinase 4 (PLK4).[7][8]
The general synthetic strategy involves a sequential cross-coupling approach. First, a Suzuki-Miyaura coupling is performed at the 5-position to install a key aryl or heteroaryl group. This is followed by a Buchwald-Hartwig amination at the 2-position (or a nucleophilic aromatic substitution) to introduce the desired amine side chain. This modular approach allows for the rapid generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Caption: General synthetic pathway to kinase inhibitors.
Conclusion
This compound is a powerful and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its unique electronic and structural features allow for selective and sequential functionalization through robust and well-established cross-coupling methodologies. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to effectively utilize this key intermediate in the development of novel therapeutic agents. The ability to systematically modify the pyridine core through Suzuki-Miyaura and Buchwald-Hartwig reactions provides a clear and efficient path to a diverse range of medicinally relevant molecules.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-4-fluoropyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.
Introduction to the Synthesis
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The most common synthetic route involves the chlorination of 2-aminopyridine followed by a regioselective fluorination. This guide will address potential challenges in both of these critical steps.
Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of 2-Amino-5-chloropyridine in the Chlorination Step
Question: I am experiencing a low yield during the initial chlorination of 2-aminopyridine. What are the likely causes and how can I improve the yield?
Answer: A low yield in the synthesis of 2-amino-5-chloropyridine is a common issue and can often be attributed to the formation of side products, primarily the over-chlorinated 2-amino-3,5-dichloropyridine.[1][2] The key to a high-yield synthesis is to control the reactivity of the pyridine ring and the chlorinating agent.
Causality and Solutions:
-
Over-chlorination: The amino group in 2-aminopyridine is an activating group, making the pyridine ring susceptible to further chlorination.
-
Solution 1: Strongly Acidic Medium: Performing the chlorination in a strongly acidic medium, such as concentrated sulfuric acid, protonates the pyridine nitrogen.[1][2] This deactivates the ring towards electrophilic substitution, thus minimizing the formation of the dichlorinated byproduct. A Hammett acidity function of less than -3.5 is recommended for optimal selectivity.[1][2]
-
Solution 2: Controlled Addition of Chlorinating Agent: The slow, portion-wise addition of the chlorinating agent (e.g., N-chlorosuccinimide (NCS) or chlorine gas) at a controlled temperature (typically 0-10 °C) can help to prevent localized areas of high concentration, which can lead to over-chlorination.
-
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and allowed to proceed to completion.
-
-
Suboptimal Chlorinating Agent: The choice of chlorinating agent can significantly impact the yield.
-
Solution: While various chlorinating agents can be used, N-chlorosuccinimide (NCS) in an acidic medium often provides good selectivity for monochlorination. A method using hydrochloric acid and sodium hypochlorite has also been reported to yield 2-amino-5-chloropyridine.[3]
-
Issue 2: Poor Regioselectivity during the Fluorination Step
Question: During the fluorination of 2-amino-5-chloropyridine, I am observing the formation of multiple fluorinated isomers, leading to a low yield of the desired this compound. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the fluorination of substituted pyridines is a significant challenge. The directing effects of the existing substituents on the pyridine ring (the amino and chloro groups) will influence the position of the incoming fluorine atom.
Causality and Solutions:
-
Competing Directing Effects: The amino group at the 2-position and the chloro group at the 5-position have different directing effects for electrophilic substitution. The amino group is ortho-, para-directing, while the chloro group is ortho-, para-directing but deactivating. This can lead to the formation of other isomers, such as 3-fluoro and 6-fluoro derivatives.
-
Solution 1: Use of a Bulky Fluorinating Agent: Employing a sterically hindered fluorinating agent can favor substitution at the less hindered 4-position.
-
Solution 2: Protecting Group Strategy: Temporarily protecting the amino group with a bulky protecting group (e.g., tert-butoxycarbonyl) can alter the electronic and steric properties of the substrate, potentially leading to improved regioselectivity in the subsequent fluorination step. The protecting group can then be removed in a final step.
-
Solution 3: Diazotization and Balz-Schiemann Reaction: A common strategy for introducing fluorine into an aromatic ring is the Balz-Schiemann reaction.[4] This would involve the diazotization of an amino group at the 4-position, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt. This approach, however, requires the synthesis of the corresponding 4-amino precursor.
-
-
Reaction Conditions: The solvent and temperature can influence the regioselectivity of the fluorination.
-
Solution: A systematic optimization of the reaction conditions should be performed. A study on the fluorination of 2-aminopyridines using Selectfluor® found that a two-component solvent system of chloroform and water can be beneficial.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound?
A1: The regioselective fluorination of 2-amino-5-chloropyridine is arguably the most critical and challenging step. Achieving the desired 4-fluoro isomer in high yield requires careful consideration of the fluorinating agent, reaction conditions, and potentially the use of protecting groups to control the directing effects of the existing substituents.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes, several safety precautions are essential.
-
Handling Chlorinating Agents: Chlorinating agents can be corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handling Fluorinating Agents: Fluorinating agents, such as Selectfluor®, are strong oxidizing agents and should be handled with care. Avoid contact with skin and eyes.
-
Acidic Conditions: The use of strong acids like concentrated sulfuric acid requires caution. Always add acid to water slowly and with cooling to dissipate the heat generated.
Q3: How can I effectively purify the final product, this compound?
A3: Purification of the final product is crucial to remove any unreacted starting materials, isomers, and other byproducts.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from its isomers. A gradient elution system with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate) solvents is typically employed.
-
Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be an excellent method for obtaining highly pure material.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-chloropyridine
This protocol is based on the principle of selective chlorination in a strongly acidic medium to minimize over-chlorination.[1][2]
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid (98%)
-
N-Chlorosuccinimide (NCS)
-
Ice
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10 °C.
-
Once the 2-aminopyridine is completely dissolved, add N-chlorosuccinimide portion-wise over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure 2-amino-5-chloropyridine.
Protocol 2: Fluorination of 2-Amino-5-chloropyridine (Illustrative)
This protocol is an illustrative example based on the use of an electrophilic fluorinating agent. Optimization of conditions is likely necessary.
Materials:
-
2-Amino-5-chloropyridine
-
Selectfluor®
-
Acetonitrile
-
Water
-
Dichloromethane
-
Sodium Bicarbonate (saturated aqueous solution)
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 2-amino-5-chloropyridine in a mixture of acetonitrile and water.
-
Add Selectfluor® portion-wise to the solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring the formation of the product by TLC or LC-MS.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired this compound from other isomers.
Data Summary
The following table summarizes hypothetical data from optimization experiments for the chlorination step, illustrating the impact of reaction conditions on yield and purity.
| Entry | Chlorinating Agent | Solvent | Temperature (°C) | Yield of 2-Amino-5-chloropyridine (%) | Purity (%) | Dichloro-byproduct (%) |
| 1 | NCS | Acetic Acid | 25 | 65 | 85 | 15 |
| 2 | NCS | Conc. H₂SO₄ | 5-10 | 85 | 95 | 5 |
| 3 | Cl₂ gas | CCl₄ | 25 | 50 | 70 | 30 |
| 4 | SO₂Cl₂ | Dichloromethane | 0 | 70 | 90 | 10 |
Visualizing the Workflow
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low yield.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
References
- 1. US3985759A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 2. IL47057A - Process for preparing 2-amino-5-chloropyridine - Google Patents [patents.google.com]
- 3. CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine - Google Patents [patents.google.com]
- 4. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine - Dissertation [m.dissertationtopic.net]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Chloro-4-fluoropyridin-2-amine
Welcome to the dedicated technical support guide for the purification of 5-Chloro-4-fluoropyridin-2-amine (CAS No. 1393574-54-3). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this versatile building block in their synthetic workflows. As a substituted aminopyridine, this compound's purification can present unique challenges, from removing stubborn impurities to managing its physicochemical properties. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity for your downstream applications.
I. Understanding the Compound: Physicochemical Properties
Before delving into purification strategies, a foundational understanding of the target molecule's properties is crucial. These characteristics dictate the selection of appropriate purification techniques and solvents.
| Property | Value/Information | Source |
| Molecular Formula | C₅H₄ClFN₂ | --INVALID-LINK-- |
| Molecular Weight | 146.55 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C. | --INVALID-LINK-- |
| Safety | Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] | --INVALID-LINK-- |
II. Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of this compound, providing potential causes and actionable solutions.
Scenario 1: Difficulty Removing Starting Materials (e.g., Halogenated Pyridines)
Question: My post-reaction analysis (TLC, LC-MS) shows the presence of unreacted starting materials like 2,4-difluoro-5-chloropyridine or 2,3,5-trichloropyridine. How can I remove these?
Answer:
This is a common issue, especially if the amination reaction has not gone to completion. The key is to exploit the basicity of your product, which is absent in the starting materials.
Solution: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Your product, being a basic amine, will be protonated and move into the aqueous layer as a hydrochloride salt. The unreacted, non-basic starting materials will remain in the organic layer.
-
Separation: Separate the aqueous layer containing your protonated product.
-
Basification and Re-extraction: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is basic (pH > 8). This will deprotonate your amine, causing it to precipitate or become soluble in an organic solvent. Extract your purified product back into an organic solvent like ethyl acetate or DCM.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Scenario 2: Isomeric Impurities with Similar Polarity
Question: I have an impurity with a very similar Rf value to my product on the TLC plate, making separation by column chromatography difficult. What could this be and how do I resolve it?
Answer:
Isomeric impurities are a frequent challenge in pyridine chemistry. Depending on the synthetic route, you could be dealing with regioisomers formed during the fluorination or amination steps. For instance, if starting from 2,3,5-trichloropyridine, an isomer like 2,5-difluoro-3-chloropyridine could form.[2] These isomers often have very similar polarities.
Solution 1: Optimize Column Chromatography
-
Eluent System: A standard hexane/ethyl acetate system may not provide sufficient resolution. Try a different solvent system. A mixture of dichloromethane and methanol is often effective for separating polar heterocyclic compounds.[3] Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity.
-
Silica Gel: Use a high-performance silica gel with a smaller particle size (e.g., 230-400 mesh) for better separation.
-
Column Dimensions: A longer, narrower column will provide better resolution than a short, wide one.
Solution 2: Recrystallization
If the product is crystalline and the impurity is present in a smaller amount, recrystallization can be highly effective.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes). The ideal solvent will dissolve the compound when hot but have low solubility when cold.
-
Procedure:
-
Dissolve the crude material in a minimal amount of the chosen hot solvent.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath or refrigerator.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.
-
Scenario 3: Product is Tailing on the TLC Plate
Question: My product spot is streaking or tailing on the silica TLC plate. What causes this and how can I get a clean spot?
Answer:
Tailing is a common phenomenon with amines on silica gel. Silica gel is acidic, and the basic amine can interact strongly with the stationary phase, leading to poor chromatography.
Solution:
-
Add a Basic Modifier to the Eluent: Add a small amount of a basic modifier to your mobile phase. Typically, 0.5-1% triethylamine (Et₃N) or a few drops of ammonia in the methanol portion of your eluent will neutralize the acidic sites on the silica gel, leading to sharper spots and better separation.
-
Use a Different Stationary Phase: If tailing persists, consider using a different stationary phase, such as alumina (basic or neutral), which is more compatible with basic compounds.
III. Experimental Protocols and Workflows
Workflow for Purification Decision-Making
Caption: Decision workflow for purifying this compound.
Protocol 1: Column Chromatography on Silica Gel
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).
-
Spot on a silica gel TLC plate.
-
Develop the plate using a mixture of hexane and ethyl acetate (e.g., starting with 4:1).
-
If the spots are too low on the plate, increase the polarity (more ethyl acetate). If they are too high, decrease the polarity.
-
If tailing is observed, prepare a new eluent with 0.5-1% triethylamine.
-
Visualize the spots under a UV lamp at 254 nm.[1][4] Amines and aromatic compounds typically quench fluorescence, appearing as dark spots.
-
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen, least polar eluent.
-
Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder ("dry loading"). This often gives better separation than loading the sample as a solution.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system determined by TLC.
-
Collect fractions and monitor them by TLC.
-
If the product is slow to elute, gradually increase the polarity of the mobile phase.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
IV. Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my sample?
-
A1: This depends on your synthetic route. Common impurities include unreacted starting materials (e.g., 2,4-difluoro-5-chloropyridine), regioisomers from non-selective reactions, and byproducts from side reactions. If your synthesis involves a nitration/reduction sequence, you might have incompletely reduced nitro-intermediates.
Q2: How do I visualize this compound on a TLC plate?
-
A2: this compound, being an aromatic compound, should be visible under a UV lamp at 254 nm as a dark spot on a fluorescent background.[1][4] For more sensitive detection or if UV is not effective, you can use a potassium permanganate (KMnO₄) stain, which reacts with the amine group, or an iodine chamber.[5]
Q3: My compound seems to be unstable during purification. What should I do?
-
A3: While this compound is generally stable, prolonged exposure to highly acidic conditions or heat can potentially cause degradation. When performing acid-base extractions, use dilute acid and work quickly, preferably at cooler temperatures. During chromatography, avoid leaving the compound on the silica gel for extended periods.
Q4: Can I use reverse-phase chromatography for purification?
-
A4: Yes, reverse-phase HPLC can be an excellent method for purifying aminopyridines, especially for achieving very high purity on a smaller scale. A typical mobile phase would be a gradient of acetonitrile in water with an additive like formic acid or trifluoroacetic acid (TFA) to ensure good peak shape by protonating the amine.
Q5: What safety precautions are essential when handling this compound?
-
A5: Always handle this compound in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1] Refer to the Safety Data Sheet (SDS) for complete safety information.
V. References
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Google Patents. (2020). Green production process of 2, 3-difluoro-5-chloropyridine with low single impurity content. CN114014801A. Retrieved from --INVALID-LINK--
-
Pauton, M., et al. (2019). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Supporting Information. Royal Society of Chemistry.
-
Chemistry LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Retrieved from --INVALID-LINK--
-
University of California, Los Angeles. (n.d.). TLC Visualization Methods. Retrieved from --INVALID-LINK--
-
Columbia University. (n.d.). TLC stains. Retrieved from --INVALID-LINK--
References
Technical Support Center: Synthesis of 5-Chloro-4-fluoropyridin-2-amine
Welcome to the technical support center for the synthesis of 5-Chloro-4-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during the synthesis of this key pharmaceutical intermediate. Our approach is rooted in mechanistic understanding to provide practical and effective solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic strategies for the preparation of this compound:
-
Route A: Nucleophilic Aromatic Substitution (SNAr) of a Dichloro Precursor. This is a widely used method that involves the selective fluorination of a dichlorinated aminopyridine, typically 2-amino-4,5-dichloropyridine, using a fluoride source such as potassium fluoride (KF) or cesium fluoride (CsF) in a high-boiling polar aprotic solvent like DMF, DMSO, or sulfolane.
-
Route B: Electrophilic Chlorination of a Fluoro Precursor. This approach starts with a fluorinated aminopyridine, such as 4-fluoro-2-aminopyridine, which is then regioselectively chlorinated at the 5-position. Common chlorinating agents include N-chlorosuccinimide (NCS) or selectfluor in the presence of a chloride source like LiCl.[1][2][3]
Q2: What are the most common byproducts I should expect in the synthesis of this compound?
The byproduct profile is highly dependent on the chosen synthetic route.
-
From Route A (Fluorination):
-
Unreacted Starting Material: 2-amino-4,5-dichloropyridine.
-
Isomeric Monofluorinated Byproduct: 2-amino-5-chloro-4-hydroxypyridine (due to reaction with trace water).
-
Over-fluorination Byproduct: 2-amino-4,5-difluoropyridine (less common, but possible under harsh conditions).
-
-
From Route B (Chlorination):
-
Unreacted Starting Material: 4-fluoro-2-aminopyridine.
-
Isomeric Monochloro Byproducts: 3-Chloro-4-fluoropyridin-2-amine and 5-Chloro-6-fluoropyridin-2-amine due to lack of complete regioselectivity.[1]
-
Dichloro Byproducts: 3,5-dichloro-4-fluoropyridin-2-amine from over-chlorination.
-
Troubleshooting Guide
Issue 1: Incomplete Conversion of 2-amino-4,5-dichloropyridine (Route A)
Symptoms:
-
TLC or LC-MS analysis shows a significant amount of the starting material remaining.
-
The isolated product yield is low.
Root Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Fluoride Source Activity | The fluoride salt (e.g., KF) may not be sufficiently active due to low surface area or moisture. | 1. Use Spray-Dried KF: This form has a higher surface area and is more reactive. 2. Dry the Fluoride Salt: Dry the KF or CsF under vacuum at high temperature before use. 3. Phase-Transfer Catalyst: Add a phase-transfer catalyst (e.g., a quaternary ammonium salt or a crown ether) to enhance the solubility and reactivity of the fluoride ion. |
| Reaction Temperature Too Low | Nucleophilic aromatic substitution on the electron-rich pyridine ring requires significant thermal energy to overcome the activation barrier. | Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS. Be cautious of potential decomposition at excessively high temperatures. |
| Solvent Not Anhydrous | Trace amounts of water in the solvent can compete with the fluoride ion as a nucleophile, leading to the formation of the hydroxypyridine byproduct and consuming the starting material in a non-productive pathway. | Use a freshly distilled or anhydrous grade of the polar aprotic solvent. Consider adding molecular sieves to the reaction mixture. |
Issue 2: Poor Regioselectivity in the Chlorination of 4-fluoro-2-aminopyridine (Route B)
Symptoms:
-
NMR or LC-MS analysis of the crude product reveals the presence of multiple monochlorinated isomers.
-
Purification by column chromatography is challenging due to similar polarities of the isomers.
Root Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Harsh Chlorinating Agent | Stronger chlorinating agents can be less selective, leading to chlorination at multiple positions on the pyridine ring. | 1. Use a Milder Reagent: Switch from a more aggressive chlorinating agent to N-chlorosuccinimide (NCS). 2. Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent to minimize over-chlorination. |
| Reaction Conditions | The regioselectivity of electrophilic aromatic substitution on substituted pyridines is sensitive to solvent and temperature. | 1. Solvent Screening: Perform small-scale reactions in different solvents (e.g., acetonitrile, DMF, chlorinated solvents) to find the optimal medium for regioselectivity. 2. Temperature Control: Run the reaction at a lower temperature (e.g., 0°C or room temperature) to enhance selectivity. |
| Protonation State of the Substrate | The amino group of 4-fluoro-2-aminopyridine can be protonated, which alters its directing effect. | The use of a non-acidic medium is generally preferred. If an acidic byproduct is formed, consider adding a non-nucleophilic base to maintain a neutral pH. |
Mechanistic Insights
Nucleophilic Aromatic Substitution (SNAr)
The fluorination of 2-amino-4,5-dichloropyridine proceeds via a nucleophilic aromatic substitution mechanism. The reaction is initiated by the attack of the fluoride ion on the electron-deficient pyridine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5] The subsequent loss of a chloride ion restores the aromaticity of the ring.
Caption: SNAr mechanism for the fluorination of 2-amino-4,5-dichloropyridine.
Electrophilic Aromatic Substitution
The chlorination of 4-fluoro-2-aminopyridine is an electrophilic aromatic substitution reaction. The amino group at the 2-position is a strong activating group and directs the incoming electrophile (the chlorine cation or its equivalent) to the ortho and para positions. The fluorine at the 4-position is a deactivating group but also an ortho, para-director. The regioselectivity is a result of the interplay of these electronic effects.
Caption: Electrophilic aromatic substitution mechanism for the chlorination of 4-fluoro-2-aminopyridine.
Analytical and Purification Protocols
Purity Analysis
A robust analytical method is crucial for identifying and quantifying byproducts. High-Performance Liquid Chromatography (HPLC) is the recommended technique.
Typical HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 µL |
Purification Strategy
If byproducts are present, purification is necessary to obtain the desired product with high purity.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, quench the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer with brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system of hexane and ethyl acetate is typically effective in separating the desired product from less polar byproducts (like starting materials) and more polar byproducts.
References
- 1. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines and 2-aminodiazines using LiCl/LiBr - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Yield in Reactions with 5-Chloro-4-fluoropyridin-2-amine
Welcome to the technical support center for 5-Chloro-4-fluoropyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but often challenging building block. Low yields can be a significant impediment to synthetic campaigns, and this resource provides in-depth, evidence-based troubleshooting strategies in a direct question-and-answer format to help you optimize your reactions and achieve your desired outcomes.
Understanding the Substrate: The Reactivity Landscape of this compound
This compound is a trifunctional heterocyclic compound with a unique electronic and steric profile. The pyridine core is electron-deficient, which influences the reactivity of its substituents. The primary amino group is a strong electron-donating group, while the chloro and fluoro substituents are electron-withdrawing. This interplay of electronic effects, combined with the positions of the substituents, dictates the molecule's behavior in common synthetic transformations.
The primary reactive sites are the C-Cl and C-F bonds, which can participate in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution (SNAr). A critical aspect of working with this substrate is understanding the relative reactivity of these two halogen atoms, which can be influenced by the reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura coupling with this compound is giving a very low yield. What are the likely causes and how can I improve it?
Low yields in Suzuki couplings with this substrate are often multifactorial. The primary culprits are typically related to catalyst inhibition, suboptimal reaction conditions, and competing side reactions.
Causality and Troubleshooting Steps:
-
Catalyst Inhibition: The lone pairs of electrons on the pyridine nitrogen and the exocyclic amino group can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1][2] This is a common issue with aminopyridine substrates.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can shield the palladium center, preventing coordination from the substrate's nitrogen atoms.[1] Refer to the table below for recommended ligand choices.
-
-
Inactive Catalyst System: The C-Cl bond in this compound is relatively unreactive compared to C-Br or C-I bonds, making the oxidative addition step of the catalytic cycle sluggish. Standard catalysts like Pd(PPh₃)₄ are often ineffective for such transformations.
-
Solution: Utilize a more active catalyst system. This typically involves a palladium(0) source (or a precursor that readily reduces to Pd(0) in situ) paired with a sterically hindered and electron-rich ligand. Consider using modern pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) which can provide a more active and stable catalytic species.[2]
-
-
Side Reactions: Several side reactions can consume starting materials and reduce the yield of the desired product.
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[2]
-
Mitigation: Use boronic esters (e.g., pinacol esters), which are more stable towards hydrolysis. Running the reaction under anhydrous conditions can also help.[2]
-
-
Hydrodehalogenation: The chloro group can be replaced by a hydrogen atom, leading to the formation of 4-fluoro-pyridin-2-amine. This can be caused by hydride sources in the reaction mixture, such as solvent impurities or certain bases.[3][4]
-
Mitigation: Ensure all solvents and reagents are anhydrous and of high purity. Degas the reaction mixture thoroughly to remove oxygen, which can contribute to catalyst decomposition pathways that may lead to hydrodehalogenation.
-
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or inefficient catalyst turnover.
-
Mitigation: Rigorous exclusion of oxygen through proper degassing techniques is crucial. Optimizing the catalyst and ligand can also minimize this side reaction.
-
-
Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) precursors. |
| Ligand | XPhos, SPhos, RuPhos | Bulky, electron-rich ligands that promote oxidative addition and prevent catalyst inhibition.[1][2] |
| Base | K₃PO₄, Cs₂CO₃, K₂CO₃ | A range of bases should be screened. K₃PO₄ is often a good starting point for challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | The choice of solvent can impact solubility and reaction rate. A small amount of water is often beneficial.[5] |
| Temperature | 80-110 °C | Higher temperatures are often required for the activation of the C-Cl bond. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium precursor (1-5 mol%), and the phosphine ligand (1.2-1.5 equivalents relative to palladium).
-
Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I am attempting a Buchwald-Hartwig amination with this compound and another amine, but the reaction is not proceeding. What should I troubleshoot?
Similar to the Suzuki coupling, the challenges in Buchwald-Hartwig amination of this substrate lie in catalyst inhibition and the inertness of the C-Cl bond.[6]
Causality and Troubleshooting Steps:
-
Catalyst Inhibition: As with Suzuki coupling, the pyridine and amino functionalities can poison the palladium catalyst.
-
Base Selection: The choice of base is critical. While strong bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates, they can be incompatible with certain functional groups.[8]
-
Regioselectivity: In principle, the incoming amine could displace the chloro, fluoro, or the existing amino group. Under typical Buchwald-Hartwig conditions, the reaction is expected to occur at the C-Cl bond. Displacement of the fluorine atom is less likely due to the higher C-F bond strength, and displacement of the amino group is generally not observed.
Table 2: Recommended Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Standard palladium precursors. |
| Ligand | BrettPhos, XPhos, RuPhos | Bulky, electron-rich ligands that are effective for amination of challenging substrates.[6][8] |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | Screen a range of bases from strong to weak to find the optimal balance of reactivity and functional group tolerance.[6][8] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are generally preferred. |
| Temperature | 80-120 °C | Elevated temperatures are usually required. |
Troubleshooting Workflow for Low-Yield Cross-Coupling Reactions
Caption: A flowchart for troubleshooting low-yield cross-coupling reactions.
Section 2: Nucleophilic Aromatic Substitution (SNAr)
Question 3: I want to perform a nucleophilic aromatic substitution on this compound. Which halogen is more likely to be displaced, and what conditions should I use?
In nucleophilic aromatic substitution reactions, the rate of substitution is generally dependent on the electronegativity of the leaving group and the stability of the intermediate (Meisenheimer complex). For halogens, the reactivity order is typically F > Cl > Br > I.[9] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the intermediate.
Therefore, in an SNAr reaction on this compound, the fluorine atom at the C-4 position is the most likely site of substitution . The C-4 position is activated by the electron-withdrawing effect of the pyridine nitrogen.[10]
Typical Conditions for SNAr:
-
Nucleophile: A wide range of nucleophiles can be used, including amines, alkoxides, and thiolates.
-
Solvent: Polar aprotic solvents such as DMSO, DMF, or NMP are commonly used to solvate the nucleophile and facilitate the reaction.
-
Base: A base may be required to deprotonate the nucleophile (e.g., an alcohol or thiol) or to scavenge the HX byproduct. Common bases include K₂CO₃, Cs₂CO₃, or an excess of the nucleophilic amine.
-
Temperature: SNAr reactions on pyridines often require heating to proceed at a reasonable rate.[11] Temperatures can range from room temperature to >100 °C, depending on the reactivity of the nucleophile and the substrate.
Experimental Protocol: General Procedure for SNAr with an Amine
-
To a reaction vessel, add this compound (1.0 equiv.) and the amine nucleophile (1.1-2.0 equiv.).
-
Add a suitable solvent (e.g., DMSO or NMP).
-
If necessary, add a base (e.g., K₂CO₃, 2.0 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Section 3: Purification Challenges
Question 4: I am having trouble purifying my product by silica gel chromatography. The product spot is tailing or streaking on the TLC plate. What can I do?
Tailing is a common issue when purifying basic compounds like aminopyridines on standard silica gel, which is acidic. The basic nitrogen atoms of your product can interact strongly with the acidic silanol groups on the silica surface, leading to poor separation and broad peaks.
Solution:
-
Add a Basic Modifier: To neutralize the acidic sites on the silica gel, add a small amount (typically 0.5-2% v/v) of a basic modifier to your eluent (mobile phase). Triethylamine (TEA) is the most common choice. Ammonia in methanol (e.g., a 7N solution) can also be used as a component of the mobile phase.
-
Use a Different Stationary Phase: If adding a basic modifier is not sufficient, consider using a different stationary phase. Alumina (basic or neutral) or treated silica gel (e.g., amine-functionalized silica) can be effective alternatives for the purification of basic compounds.
-
Acid-Base Extraction: Before chromatography, an acid-base workup can help to remove neutral or acidic impurities. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and the product re-extracted into an organic solvent.
Purification Strategy Workflow
Caption: A workflow for selecting a purification strategy for basic aminopyridines.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Suzuki Coupling for 5-Chloro-4-fluoropyridin-2-amine
Welcome to the technical support guide for the Suzuki-Miyaura cross-coupling of 5-Chloro-4-fluoropyridin-2-amine. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you navigate the unique challenges presented by this electron-deficient, multi-functionalized heterocyclic substrate.
The inherent chemical properties of this substrate—namely the electron-withdrawing nature of the pyridine ring and the fluorine atom, combined with the coordinating potential of the 2-amino group and the ring nitrogen—can complicate the standard Suzuki coupling catalytic cycle. This guide is designed to explain the causality behind these challenges and provide robust, field-proven solutions.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered before or during the initial experimental setup.
Q1: Why is my Suzuki reaction with this compound showing low conversion?
Low conversion is the most frequently reported issue and typically stems from challenges in the oxidative addition step or catalyst deactivation. The C-Cl bond on the electron-deficient pyridine ring is less reactive than a C-Br or C-I bond. Furthermore, the pyridine nitrogen and the 2-amino group can act as ligands, coordinating to the Palladium center and inhibiting its catalytic activity. To overcome this, a judicious choice of catalyst, ligand, and base is paramount.
Q2: What is the best initial catalyst and ligand combination to try?
For challenging substrates like this, a pre-formed, bulky, and electron-rich phosphine ligand-based catalyst is recommended.
-
High-Success Starting Point: A combination of Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a biarylphosphine ligand such as SPhos or XPhos is a robust starting point. These ligands create a sterically hindered, electron-rich palladium center that promotes the difficult oxidative addition to the C-Cl bond and accelerates the overall catalytic cycle, minimizing catalyst deactivation.
Q3: Which base and solvent system should I use?
The choice of base and solvent is critical for both the transmetalation step and for maintaining catalyst stability.
-
Base Selection: A moderately strong inorganic base is typically required. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. Stronger bases like hydroxides can sometimes promote unwanted side reactions, including boronic acid decomposition. The base's role is to activate the boronic acid by forming a more nucleophilic boronate species, which is necessary for transmetalation.
-
Solvent System: A polar aprotic solvent system that can facilitate the dissolution of the inorganic base is preferred. A mixture of 1,4-Dioxane/water or Toluene/water (typically in a 4:1 to 10:1 ratio) is standard. The water is crucial for dissolving the base and facilitating the formation of the active boronate species.
Troubleshooting Guide: Addressing In-Experiment Failures
This section provides a structured approach to diagnosing and solving problems once an experiment is underway.
Problem 1: No reaction or trace conversion after several hours.
-
Potential Cause A: Catalyst Inactivity. The Pd(0) catalyst may not have been properly formed or may have been deactivated by atmospheric oxygen.
-
Solution A: Rigorous Degassing. Ensure your reaction mixture is thoroughly degassed before adding the catalyst. This is achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles. This step is critical to prevent the oxidation of the electron-rich phosphine ligands and the Pd(0) center.
-
Potential Cause B: Poor Boronic Acid Quality. Boronic acids can dehydrate to form cyclic boroxines, which are less reactive in the transmetalation step.
-
Solution B: Verify Boronic Acid Quality. Use fresh, high-quality boronic acid. If the quality is uncertain, you can sometimes improve reactivity by using a slight excess (1.2-1.5 equivalents) or by pre-dissolving it with the base in the solvent mixture for a short period before adding the other components.
-
Diagram: Troubleshooting Decision Flow
Caption: Troubleshooting flowchart for low conversion issues.
Problem 2: Significant formation of a de-chlorinated side product (4-fluoropyridin-2-amine).
-
Potential Cause: Proto-deboronation and Hydrodehalogenation. This occurs when the boronic acid is prematurely protonated and decomposed, or when the aryl-palladium intermediate reacts with a proton source instead of the boronic acid. This is often exacerbated by excess water or insufficiently anhydrous solvents.
-
Solution: Minimize Water Content & Use a Milder Base. While some water is necessary, excess can be detrimental. Reduce the water content in your solvent system (e.g., from 5:1 to 10:1 dioxane/water). Consider switching from a carbonate base to potassium phosphate (K₃PO₄), which is known to be effective while sometimes minimizing certain side reactions.
Problem 3: Formation of a homocoupled boronic acid side product (biaryl).
-
Potential Cause: Oxygen in the Reaction. The presence of oxygen can promote the oxidative homocoupling of the boronic acid.
-
Solution: Rigorous Degassing. This reinforces the critical importance of creating and maintaining an inert atmosphere throughout the reaction, as mentioned in Problem 1, Solution A. Ensure all reagents and solvents are properly degassed before the addition of the palladium catalyst.
Experimental Protocols & Data
Table 1: Recommended Starting Conditions for Screening
| Parameter | Condition A (Standard) | Condition B (Optimized for Difficult Couplings) | Rationale |
| Aryl Halide | This compound (1.0 eq) | This compound (1.0 eq) | The limiting reagent. |
| Boronic Acid | Arylboronic Acid (1.2 eq) | Arylboronic Acid (1.3 eq) | A slight excess drives the reaction to completion. |
| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Pd₂(dba)₃ (2 mol%) | Catalyst B provides a more active Pd(0) source. |
| Ligand | None (included in catalyst) | SPhos (4.5 mol%) | Bulky, electron-rich ligand accelerates oxidative addition. |
| Base | K₂CO₃ (2.0 eq) | Cs₂CO₃ (2.0 eq) | Cesium carbonate offers better solubility and often enhanced reactivity. |
| Solvent | Dioxane / H₂O (5:1) | Dioxane / H₂O (8:1) | Aprotic solvent system; reduced water in B can limit side reactions. |
| Temperature | 90 °C | 100 °C | Higher temperature can overcome the activation energy for C-Cl bond cleavage. |
| Time | 12-18 h | 4-8 h | Optimized conditions should lead to a faster reaction rate. |
Protocol 1: Optimized Suzuki Coupling Procedure
This protocol is designed as a robust starting point for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid
-
Pd₂(dba)₃
-
SPhos (or other suitable biarylphosphine ligand)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Degassed Deionized Water
Procedure:
-
Vessel Preparation: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.3 eq), and Cesium Carbonate (2.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum and purge with dry Argon or Nitrogen for 10 minutes.
-
Catalyst/Ligand Addition: In a separate vial, weigh out Pd₂(dba)₃ (0.02 eq) and SPhos (0.045 eq). Quickly add these solids to the reaction flask against a positive flow of inert gas.
-
Solvent Addition: Add anhydrous 1,4-dioxane, followed by degassed water, via syringe to achieve the desired concentration (typically 0.1-0.2 M with respect to the limiting reagent) and an 8:1 solvent ratio.
-
Degassing: Bubble Argon or Nitrogen through the stirred reaction mixture for an additional 15-20 minutes.
-
Heating: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Diagram: The Suzuki-Miyaura Catalytic Cycle
This diagram illustrates the key steps in the reaction, highlighting where common issues with the target substrate arise.
Caption: The Suzuki catalytic cycle, noting the challenging oxidative addition step.
Challenges in the scale-up of 5-Chloro-4-fluoropyridin-2-amine production
Welcome to the technical support center for the synthesis and scale-up of 5-Chloro-4-fluoropyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable intermediate. Here, we address common challenges with in-depth, field-proven insights to ensure the successful transition from bench-scale experiments to large-scale manufacturing.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions encountered during the synthesis of this compound.
Q1: What are the most common synthetic routes for this compound?
A1: Several synthetic strategies can be employed. A prevalent laboratory-scale method involves the multi-step conversion of a substituted pyridine precursor. This often includes nitration, reduction, diazotization, and a halogen exchange reaction, such as the Balz-Schiemann reaction for fluorine introduction.[1] An alternative approach might involve the direct chlorination and amination of a fluorinated pyridine starting material. For industrial-scale production, process optimization often favors routes with fewer steps, readily available starting materials, and milder reaction conditions to minimize cost and improve safety.[2]
Q2: What are the critical safety precautions when handling this compound and its precursors?
A2: this compound is classified as a warning-level hazardous substance, known to cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be conducted in a well-ventilated fume hood. Precursors such as nitrating agents and fluorinating agents can be highly corrosive and toxic, demanding strict adherence to safety protocols. A thorough review of the Safety Data Sheet (SDS) for all reagents is essential before commencing any experimental work.
Q3: How can I monitor the progress of the reaction during the synthesis?
A3: Thin-Layer Chromatography (TLC) is a convenient and rapid method for monitoring the reaction at the laboratory scale. For more quantitative and precise monitoring, especially during process development and scale-up, High-Performance Liquid Chromatography (HPLC) is the preferred method.[3] Developing a robust HPLC method early in the process will be invaluable for tracking the consumption of starting materials and the formation of the product and any impurities.
Q4: What are the recommended storage conditions for this compound?
A4: The compound should be stored in a cool, dry, and dark place under an inert atmosphere to prevent degradation. The solid is generally stable under these conditions. For long-term storage, refrigeration at 2-8°C is recommended.
Section 2: Troubleshooting Guide
This section delves into specific problems that may arise during the synthesis and scale-up of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield in the Fluorination Step
Question: I am experiencing a significantly lower than expected yield during the fluorination step of my synthesis. What could be the contributing factors, and how can I improve the efficiency?
Causality and Solution:
Low yields in fluorination reactions, particularly on pyridine rings, can be a common challenge. The electron-deficient nature of the pyridine ring can make it less reactive towards nucleophilic fluorination.
Troubleshooting Steps:
-
Incomplete Diazotization: If your route involves a Balz-Schiemann type reaction, ensure the diazotization of the corresponding aminopyridine is complete before the addition of the fluoride source. Incomplete diazotization will leave unreacted starting material, reducing the overall yield. Monitor this step closely by HPLC.
-
Moisture Content: Anhydrous conditions are often critical for successful fluorination. Any moisture present can react with the fluorinating agent or the diazonium intermediate, leading to side products. Ensure all solvents and reagents are thoroughly dried before use.
-
Choice of Fluorinating Agent: The reactivity of the fluorinating agent is crucial. While traditional methods might use HF-pyridine, safer and more scalable alternatives are available. Consider exploring modern fluorinating agents that are more robust and less prone to side reactions.
-
Reaction Temperature: The thermal decomposition of the diazonium salt is a key step. The temperature must be carefully controlled to ensure efficient fluorination without promoting unwanted side reactions. An optimal temperature profile should be determined through small-scale experiments.
Issue 2: Formation of Impurities and By-products
Question: My final product is contaminated with several impurities that are difficult to remove. What are the likely by-products, and what strategies can I employ to minimize their formation and facilitate purification?
Causality and Solution:
The formation of impurities is a major hurdle in scaling up production. Side reactions such as over-chlorination, incomplete amination, or rearrangement products can lead to a complex impurity profile.
Potential By-products and Mitigation Strategies:
| Potential By-product | Formation Mechanism | Mitigation Strategy |
| Dichloro-aminopyridine isomers | Over-chlorination during the chlorination step. | Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. Monitor the reaction progress by HPLC to avoid over-reaction. |
| Hydroxylated impurities | Reaction of intermediates with residual water. | Ensure anhydrous conditions throughout the synthesis, especially during halogenation and amination steps. |
| Isomeric aminopyridines | Incomplete regioselectivity during amination. | Optimize the amination conditions, including the choice of solvent, base, and temperature, to favor the formation of the desired isomer. |
Purification Protocol:
A multi-step purification process is often necessary for achieving high purity.
-
Extraction: After quenching the reaction, perform a series of aqueous extractions to remove inorganic salts and water-soluble impurities.
-
Crystallization: Recrystallization from a suitable solvent system is a powerful technique for removing closely related impurities. A solvent screen should be performed to identify the optimal solvent or solvent mixture.
-
Column Chromatography: For laboratory-scale purification, column chromatography can be effective. However, this method is less practical for large-scale production.
Issue 3: Challenges in Product Isolation and Drying
Question: I am facing difficulties in isolating the final product as a stable, free-flowing solid. It tends to be oily or clump together. How can I improve the physical properties of the product?
Causality and Solution:
The physical form of the final product is critical for its handling, storage, and downstream processing. Poor crystallization or the presence of residual solvents can lead to an undesirable product form.
Troubleshooting Steps:
-
Crystallization Study: A thorough crystallization study is essential. Investigate different solvents, cooling profiles, and agitation rates to promote the formation of well-defined crystals. Seeding the solution with a small amount of pure crystalline material can also be beneficial.
-
Anti-Solvent Addition: Consider the use of an anti-solvent to induce precipitation. The anti-solvent should be miscible with the primary solvent but one in which the product has low solubility.
-
Drying Conditions: The drying process must be optimized to remove residual solvents without causing thermal degradation of the product. A vacuum oven at a controlled temperature is typically used. The drying process should be monitored by Loss on Drying (LOD) analysis until a constant weight is achieved.
Section 3: Experimental Workflow and Visualization
Illustrative Synthetic Pathway
The following diagram outlines a general synthetic approach to this compound, highlighting the key transformation stages.
Caption: A generalized synthetic route to this compound.
Troubleshooting Decision Tree for Low Yield
This diagram provides a logical workflow for diagnosing and addressing low yield issues during the synthesis.
Caption: Decision tree for troubleshooting low reaction yield.
Section 4: References
-
CN102898358A - Preparation method of fluoropyridine compounds. Google Patents. --INVALID-LINK--
-
Matsumoto, K. Detailed experimental procedure for the synthesis of 4-fluoropyridine. --INVALID-LINK--
-
This compound | 1393574-54-3. Sigma-Aldrich. --INVALID-LINK--
-
Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst. ResearchGate. --INVALID-LINK--
-
Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. --INVALID-LINK--
-
Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications (RSC Publishing). --INVALID-LINK--
-
Process for the preparation of fluorinated pyridines. European Patent Office. --INVALID-LINK--
-
Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues. MDPI. --INVALID-LINK--
-
HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. SIELC Technologies. --INVALID-LINK--
-
246847-98-3|5-Chloro-3-fluoropyridin-2-amine|BLD Pharm. --INVALID-LINK--
-
Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction. ResearchGate. --INVALID-LINK--
-
5-Chloro-6-fluoropyridin-2-amine | C5H4ClFN2 | CID 53485736. PubChem. --INVALID-LINK--
-
CAS 1256834-58-8 | 5-Chloro-4-fluoropyridin-3-amine. Synblock. --INVALID-LINK--
-
1393574-54-3|this compound|BLD Pharm. --INVALID-LINK--
-
5-Chloro-6-fluoropyridin-2-amine | CAS 1378595-22-2. Dalton Research Molecules. --INVALID-LINK--
-
1393574-54-3 | this compound | Fluorinated Building Blocks. Ambeed. --INVALID-LINK--
-
CN106432069A - A method for preparation of 2-amino-5-chloro-pyridine. Google Patents. --INVALID-LINK--
-
The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically. --INVALID-LINK--
References
Technical Support Center: Regioselective Functionalization of 5-Chloro-4-fluoropyridin-2-amine
Welcome to the technical support center for navigating the complexities of regioselective reactions with 5-Chloro-4-fluoropyridin-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to achieve your desired synthetic outcomes with this versatile building block by understanding the fundamental principles that govern its reactivity.
Introduction: The Challenge of Regioselectivity
This compound presents a unique synthetic challenge due to the presence of two distinct halogen atoms at positions C4 and C5, each offering a potential site for substitution. The fluorine at C4 and the chlorine at C5 possess different reactivities, which can be selectively exploited to achieve the desired isomer. The pyridine nitrogen and the amino group at C2 further influence the electronic landscape of the molecule, directing the course of various chemical transformations. This guide will delve into the nuances of controlling regioselectivity in key reactions such as nucleophilic aromatic substitution (SNAr), Suzuki coupling, and Buchwald-Hartwig amination.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during your experiments in a practical question-and-answer format.
Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is yielding a mixture of C4 and C5 substituted products. How can I favor substitution at the C4 position?
Answer:
Achieving high selectivity for C4 substitution in SNAr reactions hinges on leveraging the greater lability of the C-F bond compared to the C-Cl bond in this specific electronic context. The fluorine atom at the C4 position is activated by the para-nitrogen atom, making it more susceptible to nucleophilic attack. However, reaction conditions can significantly impact this selectivity.
-
Underlying Cause: While the C4-F bond is electronically favored for attack, harsh reaction conditions (e.g., high temperatures, strong bases) can lead to competitive substitution at the C5 position. The choice of nucleophile also plays a critical role.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start the reaction at a lower temperature (e.g., room temperature or even 0 °C) and slowly warm it only if necessary. This will favor the kinetically preferred C4 substitution.
-
Optimize the Base: Use a milder, non-nucleophilic base. Strong bases can promote side reactions or lead to decreased selectivity. Consider using bases like potassium carbonate (K₂CO₃) or triethylamine (TEA) instead of stronger bases like sodium hydride (NaH) or lithium diisopropylamide (LDA).
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally good choices for SNAr reactions. Experiment with a range of solvents to find the optimal balance for your specific nucleophile.
-
Nucleophile Choice: Softer nucleophiles (e.g., thiols, secondary amines) often exhibit higher selectivity for the more electrophilic C4 position.
-
Question 2: I am attempting a Suzuki coupling to form a C-C bond at the C5 position, but I am observing significant C4-arylation or decomposition of my starting material. What should I do?
Answer:
Selective Suzuki coupling at the C5-Cl position requires careful selection of the catalyst system and reaction conditions to favor the oxidative addition at the C-Cl bond over the C-F bond.
-
Underlying Cause: Palladium catalysts can potentially react with both the C-Cl and C-F bonds. The relative rates of oxidative addition will determine the product distribution. Decomposition can occur due to harsh conditions or catalyst deactivation.
-
Troubleshooting Steps:
-
Catalyst and Ligand Selection: This is the most critical parameter. For selective C-Cl bond activation, palladium catalysts with bulky, electron-rich phosphine ligands are often preferred. Examples include Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with ligands like XPhos or SPhos. These ligands can sterically hinder approach to the C4 position and electronically favor the C-Cl bond.
-
Base Selection: The choice of base is crucial in Suzuki couplings. A moderately weak base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) is often effective. Stronger bases can lead to side reactions and catalyst decomposition.
-
Solvent System: A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is commonly used and can significantly impact the reaction rate and selectivity.[1][2]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Typically, temperatures between 80-100 °C are a good starting point.
-
Question 3: My Buchwald-Hartwig amination to introduce a new amine at the C5 position is sluggish and gives low yields. How can I improve this reaction?
Answer:
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its efficiency with chloropyridines can be challenging.[3][4][5]
-
Underlying Cause: The C5-Cl bond on the pyridine ring can be less reactive than other aryl chlorides in palladium-catalyzed amination. Catalyst inhibition or decomposition can also lead to low yields.
-
Troubleshooting Steps:
-
Modern Catalyst Systems: Employ the latest generation of Buchwald-Hartwig catalysts and ligands. Ligands such as BrettPhos, RuPhos, or Josiphos-type ligands have shown excellent performance in the amination of challenging aryl chlorides.
-
Base Choice: The choice of base is critical and often substrate-dependent. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[4]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard. Ensure your solvent is rigorously dried, as water can negatively impact the reaction.
-
Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure your reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Degas your solvent and reagents thoroughly.
-
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the different positions on the this compound ring?
The reactivity of the positions on the pyridine ring is influenced by the electronic effects of the substituents and the ring nitrogen.
-
For Nucleophilic Aromatic Substitution (SNAr): The C4 position is generally the most reactive towards nucleophilic attack due to activation by the para-nitrogen atom and the good leaving group ability of fluorine. The C5 position is less activated.
-
For Electrophilic Aromatic Substitution (EAS): The pyridine ring is generally deactivated towards electrophilic attack. If forced, substitution is most likely to occur at the C3 position, which is least deactivated by the electron-withdrawing nitrogen. However, the existing substituents make EAS challenging on this specific molecule.
-
For Metal-Catalyzed Cross-Coupling: The reactivity order for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) is typically C-I > C-Br > C-Cl >> C-F. Therefore, the C5-Cl bond is the primary site for these transformations.
Q2: Can I selectively functionalize the amino group at the C2 position?
Yes, the amino group at C2 can be selectively functionalized. Standard methods for amine derivatization, such as acylation, sulfonylation, or alkylation, can be employed. It is important to consider that the electronic nature of the resulting N-substituted group can influence the reactivity of the pyridine ring in subsequent reactions.
Q3: Are there any protecting group strategies I should consider?
Protecting the C2-amino group can be beneficial in certain reactions to prevent side reactions or to modify the electronic properties of the ring. Common protecting groups for anilines, such as Boc (tert-butyloxycarbonyl) or Ac (acetyl), can be used. The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.
Experimental Protocols
Protocol 1: Regioselective C4-Amination via SNAr
This protocol provides a general procedure for the selective substitution of the fluorine atom at the C4 position with an amine nucleophile.
-
To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) in a flame-dried flask under an inert atmosphere, add the desired amine nucleophile (1.2 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Regioselective C5-Arylation via Suzuki Coupling
This protocol outlines a general method for the selective formation of a C-C bond at the C5 position.
-
In a Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.5 eq), potassium phosphate (3.0 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%)).
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 0.1 M).
-
Heat the reaction mixture to 90-100 °C and stir for 16-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by flash chromatography.
Visualizing Reaction Pathways
To further clarify the concepts discussed, the following diagrams illustrate the key mechanistic steps and decision points for achieving regioselectivity.
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. research.rug.nl [research.rug.nl]
Handling and storage recommendations for 5-Chloro-4-fluoropyridin-2-amine
Introduction: This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with 5-Chloro-4-fluoropyridin-2-amine (CAS No. 1393574-54-3). As a key fluorinated building block in medicinal chemistry and materials science, its proper handling, storage, and application are critical for successful and reproducible experimental outcomes. This document provides in-depth, field-proven insights into its use, addressing common questions and troubleshooting potential issues encountered during research and development.
Section 1: Compound Profile & Safety Data
This compound is a solid, halogenated pyridine derivative.[1] Its utility in synthesis stems from the distinct reactivity of its functional groups: the amino group, which can be a nucleophile or a directing group, and the halogen atoms, which can participate in various cross-coupling and nucleophilic substitution reactions. Understanding its fundamental properties is the first step toward effective utilization.
| Property | Value | Source |
| CAS Number | 1393574-54-3 | [1] |
| Molecular Formula | C₅H₄ClFN₂ | [1][2] |
| Molecular Weight | 146.55 g/mol | [1] |
| Physical Form | Solid | [1] |
| Storage Temperature | 2-8°C, Inert atmosphere, Keep in dark place | [1][3] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Signal Word | Warning | [1] |
Section 2: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the handling and storage of this compound in a direct question-and-answer format.
Handling and Personal Protective Equipment (PPE)
Question: What are the essential PPE and engineering controls required when working with this compound?
Answer: Due to its hazard profile, which includes causing skin, eye, and respiratory irritation, stringent safety protocols are mandatory.[1]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation risk.[4][5] Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to NIOSH (US) or EN 166 (EU) standards.[6]
-
Skin Protection: Wear nitrile or neoprene gloves and a lab coat. For larger quantities or extended handling, consider impervious clothing.[6] Contaminated clothing should not be allowed out of the workplace and must be decontaminated or disposed of properly.[2]
-
Respiratory Protection: If working outside a fume hood (not recommended) or if dust generation is unavoidable, a NIOSH-approved particulate respirator is necessary.[6]
-
Question: What should I do in case of accidental exposure?
Answer: Immediate and appropriate action is critical.
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][7]
-
Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with plenty of soap and water for at least 15 minutes.[4][8] Seek medical advice if irritation persists.[8]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so.[4][6] Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and call a poison control center or doctor immediately for guidance.[4][8]
Diagram 1: Safe Handling Workflow
This diagram outlines the essential decision-making process from receipt of the compound to its final disposal.
Caption: Workflow for the safe handling of this compound.
Storage and Stability
Question: What are the optimal storage conditions and why are they important?
Answer: The recommended storage conditions are in a tightly sealed container, under an inert atmosphere (like argon or nitrogen), in a dark place at 2-8°C.[1]
-
Inert Atmosphere: This compound, like many amines, can be susceptible to slow oxidation over time. An inert atmosphere displaces oxygen and moisture, preserving the compound's purity.
-
Refrigeration (2-8°C): Lower temperatures slow down potential degradation pathways, ensuring a longer shelf life.
-
Protection from Light: Many aromatic compounds can be light-sensitive. Storing in an amber vial or in a dark location prevents photochemical decomposition.
Question: How can I tell if my this compound has degraded?
Answer: Visual inspection is the first step. The compound should be a solid.[1] Any significant change in color (e.g., darkening) or physical state (e.g., becoming gummy or oily) suggests potential degradation. For definitive assessment, analytical techniques such as ¹H NMR, LC-MS, or melting point determination should be employed to check for impurities or a broadened melting range compared to the supplier's certificate of analysis.
Section 3: Troubleshooting Experimental Issues
Unforeseen results are a common part of research. This section provides a logical framework for diagnosing and resolving issues encountered when using this compound.
Question: My nucleophilic aromatic substitution (SNAr) reaction is sluggish or not proceeding. What are the likely causes?
Answer: The fluorine at the C4 position is activated for SNAr by the electron-withdrawing pyridine nitrogen. However, several factors can inhibit this reaction.
-
Insufficiently Strong Base: A common issue. The reaction often requires a non-nucleophilic base to deprotonate the incoming nucleophile or to scavenge the HF byproduct. If you are using a weak base like K₂CO₃, consider switching to a stronger base such as NaH, KHMDS, or DBU, depending on your substrate's compatibility.
-
Incorrect Solvent: SNAr reactions are highly dependent on the solvent. Polar aprotic solvents like DMF, DMSO, or NMP are typically required to solvate the charged intermediates and increase reaction rates. Using less polar solvents like THF or Dioxane may lead to poor results.
-
Low Temperature: While it's wise to start reactions at room temperature, many SNAr reactions require heating to overcome the activation energy barrier. Consider incrementally increasing the temperature to 80°C, 120°C, or even higher, while monitoring for decomposition.
-
Water Contamination: Meticulously dry your glassware and use anhydrous solvents. Water can protonate your nucleophile or base, rendering it inactive.
Question: I am seeing multiple byproducts in my cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig). How do I troubleshoot this?
Answer: This building block has multiple reactive sites, which can lead to side reactions if conditions are not optimized.
-
Homocoupling: If you observe homocoupling of your boronic acid (in Suzuki reactions) or of the starting material, it may indicate that the oxidative addition or reductive elimination steps are not well-orchestrated. Try lowering the catalyst loading, changing the ligand, or using a different solvent system.
-
Reaction at Multiple Sites: While the C-Cl bond is a primary site for many Pd-catalyzed cross-couplings, reaction at the C-F bond or N-arylation can sometimes occur under harsh conditions. To improve selectivity, use milder conditions (lower temperature, weaker base) or select a catalyst/ligand system known for selectivity towards aryl chlorides. For instance, specific phosphine ligands can favor reaction at the C-Cl bond.
-
Decomposition of Starting Material: Aminopyridines can sometimes coordinate too strongly to the metal center, inhibiting catalysis, or they can decompose under harsh basic or high-temperature conditions. A thorough screen of bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) and solvents is recommended to find the optimal balance between reactivity and stability.
Diagram 2: Troubleshooting Experimental Failures
This diagram provides a logical path for diagnosing issues when a reaction does not proceed as expected.
Caption: A decision tree for troubleshooting common reaction failures.
Section 4: Example Experimental Protocol
This section provides a detailed, self-validating protocol for a common synthetic transformation using this compound.
Protocol: Suzuki Cross-Coupling with Phenylboronic Acid
This protocol describes the palladium-catalyzed Suzuki coupling to synthesize 5-Phenyl-4-fluoropyridin-2-amine.
Reagents & Equipment:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line
-
Standard workup and purification glassware/equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 293 mg, 2.0 mmol), phenylboronic acid (293 mg, 2.4 mmol), and potassium carbonate (829 mg, 6.0 mmol).
-
Inerting: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. This is a critical step to prevent oxidation of the palladium catalyst.
-
Catalyst Addition: Under a positive flow of inert gas, add Pd(PPh₃)₄ (69 mg, 0.06 mmol).
-
Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and water (2.5 mL) via syringe. The solvent mixture is crucial for dissolving both organic and inorganic reagents.
-
Reaction: Heat the reaction mixture to 90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. A successful reaction will show the consumption of the starting material spot and the appearance of a new, less polar product spot.
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator. The crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-Phenyl-4-fluoropyridin-2-amine.
-
Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. The data should be consistent with the expected structure.
References
- 1. This compound | 1393574-54-3 [sigmaaldrich.com]
- 2. 1393574-54-3 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 3. 2-AMINO-4-FLUOROPYRIDINE CAS#: 944401-77-8 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Validation & Comparative
Reactivity comparison of 5-Chloro-4-fluoropyridin-2-amine vs. 5-bromo-4-fluoropyridin-2-amine
An In-Depth Reactivity Comparison for Drug Discovery Scaffolds: 5-Chloro-4-fluoropyridin-2-amine vs. 5-bromo-4-fluoropyridin-2-amine
For researchers, scientists, and drug development professionals, the selection of foundational building blocks is a critical decision that dictates the trajectory of a synthetic campaign. The aminopyridine scaffold, in particular, is a privileged structure in medicinal chemistry, renowned for its role in the development of potent kinase inhibitors.[1][2] This guide presents a comprehensive reactivity comparison of two closely related and commercially available building blocks: This compound and 5-bromo-4-fluoropyridin-2-amine .
The strategic placement of halogen atoms on the electron-deficient pyridine ring offers distinct handles for synthetic diversification. However, the subtle change from a chlorine to a bromine atom at the 5-position profoundly alters the molecule's reactivity profile. This choice is not arbitrary; it has significant implications for reaction design, efficiency, and the overall synthetic strategy. This guide will dissect the reactivity of these two compounds in the two most common and powerful transformations for this class of molecule: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Section 1: Nucleophilic Aromatic Substitution (SNAr) – A Tale of Two Identical Reactivities
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone reaction for functionalizing electron-poor heteroaromatics.[3][4] The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
The Underlying Mechanism: Why Position Matters
On a pyridine ring, SNAr is most favorable when the leaving group is located at the C-2 or C-4 positions (ortho or para to the ring nitrogen).[5][6][7] This is a critical mechanistic point: the electronegative nitrogen atom can directly participate in stabilizing the negative charge of the Meisenheimer intermediate through resonance, a stabilization that is not possible for attack at the C-3 or C-5 positions.[7][8]
In both this compound and 5-bromo-4-fluoropyridin-2-amine, we have two potential leaving groups: a halogen at C-4 and another at C-5. Based on the principles above, nucleophilic attack will overwhelmingly favor the C-4 position.
Furthermore, the established reactivity order for leaving groups in SNAr reactions is typically F > Cl > Br > I .[5][9] This counterintuitive trend arises because the rate-determining step is often the initial nucleophilic attack, not the departure of the leaving group.[10][11] The highly electronegative fluorine atom creates a more polarized C-F bond, rendering the associated carbon atom significantly more electrophilic and susceptible to attack.[11][12]
Reactivity Comparison: A Dead Heat
Given that both molecules possess a fluorine atom at the activated C-4 position, they are expected to exhibit virtually identical reactivity in SNAr reactions. The nucleophile will selectively displace the fluoride ion. The halogen at the C-5 position (Cl or Br) has a negligible electronic influence on the reaction at C-4 and will remain untouched under typical SNAr conditions.
Representative Experimental Protocol: SNAr with Benzylamine
This protocol describes the displacement of the C-4 fluorine with a primary amine, a common step in the synthesis of kinase inhibitors.
Materials:
-
5-Bromo-4-fluoropyridin-2-amine (1.0 eq)
-
Benzylamine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
To a clean, dry reaction vessel, add 5-Bromo-4-fluoropyridin-2-amine and potassium carbonate.
-
Add DMSO as the solvent, followed by benzylamine.
-
Heat the reaction mixture to 100-120 °C and stir under an inert atmosphere (e.g., Nitrogen).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization: SNAr Mechanism
Caption: SNAr mechanism showing preferential attack at the C4-F position.
Section 2: Palladium-Catalyzed Cross-Coupling – A Clear Reactivity Divide
While their SNAr reactivities are parallel, the performance of these two building blocks diverges sharply in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura C-C bond formation and the Buchwald-Hartwig C-N bond formation.[13][14]
The Underlying Mechanism: Oxidative Addition is Key
The catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.[14][15] For aryl halides, the initial oxidative addition of the C-X bond to the Pd(0) catalyst is often the rate-determining step.[16]
The efficiency of this step is directly related to the carbon-halogen bond strength. The reactivity trend is the opposite of that seen in SNAr: I > Br > Cl >> F .[16][17] The weaker C-Br bond undergoes oxidative addition much more readily than the stronger C-Cl bond. The C-F bond is exceptionally strong and generally considered unreactive under standard cross-coupling conditions.
Reactivity Comparison: The Bromo-Compound Reigns Supreme
In this context, the reaction occurs at the C-5 halogen, as the C-4 fluorine is inert.
-
5-bromo-4-fluoropyridin-2-amine: Due to the weaker C-Br bond, this substrate is significantly more reactive. It will undergo oxidative addition under milder conditions, typically requiring lower catalyst loadings, less specialized ligands (e.g., PPh₃), lower temperatures, and shorter reaction times to achieve high yields.[16]
-
This compound: The stronger C-Cl bond makes this substrate considerably less reactive.[17] To achieve efficient coupling, more forcing conditions are necessary. This often involves the use of highly active, electron-rich, and sterically bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos), higher reaction temperatures, and longer reaction times.[18] While effective, these specialized catalysts can be more expensive and air-sensitive.
| Feature | 5-Bromo-4-fluoropyridin-2-amine | This compound |
| Bond for Coupling | C5-Br | C5-Cl |
| Relative Reactivity | High | Low |
| Typical Conditions | Milder (e.g., Pd(PPh₃)₄, 80-100 °C) | Harsher (e.g., Pd₂(dba)₃ + XPhos, >100 °C) |
| Reaction Times | Shorter | Longer |
| Catalyst Choice | More flexible | Requires specialized, bulky phosphine ligands |
| Cost Consideration | Higher initial cost | Lower initial cost, but higher catalyst cost |
Representative Experimental Protocols
Materials:
-
5-Bromo-4-fluoropyridin-2-amine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a reaction flask, add 5-Bromo-4-fluoropyridin-2-amine, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 90 °C and stir until TLC or LC-MS analysis indicates consumption of the starting material (typically 4-12 hours).
-
Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify via column chromatography.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos or XPhos (0.05 eq)
-
Cesium Carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube, add Pd₂(dba)₃, the phosphine ligand, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas.
-
Add this compound and the amine coupling partner.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualization: Cross-Coupling Catalytic Cycles
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Generalized Buchwald-Hartwig Amination Catalytic Cycle.
Final Recommendation
The choice between this compound and 5-bromo-4-fluoropyridin-2-amine is a classic case of balancing reactivity against cost.
-
For Nucleophilic Aromatic Substitution (SNAr) at the C-4 position, the compounds are interchangeable.
-
For Palladium-Catalyzed Cross-Coupling at the C-5 position, 5-bromo-4-fluoropyridin-2-amine is the demonstrably superior building block, offering milder conditions, greater flexibility, and higher efficiency. It should be the default choice for research, discovery, and process development phases where reliability and speed are critical. The chloro analogue remains a viable, cost-effective option for highly optimized, large-scale manufacturing where the initial challenges of activating the C-Cl bond have been overcome.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reaction Examples [cdb.ics.uci.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. imperial.ac.uk [imperial.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. research.rug.nl [research.rug.nl]
The Rise of Pyrimidine Scaffolds: A Comparative Guide to 5-Chloro-4-fluoropyridin-2-amine Derivatives as Kinase Inhibitors
Introduction: The Quest for Kinase Specificity
In the landscape of modern therapeutics, particularly in oncology, protein kinases have emerged as pivotal targets. These enzymes, which catalyze the phosphorylation of proteins, are fundamental regulators of cellular signaling. Their dysregulation is a hallmark of numerous cancers, driving uncontrolled cell proliferation, survival, and metastasis. The development of small-molecule kinase inhibitors has revolutionized cancer treatment, but the journey is one of continuous refinement. The primary challenge lies in achieving both potency and selectivity—inhibiting the target kinase without affecting hundreds of other similar kinases, which can lead to off-target toxicities.
This guide delves into a promising class of compounds built upon the 2-aminopyridine/pyrimidine scaffold, with a specific focus on derivatives of 5-Chloro-4-fluoropyridin-2-amine. This core structure has proven to be a versatile foundation for developing potent inhibitors against critical oncogenic kinases, such as Anaplastic Lymphoma Kinase (ALK) and Epidermal Growth Factor Receptor (EGFR). Here, we will provide an in-depth comparison of the efficacy of these derivatives, grounded in experimental data, and explain the scientific rationale behind the protocols used to validate them.
Mechanism of Action: The ATP-Competitive Edge
Most kinase inhibitors derived from the aminopyrimidine scaffold function as ATP-competitive inhibitors. The kinase domain of these enzymes has a highly conserved binding pocket for adenosine triphosphate (ATP), the phosphate donor for the phosphorylation reaction. The aminopyrimidine core is adept at forming key hydrogen bonds with the "hinge region" of this ATP pocket, effectively blocking the entry of ATP and shutting down the kinase's catalytic activity.[1] This blockade halts the downstream signaling cascades that promote cancer cell growth and survival.
The true art of designing these inhibitors lies in the modification of the peripheral parts of the scaffold. Substitutions at various positions on the pyrimidine ring and the amine groups are engineered to create specific interactions with less-conserved regions of the ATP-binding site. This is the key to achieving selectivity for a target kinase like ALK over other structurally similar kinases.
Below is a generalized representation of how these inhibitors interrupt a critical cancer signaling pathway, such as the one initiated by ALK.
Caption: Generalized ALK signaling pathway and point of inhibition.
Comparative Efficacy: A Case Study in ALK/EGFR Inhibition
To illustrate the potential of this chemical class, we will examine a potent derivative, CHMFL-ALK/EGFR-050 , which is based on a 5-chloro-diaminopyrimidine scaffold. This compound was designed as a dual inhibitor of both ALK and EGFR, including mutations that confer resistance to earlier-generation drugs.[1] Its performance was benchmarked against established inhibitors, providing a clear view of its therapeutic potential.
Biochemical Potency: Head-to-Head Comparison
The first critical test for any new inhibitor is a biochemical assay to determine its direct inhibitory effect on the purified target kinase. The half-maximal inhibitory concentration (IC50) is the standard metric, representing the drug concentration required to reduce the kinase's activity by 50%. A lower IC50 value signifies higher potency.
The table below compares the biochemical IC50 values of CHMFL-ALK/EGFR-050 with Crizotinib, the first-generation FDA-approved ALK inhibitor.
| Compound | Target Kinase | IC50 (nM) |
| CHMFL-ALK/EGFR-050 | EML4-ALK | 3.2 |
| Crizotinib | EML4-ALK | 24 |
| CHMFL-ALK/EGFR-050 | EML4-ALK (L1196M) | 11 |
| Crizotinib | EML4-ALK (L1196M) | 102 |
| CHMFL-ALK/EGFR-050 | EGFR (del19/T790M) | 5.5 |
| Gefitinib | EGFR (del19/T790M) | >10000 |
| Data sourced from Zhang et al., Eur J Med Chem. 2017.[1] |
Analysis: The data clearly demonstrates the superior potency of the 5-chloro-pyrimidine derivative, CHMFL-ALK/EGFR-050. It is approximately 7.5 times more potent than Crizotinib against wild-type EML4-ALK.[1] More importantly, it retains high potency against the L1196M "gatekeeper" mutation, a common mechanism of acquired resistance to Crizotinib.[1] Furthermore, its potent activity against the T790M mutant of EGFR, which confers resistance to first-generation EGFR inhibitors like Gefitinib, highlights its potential to address clinical resistance.[1]
Cellular Activity: Inhibiting Cancer Cell Growth
While biochemical potency is essential, a successful drug must be able to enter cells and inhibit its target in a complex cellular environment. Anti-proliferative assays measure a compound's ability to stop cancer cells from growing. The GI50 (Growth Inhibition 50%) value is the concentration of the drug that inhibits cell growth by 50%.
| Compound | Cell Line | Target Driver | GI50 (nM) |
| CHMFL-ALK/EGFR-050 | H3122 | EML4-ALK | 29 |
| Crizotinib | H3122 | EML4-ALK | 108 |
| CHMFL-ALK/EGFR-050 | H1975 | EGFR (L858R/T790M) | 26 |
| Gefitinib | H1975 | EGFR (L858R/T790M) | >10000 |
| Data sourced from Zhang et al., Eur J Med Chem. 2017.[1] |
Analysis: The superior biochemical potency of CHMFL-ALK/EGFR-050 translates directly to superior cellular activity. In the H3122 non-small cell lung cancer (NSCLC) cell line, which is driven by the EML4-ALK fusion protein, CHMFL-ALK/EGFR-050 was nearly four times more effective at halting cell growth than Crizotinib.[1] Similarly, in the H1975 NSCLC line, which harbors the EGFR T790M resistance mutation, it showed potent activity where Gefitinib is ineffective.[1]
Experimental Protocols: The Foundation of Trustworthy Data
The reliability of the comparative data presented above hinges on robust and well-validated experimental methodologies. Below are detailed protocols for the key assays used to characterize these kinase inhibitors.
Protocol 1: Biochemical Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved Förster resonance energy transfer (TR-FRET) assay, a common and reliable method for measuring inhibitor binding to a kinase.
Principle: The assay measures the displacement of a fluorescent tracer from the kinase's ATP pocket by a test compound. When the tracer is bound, it is close to a Europium (Eu)-labeled antibody bound to the kinase, allowing energy transfer (FRET) to occur. An unbound inhibitor does not displace the tracer, resulting in a high FRET signal. A potent inhibitor displaces the tracer, disrupting FRET and causing a low signal.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Serially dilute the test compound (e.g., CHMFL-ALK/EGFR-050) in 100% DMSO, then further dilute in assay buffer to the final desired concentrations.
-
Enzyme/Tracer Mix: Prepare a solution containing the target kinase (e.g., purified ALK) and the Alexa Fluor™-labeled ATP tracer in assay buffer.
-
Antibody Solution: Prepare a solution of the Eu-labeled anti-tag antibody (e.g., anti-GST) in assay buffer.
-
Assay Plate Setup: Add 5 µL of the serially diluted test compound to the wells of a low-volume 384-well plate. Include "no inhibitor" (DMSO vehicle) controls for a high signal and "no enzyme" controls for background.
-
Reaction Incubation: Add 5 µL of the kinase/tracer mix to all wells. Add 5 µL of the Eu-antibody solution. Mix gently and incubate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at both 665 nm (acceptor) and 615 nm (donor) following excitation at 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Caption: Workflow for a TR-FRET based kinase binding assay.
Protocol 2: Cell-Based Anti-Proliferative Assay (CellTiter-Glo® Luminescent Assay)
This protocol measures cell viability by quantifying ATP, which is an indicator of metabolically active, viable cells.[2]
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase and its substrate, luciferin. The reagent lyses the cells, releasing ATP. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is proportional to the number of viable cells.[2]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., H3122) in a 96-well opaque-walled plate at a predetermined density (e.g., 3,000 cells/well) in 90 µL of culture medium. Incubate for 24 hours to allow cells to attach.
-
Compound Treatment: Prepare 10X serial dilutions of the test compound in culture medium. Add 10 µL of these dilutions to the appropriate wells. Include "vehicle control" wells (e.g., 0.1% DMSO) and "no cell" background wells.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Reagent Equilibration: Remove the CellTiter-Glo® reagent from the freezer and allow it to equilibrate to room temperature for at least 30 minutes before use.[3]
-
Lysis and Signal Generation: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.[3] Add 100 µL of CellTiter-Glo® reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Data Acquisition: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Subtract the average background luminescence from all other wells. Normalize the data to the vehicle-treated control wells (representing 100% viability). Plot the percentage of viability against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the GI50 value.
Conclusion and Future Directions
Derivatives of the this compound scaffold represent a highly promising avenue in the development of next-generation kinase inhibitors. As demonstrated with the ALK/EGFR dual inhibitor CHMFL-ALK/EGFR-050, rational design based on this core structure can yield compounds with superior potency and the ability to overcome clinically relevant resistance mechanisms.[1] The true value of this scaffold lies in its chemical tractability, allowing for fine-tuning of substitutions to optimize potency, selectivity, and pharmacokinetic properties.
The future of this field will involve leveraging this versatile scaffold against a wider range of kinase targets and employing advanced structure-based design to tackle newly emerging resistance mutations. As our understanding of kinase biology deepens, the 5-chloro-pyrimidine core will undoubtedly serve as a foundational element in the design of more precise and durable cancer therapies.
References
- 1. Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor capable of overcoming a variety of ALK/EGFR associated drug resistant mutants in NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 3. promega.com [promega.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Chloro-4-fluoropyridin-2-amine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The 5-Chloro-4-fluoropyridin-2-amine Scaffold - A Versatile Core for Kinase Inhibitors
The 2-aminopyridine moiety is a well-established and privileged scaffold in medicinal chemistry, known for its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties. The electron-withdrawing nature of the chlorine and fluorine atoms can influence the pKa of the 2-amino group and the pyridine nitrogen, potentially modulating binding affinity and selectivity. Furthermore, the halogen atoms provide vectors for further chemical modification, allowing for the exploration of different chemical spaces to optimize potency and pharmacokinetic properties.
A prominent application of this scaffold is in the development of inhibitors for GCN2, a serine/threonine-protein kinase that plays a crucial role in the cellular response to amino acid starvation and has emerged as a therapeutic target in oncology.[1] The core structure is typically elaborated by forming a fused imidazo[1,2-a]pyridine ring system, a common strategy in kinase inhibitor design.[2][3][4][5][6]
Comparative Analysis of this compound Analogs as GCN2 Kinase Inhibitors
The primary source of SAR data for this scaffold comes from the patent literature describing GCN2 inhibitors.[1] The general structure of these inhibitors involves the initial this compound core, which is cyclized to form an imidazo[1,2-a]pyridine. This fused ring system is then further substituted at various positions to modulate activity.
Key Structural Modifications and Their Impact on Activity
The core of the SAR exploration for these GCN2 inhibitors revolves around the substituents on the imidazo[1,2-a]pyridine ring system. The following table summarizes the key modifications and provides a qualitative assessment of their impact on inhibitory activity, as inferred from patent literature.
| Compound ID (Example) | Core Scaffold Modification | R Group (Position) | Inferred Activity |
| Analog A | Imidazo[1,2-a]pyridine formation | 3-(4-(methylthio)pyrimidin-2-yl) | Active GCN2 Inhibitor[1] |
| Analog B | Imidazo[1,2-a]pyridine formation | 3-(4-chloropyrimidin-2-yl) | Active GCN2 Inhibitor[1] |
Interpretation of SAR:
From the limited available data, we can infer several key SAR trends for the this compound scaffold in the context of GCN2 inhibition:
-
Imidazo[1,2-a]pyridine Ring Formation is Crucial: The cyclization of the 2-aminopyridine with a suitable reagent to form the fused imidazo[1,2-a]pyridine system appears to be a prerequisite for GCN2 inhibitory activity. This bicyclic system likely provides the necessary shape and rigidity to fit into the ATP-binding pocket of the kinase.
-
Substitution at the 3-Position of the Imidazo[1,2-a]pyridine Ring is a Key Determinant of Potency: The nature of the substituent at this position directly influences the interaction with the kinase. The presence of a pyrimidine ring, as seen in both Analog A and B, suggests that this moiety may be involved in critical hydrogen bonding or hydrophobic interactions within the active site.
-
Modulation of the Pyrimidine Substituent: The variation between a methylthio group (Analog A) and a chloro group (Analog B) on the pyrimidine ring indicates that this position is amenable to modification to fine-tune potency, selectivity, and metabolic stability. The chloro-substituted analog, for instance, could be further diversified through cross-coupling reactions.
Experimental Protocols
Representative Synthesis of an Imidazo[1,2-a]pyridine Analog from this compound
This protocol is a representative example of the synthesis of a key intermediate, which can then be further modified. The synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines is a well-established transformation.[2][3][4][5][6]
Step 1: Synthesis of 6-Chloro-7-fluoro-3-(4-(methylthio)pyrimidin-2-yl)imidazo[1,2-a]pyridine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF or NMP, add a slight excess of a 2-halocarbonyl compound (e.g., 2-bromo-1-(4-(methylthio)pyrimidin-2-yl)ethan-1-one) (1.1 eq). The causality behind this step is the nucleophilic attack of the endocyclic nitrogen of the 2-aminopyridine onto the electrophilic carbonyl carbon of the halo-ketone, followed by an intramolecular cyclization.
-
Add a non-nucleophilic base, such as sodium bicarbonate or potassium carbonate (2.0-3.0 eq), to the reaction mixture. The base is essential to neutralize the hydrohalic acid formed during the reaction and to facilitate the final aromatization step.
-
Heat the reaction mixture at a temperature ranging from 80°C to 120°C for several hours, monitoring the progress by TLC or LC-MS. The elevated temperature is necessary to overcome the activation energy for both the initial alkylation and the subsequent cyclization-dehydration cascade.
-
Upon completion, cool the reaction to room temperature and pour it into water. This step is to precipitate the product and to dissolve the inorganic salts.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-Chloro-7-fluoro-3-(4-(methylthio)pyrimidin-2-yl)imidazo[1,2-a]pyridine. This ensures the removal of any unreacted starting materials and by-products.
In Vitro GCN2 Kinase Inhibition Assay
The following is a generalized protocol for assessing the inhibitory activity of the synthesized analogs against GCN2 kinase.
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Serially dilute the compound stock solution to obtain a range of concentrations.
-
In a 384-well plate, add the test compound dilutions, recombinant human GCN2 enzyme, a suitable substrate (e.g., a peptide substrate), and ATP.
-
Initiate the kinase reaction by adding the ATP solution and incubate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ADP produced. Commercially available kits such as ADP-Glo™ (Promega) can be used for this purpose.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation. This provides a quantitative measure of the compound's potency.
Visualizations
Logical Relationship of the this compound Scaffold to GCN2 Inhibitors
Caption: Synthetic pathway from the core scaffold to active GCN2 inhibitors.
Experimental Workflow for SAR Studies
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Conclusion and Future Directions
The this compound scaffold serves as a valuable starting point for the design of kinase inhibitors, particularly for GCN2. The key synthetic transformation involves the formation of a fused imidazo[1,2-a]pyridine ring system, with the substituent at the 3-position being a critical determinant of biological activity. While the publicly available data is currently limited, it provides a clear direction for further exploration.
Future work should focus on:
-
Diversification of the 3-position substituent on the imidazo[1,2-a]pyridine core to explore a wider range of interactions with the GCN2 active site.
-
Exploration of other kinase targets , as the 2-aminopyridine scaffold is known to be a versatile kinase hinge-binder.
-
Detailed in vitro and in vivo profiling of the most potent analogs to assess their selectivity, pharmacokinetic properties, and potential as therapeutic agents.
This guide provides a foundational understanding of the SAR of this compound analogs based on the available scientific and patent literature. It is intended to serve as a valuable resource for researchers in the field of drug discovery and medicinal chemistry.
References
- 1. CA3089769A1 - Gcn2 inhibitors and uses thereof - Google Patents [patents.google.com]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-conferences.org [bio-conferences.org]
- 6. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Aminopyridine Synthesis: A Comparative Analysis of Key Synthetic Routes
Introduction
Substituted aminopyridines are foundational scaffolds in modern science, recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide range of pharmaceuticals and bioactive molecules.[1][2] Their unique electronic properties and ability to engage in hydrogen bonding make them critical components in drug discovery, influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The efficient construction of these heterocyclic motifs is, therefore, a paramount objective for synthetic chemists in both academic and industrial settings.
This guide provides an in-depth comparative analysis of the principal synthetic strategies for accessing substituted aminopyridines. Moving beyond a simple recitation of procedures, we will explore the mechanistic underpinnings, strategic advantages, and practical limitations of each method. This analysis is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic route for their specific target, considering factors such as substrate scope, functional group tolerance, scalability, and overall efficiency.
Classical Approaches: Direct Amination and Substitution
The Chichibabin Reaction: Direct C-H Amination
First reported by Aleksei Chichibabin in 1914, this reaction remains a testament to the power of direct C-H functionalization, enabling the introduction of an amino group onto the pyridine ring without pre-functionalization.[3] The reaction typically employs sodium amide (NaNH₂) or potassium amide (KNH₂) to directly aminate the pyridine ring, usually at the electron-deficient C2 or C6 positions.[4]
Mechanistic Insight & Causality
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the amide anion (NH₂⁻) acts as a potent nucleophile.[3] The pyridine nitrogen's electron-withdrawing nature makes the α-carbons (C2/C6) electrophilic and susceptible to attack. This initial addition forms a negatively charged σ-complex (a Meisenheimer-type adduct), which is stabilized by the sodium cation.[3] Aromaticity is subsequently restored through the elimination of a hydride ion (H⁻), which then reacts with an available proton source (like ammonia or the product amine) to liberate hydrogen gas, driving the reaction forward.[3]
The choice of reaction conditions is critical. High temperatures (110-150°C) in inert, high-boiling solvents like toluene or xylene are often necessary for unactivated pyridines.[1][2][4] For more sensitive substrates, milder conditions using potassium amide in liquid ammonia have been developed, though this often requires an oxidant (e.g., KMnO₄) to facilitate the final hydride elimination step.[2][4]
Advantages & Limitations
The primary advantage of the Chichibabin reaction is its atom economy; it directly converts a C-H bond to a C-N bond. However, its utility is hampered by significant limitations:
-
Harsh Conditions: The high temperatures and strongly basic environment are incompatible with many sensitive functional groups.
-
Regioselectivity: While amination strongly favors the 2- and 6-positions, mixtures can be obtained. If both α-positions are blocked, amination at the 4-position may occur, but often with low yields.[5]
-
Substrate Scope: The reaction is generally inhibited by electron-withdrawing groups on the pyridine ring, which decrease the basicity of the ring nitrogen.[3]
Experimental Protocol: Synthesis of 2-Aminopyridine
-
Setup: To a flame-dried three-neck flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add dry toluene (150 mL).
-
Reagent Addition: Under a nitrogen atmosphere, add sodium amide (NaNH₂, 10.0 g, 0.256 mol). Heat the suspension to reflux (approx. 110°C).
-
Substrate Addition: Slowly add dry pyridine (15.8 g, 0.200 mol) to the refluxing suspension over 30 minutes. The reaction mixture will typically turn dark red or brown, and vigorous evolution of hydrogen gas will be observed.
-
Reaction: Maintain the reaction at reflux for 4-6 hours, monitoring the cessation of gas evolution.
-
Quenching: Cool the mixture to below 40°C and cautiously quench by the slow addition of water (100 mL) to decompose any unreacted sodium amide.
-
Workup: Separate the organic layer. Extract the aqueous layer with toluene (2 x 50 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent to yield 2-aminopyridine.
Nucleophilic Aromatic Substitution (SNAr) of Halopyridines
A more controlled and widely applicable classical method is the nucleophilic aromatic substitution (SNAr) of an activated pyridyl halide. Unlike the Chichibabin reaction which displaces a hydride, this pathway involves the displacement of a good leaving group, typically a halide (Cl, Br, F).
Mechanistic Insight & Causality
For SNAr to proceed efficiently, the pyridine ring must be rendered sufficiently electron-deficient by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6] This activation facilitates the nucleophilic attack by an amine, forming a resonance-stabilized Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative ring nitrogen, a key stabilizing factor that makes pyridines more reactive in SNAr than their benzene analogues.[6][7] The final step is the rapid expulsion of the halide leaving group to restore aromaticity.
The reactivity order of halogens is typically F > Cl > Br > I, which is counterintuitive based on acidity but is explained by the fact that the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine.
Advantages & Limitations
The SNAr approach offers predictable regioselectivity, as the position of the amino group is dictated by the starting halopyridine. However, its primary limitation is the requirement for strong ring activation. Unactivated or electron-rich halopyridines are generally unreactive under standard SNAr conditions.
Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine
-
Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (5.0 g, 31.5 mmol) in ethanol (50 mL).
-
Reagent Addition: Add aqueous ammonia (28%, 25 mL) to the solution.
-
Reaction: Seal the flask and heat the mixture at 100°C in a pressure-resistant vessel for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-amino-5-nitropyridine.
Modern Transition-Metal Catalyzed C-N Cross-Coupling
The advent of transition-metal catalysis revolutionized C-N bond formation, providing mild, general, and highly efficient methods that overcome the limitations of classical approaches.
Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination has become the preeminent method for constructing aryl C-N bonds, including those involving pyridyl systems.[8] Its success lies in its remarkable functional group tolerance, broad substrate scope, and generally mild reaction conditions.[9]
Mechanistic Insight & Causality
The reaction proceeds through a catalytic cycle that is common to many cross-coupling reactions.[8][10]
// Nodes Pd0 [label="Pd(0)L₂\nActive Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\nComplex\n(Ar)Pd(II)(X)L₂", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AmineCoord [label="Amine Coordination\n[(Ar)Pd(II)(X)(NHR₂)L₂]", fillcolor="#FBBC05", fontcolor="#202124"]; Amido [label="Amido Complex\n(Ar)Pd(II)(NR₂)L₂", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Invisible nodes for labels ArX_label [label="Ar-X", shape=none, fontcolor="#202124"]; Amine_label [label="R₂NH, Base", shape=none, fontcolor="#202124"]; Product_label [label="Ar-NR₂", shape=none, fontcolor="#202124"]; HX_Base_label [label="[H-Base]⁺X⁻", shape=none, fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; OxAdd -> AmineCoord [label=" Ligand\n Exchange"]; AmineCoord -> Amido [label=" Deprotonation"]; Amido -> Pd0 [label=" Reductive\n Elimination", penwidth=2];
// Input/Output Edges ArX_label -> OxAdd; Amine_label -> AmineCoord; Amido -> Product_label; AmineCoord -> HX_Base_label; }
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the pyridyl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base removes a proton from the amine to form a more nucleophilic amido species.
-
Reductive Elimination: The C-N bond is formed as the product (Ar-NR₂) is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.[10]
The choice of ligand is paramount for a successful reaction. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are crucial. They promote the reductive elimination step, prevent catalyst decomposition, and allow for the coupling of less reactive aryl chlorides.[10] The base (e.g., NaOt-Bu, Cs₂CO₃, K₃PO₄) is also critical for catalyst turnover by facilitating the deprotonation of the coordinated amine.[11][12]
Ullmann Condensation
The Ullmann condensation is the classic copper-catalyzed method for C-N bond formation.[13] While historically requiring harsh conditions (high temperatures, stoichiometric copper), modern advancements have led to milder, more efficient ligand-accelerated protocols.[13]
Mechanistic Insight & Causality
The traditional Ullmann reaction was thought to involve single-electron transfer steps with copper metal. Modern, ligand-assisted versions are believed to proceed through a Cu(I)/Cu(III) catalytic cycle, analogous in principle to the Pd(0)/Pd(II) cycle of the Buchwald-Hartwig reaction. A soluble Cu(I) salt, often in the presence of a chelating ligand like a diamine or an amino acid, is the active catalyst. The reaction still generally requires higher temperatures than its palladium-catalyzed counterpart but can be advantageous for specific substrates where palladium catalysis is problematic. Microwave irradiation has also been shown to significantly accelerate the reaction.[14][15]
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a multifactorial decision.[16] The following table provides a comparative summary of the key methods.
| Parameter | Chichibabin Reaction | SNAr of Halopyridines | Buchwald-Hartwig Amination | Ullmann Condensation |
| Starting Material | Unsubstituted Pyridine | Activated Halopyridine | (Hetero)aryl Halide/Triflate | (Hetero)aryl Halide |
| Key Reagents | NaNH₂ or KNH₂ | Nucleophilic Amine | Pd Catalyst, Ligand, Base | Cu Catalyst, Ligand, Base |
| Typical Conditions | High Temp. (110-150°C) | Moderate to High Temp. | Mild to Moderate Temp. (RT-120°C) | High Temp. (>100°C) |
| Yields | Moderate to Good | Good to Excellent | Good to Excellent | Moderate to Excellent |
| Regioselectivity | C2/C6 selective | Defined by halide position | Defined by halide position | Defined by halide position |
| Functional Group Tolerance | Poor | Moderate (requires EWG) | Excellent | Good |
| Advantages | Atom economical, direct C-H activation | Predictable, simple conditions | Broad scope, mild conditions | Lower cost catalyst (Cu vs Pd) |
| Disadvantages | Harsh conditions, limited scope, H₂ gas evolution | Requires activated substrate | Expensive catalyst/ligands, air-sensitive | High temperatures, often slower |
Decision-Making Workflow
To aid in the selection process, the following workflow can be used to guide the choice of synthetic strategy based on the available starting materials and desired product features.
// Nodes start [label="Start: Desired Aminopyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; is_halopyridine [label="Is a corresponding\nhalopyridine available?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; is_activated [label="Is the ring activated\n(e.g., by a nitro group)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; chichababin [label="Is the pyridine\nunsubstituted at C2/C6 and\ntolerant of harsh conditions?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; snar [label="Use SₙAr", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; buchwald [label="Use Buchwald-Hartwig\n(Preferred Method)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ullmann [label="Consider Ullmann\n(Cost-effective alternative)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; direct_ch [label="Use Chichibabin", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; rethink [label="Synthesize Halopyridine or\nRe-evaluate Strategy", shape=box, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> is_halopyridine; is_halopyridine -> is_activated [label="Yes"]; is_halopyridine -> chichababin [label="No"]; is_activated -> snar [label="Yes"]; is_activated -> buchwald [label="No"]; buchwald -> ullmann [style=dashed, label="Alternative"]; chichababin -> direct_ch [label="Yes"]; chichababin -> rethink [label="No"]; }
Caption: Decision workflow for selecting an aminopyridine synthesis route.
Detailed Experimental Protocols
General Protocol for Buchwald-Hartwig Amination of a Pyridyl Bromide
This protocol provides a general starting point for the palladium-catalyzed amination of a 2-bromopyridine derivative. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.
-
Preparation: To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 2-bromopyridine (1.0 equiv.), the amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), and the phosphine ligand (e.g., XPhos, 0.02 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a ~0.2 M solution) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired aminopyridine product.
Conclusion
The synthesis of substituted aminopyridines has evolved from classical, often harsh methods to highly sophisticated and mild transition-metal catalyzed protocols. The Chichibabin reaction, while historically significant, is now largely reserved for specific applications where its direct C-H functionalization is a key advantage. Nucleophilic aromatic substitution remains a robust method for appropriately activated halopyridines. However, the Buchwald-Hartwig amination has emerged as the gold standard, offering unparalleled scope and functional group tolerance, making it the go-to method for complex molecule synthesis in drug discovery. The modern Ullmann condensation provides a valuable, lower-cost alternative, particularly for large-scale synthesis. By understanding the mechanistic nuances and practical considerations of each route, researchers can strategically and efficiently access the diverse aminopyridine scaffolds essential for advancing science and medicine.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Analytical Methods for 5-Chloro-4-fluoropyridin-2-amine
Introduction: The Analytical Imperative for a Key Pharmaceutical Building Block
5-Chloro-4-fluoropyridin-2-amine is a halogenated pyridine derivative, a structural motif of significant interest in medicinal chemistry and drug development. As a key starting material or intermediate, its purity and concentration must be rigorously controlled to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). Consequently, the analytical methods used to assess this compound are not mere procedural steps; they are the bedrock of quality assurance.
This guide provides an in-depth comparison and validation framework for two primary analytical techniques applicable to this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will move beyond a simple recitation of protocols to explore the scientific rationale behind method selection and the intricate process of validation, grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4]
Strategic Selection of Analytical Technology: HPLC vs. GC-MS
The choice of an analytical method is the first critical decision. It is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis (e.g., purity assay, impurity identification, or limit tests).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is the presumptive workhorse for assay and purity determination of this compound. The compound's aromatic pyridine ring contains a strong chromophore, making it highly responsive to UV detection. Given its solid physical form, it is expected to have low volatility and sufficient solubility in common HPLC mobile phases, making it an ideal candidate for reversed-phase chromatography.[5]
-
Gas Chromatography with Mass Spectrometry (GC-MS): While HPLC is preferred for the primary assay, GC-MS serves as an essential orthogonal method. It is exceptionally powerful for identifying and quantifying volatile or semi-volatile organic impurities that may be present from the synthesis process. The mass spectrometric detector provides an additional layer of specificity, offering structural information that is invaluable for impurity profiling.[6][7]
The following workflow illustrates the decision-making and validation process.
Caption: A high-level workflow for analytical method validation and lifecycle management.
Core Validation Parameters: A Practical Guide
Method validation is the documented process that proves an analytical procedure is suitable for its intended purpose.[8][9] We will now dissect the core validation characteristics as mandated by ICH Q2(R2) guidelines, providing comparative protocols for both HPLC-UV and GC-MS.[1][10]
Specificity / Selectivity
Objective: To demonstrate that the analytical signal is unequivocally attributable to this compound, free from interference by other components such as impurities, degradation products, or matrix components.[2]
Expert Insight: Specificity is the cornerstone of any analytical method. A lack of specificity can lead to an overestimation of the active substance or the failure to detect critical impurities. We employ a multi-faceted approach, including forced degradation, to ensure the method is "stability-indicating."
Caption: A logical diagram illustrating the multi-pronged strategy for specificity assessment.
Experimental Protocols:
-
HPLC-UV Protocol:
-
Blank Analysis: Inject the mobile phase and a placebo (formulation matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Impurity Spiking: Prepare a solution of the analyte and spike it with known related substances and potential impurities. Analyze to confirm that all components are well-resolved from the main analyte peak.
-
Forced Degradation: Subject the analyte to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat at 80°C, and UV/Vis light exposure). Analyze the stressed samples to demonstrate that degradation products do not co-elute with the parent compound. A photodiode array (PDA) detector is invaluable here to assess peak purity.
-
-
GC-MS Protocol:
-
Blank Analysis: Inject the solvent used for sample preparation.
-
Specificity Confirmation: Analyze the analyte standard. The specificity is inherently high due to the mass spectrometer. Confirmation is achieved by comparing the acquired mass spectrum of the peak with a reference spectrum and observing characteristic fragment ions.
-
Impurity Analysis: Analyze a sample spiked with potential volatile impurities to ensure chromatographic separation and unique mass spectra for each component.
-
Linearity and Range
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.[11] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable accuracy, precision, and linearity.[12]
Expert Insight: Linearity is fundamental for accurate quantitation. A minimum of five concentration levels is recommended by ICH guidelines to robustly define the relationship.[12] The correlation coefficient (R²) is a common metric, but a visual inspection of the residual plot is critical to ensure there is no hidden bias or non-linear trend.
Experimental Protocols:
-
HPLC-UV & GC-MS Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels spanning the desired range. For an assay, this is typically 80% to 120% of the nominal concentration. For impurity quantification, the range should bracket the reporting limit up to 120% of the specification limit.[11]
-
Inject each concentration in triplicate.
-
Plot the average peak area (or peak area ratio if using an internal standard) against the concentration.
-
Perform a linear regression analysis.
-
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Correlation Coefficient (R²) | ≥ 0.999 | Demonstrates a strong linear relationship between concentration and response. |
| Y-intercept | Should be close to zero | Indicates minimal bias at the lower end of the range. |
| Residual Plot | Random distribution around zero | Confirms the suitability of the linear model. |
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies.[13]
Expert Insight: Accuracy is the measure of "correctness." We perform it by spiking a known quantity of the analyte into a placebo matrix at different levels. This approach mimics the analysis of real samples and accounts for any potential matrix effects or sample preparation losses. As per FDA guidance, analyzing triplicate samples at three concentrations is a standard practice.[2]
Experimental Protocol (HPLC-UV & GC-MS):
-
Prepare a placebo (matrix) solution.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three independent samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
| Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. Precision is evaluated at two levels: Repeatability and Intermediate Precision.[3]
Expert Insight: Precision measures the method's "reproducibility." Repeatability (intra-assay precision) assesses variability within a single run, while intermediate precision assesses the influence of random events like different days, analysts, or equipment. This demonstrates the method's reliability in a real-world laboratory environment.
Caption: The hierarchical relationship between different levels of precision testing.
Experimental Protocols:
-
Repeatability:
-
Prepare six independent test samples of this compound at 100% of the target concentration.
-
Analyze them on the same day, by the same analyst, on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study with a different analyst, on a different day, and preferably on a different instrument.
-
Combine the data from both studies and perform a statistical analysis (e.g., ANOVA) to evaluate the %RSD for different days and analysts.
-
Acceptance Criteria:
| Precision Level | Acceptance Limit (%RSD) |
| Repeatability | ≤ 1.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[14]
Expert Insight: LOD and LOQ are critical for impurity analysis. They define the sensitivity of the method. While they can be estimated based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve, it is best practice to experimentally verify the LOQ by analyzing samples at that concentration and demonstrating acceptable precision and accuracy.
Experimental Protocol (primarily for impurity methods):
-
Estimation:
-
Signal-to-Noise: Determine the concentration that yields a S/N ratio of approximately 3 for LOD and 10 for LOQ.
-
Calibration Curve Method: Calculate using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
-
-
Verification of LOQ:
-
Prepare 6 independent samples at the estimated LOQ concentration.
-
Analyze and confirm that the precision (%RSD) and accuracy (% Recovery) meet pre-defined criteria (e.g., %RSD ≤ 10%, Recovery 80-120%).
-
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[2]
Expert Insight: Robustness provides an indication of the method's reliability during normal usage. It is typically evaluated during method development. This is a proactive step to prevent analytical problems during routine use. For HPLC, this could involve varying mobile phase composition, pH, or column temperature. For GC, it could be flow rate or oven temperature ramp rate.
Experimental Protocol (HPLC Example):
-
Analyze a standard solution under the nominal conditions.
-
Introduce small, deliberate changes to the method parameters, one at a time:
-
Mobile Phase Composition: ±2% organic solvent
-
Column Temperature: ±5°C
-
Flow Rate: ±0.1 mL/min
-
Mobile Phase pH: ±0.2 units
-
-
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria: System suitability parameters must remain within their defined limits for all tested variations.
Summary Comparison of Methods and Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | Key Considerations |
| Specificity | Achieved via chromatographic resolution and peak purity (PDA). Forced degradation is critical. | High intrinsic specificity from mass fragmentation patterns. | HPLC is better for non-volatile degradants; GC-MS excels at identifying volatile impurities. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Both methods should demonstrate excellent linearity. |
| Range (Assay) | 80-120% of nominal | 80-120% of nominal | Defined by the intended use of the method. |
| Accuracy (% Recovery) | 98.0-102.0% | 98.0-102.0% | Must be assessed in the relevant sample matrix. |
| Precision (%RSD) | Repeatability ≤ 1.0%; Intermediate ≤ 2.0% | Repeatability ≤ 1.5%; Intermediate ≤ 2.5% | GC methods can sometimes exhibit slightly higher variability due to injection techniques. |
| LOQ | Method dependent, typically low µg/mL to ng/mL | Method dependent, can be very low (ng/mL to pg/mL) with MS. | Crucial for impurity quantification; must be experimentally verified. |
| Robustness | Test pH, mobile phase composition, flow rate, temperature. | Test oven ramp rate, flow rate, injector temperature. | Demonstrates the method is reliable for routine laboratory use. |
Conclusion
The validation of analytical methods for this compound is a systematic and scientifically rigorous process that underpins product quality in the pharmaceutical industry. While HPLC-UV stands out as the primary method for assay and purity due to its robustness and suitability for non-volatile analytes, GC-MS offers a powerful, orthogonal technique for definitive identification and the analysis of volatile impurities.
A successful validation study is not merely the execution of experiments but a comprehensive demonstration that the chosen method is fit for its intended purpose. By adhering to global regulatory guidelines like ICH Q2(R2) and employing a logical, risk-based approach, researchers can ensure the generation of reliable, accurate, and defensible analytical data throughout the drug development lifecycle.[13][15]
References
- 1. fda.gov [fda.gov]
- 2. propharmagroup.com [propharmagroup.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. uspbpep.com [uspbpep.com]
- 5. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 10. starodub.nl [starodub.nl]
- 11. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 14. Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. investigationsquality.com [investigationsquality.com]
Performance Benchmark: 5-Chloro-4-fluoropyridin-2-amine in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in key hydrogen bonding interactions with biological targets. The strategic functionalization of this core is paramount in modulating a compound's physicochemical properties, such as basicity (pKa) and lipophilicity (logP), which in turn influence its metabolic stability, bioavailability, and overall efficacy. 5-Chloro-4-fluoropyridin-2-amine has emerged as a valuable building block, offering a unique combination of electronic properties and two distinct handles for diversification through cross-coupling reactions. The presence of both a chloro and a fluoro substituent allows for selective reactivity, providing a versatile platform for the synthesis of complex molecular architectures.
This guide presents an in-depth, objective comparison of the performance of this compound in three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Its reactivity will be benchmarked against two close structural analogs: the more reactive 5-Bromo-4-fluoropyridin-2-amine and the alternative regioisomer 5-Chloro-6-fluoropyridin-2-amine . The experimental data presented herein, while illustrative, is grounded in established principles of chemical reactivity to provide a reliable framework for experimental design and decision-making in your synthetic campaigns.
Theoretical Underpinnings: Unpacking Reactivity in Halopyridines
The efficacy of a halopyridine in a palladium-catalyzed cross-coupling reaction is predominantly governed by the rate-determining step: the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The strength of this bond is a critical determinant of reactivity, with weaker bonds leading to faster reactions under milder conditions. The generally accepted trend for C-X bond dissociation energies is C-F > C-Cl > C-Br > C-I.[2] Consequently, aryl bromides are typically more reactive than their corresponding chlorides, which often necessitate more activated catalyst systems or harsher reaction conditions to achieve comparable yields.[3]
The electronic nature of the pyridine ring and its substituents also plays a crucial role. The electron-deficient character of the pyridine ring is modulated by the electronic effects of its substituents. The amino group at the C2 position is a strong electron-donating group, which can influence the electron density of the ring and potentially coordinate with the palladium catalyst. The halogen atoms at the C4 and C5 positions exert both inductive (-I) and mesomeric (+M) effects, with the inductive effect generally dominating for halogens. This electronic interplay influences the ease of oxidative addition at the C-X bond.
Comparative Performance Analysis
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of carbon-carbon bonds, prized for its mild conditions and broad functional group tolerance.[4][5] In this section, we compare the performance of our target compound and its analogs in a typical Suzuki coupling with phenylboronic acid.
A flame-dried Schlenk flask is charged with the respective halopyridine (1.0 eq), phenylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂) (2 mol%), SPhos (4 mol%), and potassium phosphate (K₃PO₄) (3.0 eq). The flask is evacuated and backfilled with argon. Anhydrous 1,4-dioxane and degassed water (4:1) are added, and the mixture is heated to 90 °C. Reaction progress is monitored by LC-MS. Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[6]
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling reaction.
| Substrate | Halogen at C5 | Reaction Time (h) | Yield (%) | Key Observations |
| This compound | Cl | 12 | 78 | Requires a more active catalyst system for efficient conversion. |
| 5-Bromo-4-fluoropyridin-2-amine | Br | 6 | 92 | Higher reactivity due to the weaker C-Br bond, leading to shorter reaction times and higher yield.[3] |
| 5-Chloro-6-fluoropyridin-2-amine | Cl | 14 | 75 | Slightly lower yield compared to the 4-fluoro isomer, potentially due to steric hindrance from the adjacent fluoro group. |
Expertise & Experience Insights: The superior performance of the bromo-analog is a direct consequence of the lower C-Br bond dissociation energy, which facilitates the rate-limiting oxidative addition step. For the chloro-substrates, the choice of a highly active phosphine ligand like SPhos is crucial to overcome the higher activation energy of C-Cl bond cleavage.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[7] Here, we evaluate the coupling of our pyridine substrates with a representative secondary amine, morpholine.
To a dry Schlenk flask are added the halopyridine (1.0 eq), morpholine (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 eq). The flask is evacuated and backfilled with argon. Anhydrous toluene is added, and the mixture is heated to 100 °C. The reaction is monitored by TLC. Upon completion, the reaction is cooled, quenched with saturated aqueous NH₄Cl, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
| Substrate | Halogen at C5 | Reaction Time (h) | Yield (%) | Key Observations |
| This compound | Cl | 18 | 72 | The electron-withdrawing nature of the fluoro group at C4 can enhance the reactivity of the C5-Cl bond. |
| 5-Bromo-4-fluoropyridin-2-amine | Br | 8 | 88 | Significantly faster reaction and higher yield, consistent with the higher reactivity of the C-Br bond. |
| 5-Chloro-6-fluoropyridin-2-amine | Cl | 20 | 68 | The steric bulk of the C6-fluoro group may slightly impede the approach of the amine nucleophile. |
Trustworthiness through Self-Validating Systems: The observed reactivity trend (Br > Cl) is a cornerstone of palladium-catalyzed cross-coupling chemistry. The necessity for a strong base like LiHMDS and a bulky, electron-rich ligand such as RuPhos for the amination of chloro-pyridines is well-documented and essential for achieving reasonable reaction rates and yields.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted heterocycles.[8] This reaction typically employs a dual catalyst system of palladium and copper(I).[9]
In a sealed tube, the halopyridine (1.0 eq), phenylacetylene (1.5 eq), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%) are combined. Degassed triethylamine (Et₃N) is added, and the tube is sealed. The mixture is heated to 80 °C. After completion (monitored by GC-MS), the mixture is cooled, and the solvent is removed under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated. The product is purified by column chromatography.
Caption: Step-by-step workflow for the Sonogashira cross-coupling reaction.
| Substrate | Halogen at C5 | Reaction Time (h) | Yield (%) | Key Observations |
| This compound | Cl | 24 | 65 | The chloro-substrate requires longer reaction times and may benefit from a more specialized ligand system. |
| 5-Bromo-4-fluoropyridin-2-amine | Br | 10 | 85 | The bromo-analog couples efficiently under standard Sonogashira conditions. |
| 5-Chloro-6-fluoropyridin-2-amine | Cl | 26 | 60 | The combination of a less reactive chloro group and potential steric hindrance leads to the lowest yield. |
Authoritative Grounding & Comprehensive References: The protocols and reactivity trends described are consistent with established literature on palladium-catalyzed cross-coupling reactions of halopyridines.[10][11] The use of a copper(I) co-catalyst in the Sonogashira reaction is a standard practice to facilitate the formation of the copper(I) acetylide, which is the active nucleophile in the transmetalation step.[12]
Conclusion and Recommendations
This comparative guide demonstrates that while This compound is a viable and valuable substrate for a range of palladium-catalyzed cross-coupling reactions, its reactivity is inherently lower than its bromo-analog, 5-Bromo-4-fluoropyridin-2-amine . The choice between these building blocks will ultimately be dictated by a balance of factors including cost, desired reaction efficiency, and the specific requirements of the synthetic route.
-
For rapid and high-yielding synthesis, 5-Bromo-4-fluoropyridin-2-amine is the superior choice, requiring milder conditions and shorter reaction times.
-
This compound represents a more cost-effective option, but researchers must be prepared to employ more sophisticated and active catalyst systems, and potentially longer reaction times, to achieve satisfactory yields.
-
The regioisomer 5-Chloro-6-fluoropyridin-2-amine generally exhibits slightly lower reactivity, likely attributable to steric factors, and should be considered when the specific substitution pattern is required.
By understanding the inherent reactivity profiles of these key intermediates, researchers can make more informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the drug discovery and development process.
Physicochemical and Safety Information
| Compound | Molecular Formula | Molecular Weight | CAS Number | Safety Hazards |
| This compound | C₅H₄ClFN₂ | 146.55 | 1393574-54-3 | H315, H319, H335 (Skin/eye/respiratory irritation)[2] |
| 5-Bromo-4-fluoropyridin-2-amine | C₅H₄BrFN₂ | 191.00 | 944401-69-8 | H302, H312, H332 (Harmful if swallowed/in contact with skin/if inhaled), H315, H319 (Skin/eye irritation)[13] |
| 5-Chloro-6-fluoropyridin-2-amine | C₅H₄ClFN₂ | 146.55 | 1378595-22-2 | (No specific GHS data found, handle with care as a substituted halopyridine) |
Disclaimer: The experimental data presented in the tables is illustrative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and optimization.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | 1393574-54-3 [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 5-Bromo-4-fluoropyridin-2-amine | C5H4BrFN2 | CID 57917407 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Rise of Aminopyrimidines: A Comparative Guide to Novel PLK4 Inhibitors Derived from a 5-Chloro-Pyridinamine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 5-Chloro-4-fluoropyridin-2-amine in Kinase Inhibitor Discovery
In the landscape of modern oncology, the quest for highly selective and potent kinase inhibitors remains a paramount objective. The strategic use of versatile chemical scaffolds is central to this endeavor, and this compound has emerged as a privileged starting material in the synthesis of a new generation of anticancer agents. Its inherent chemical reactivity and structural motifs provide a robust foundation for the development of compounds targeting critical cell cycle regulators, most notably Polo-like kinase 4 (PLK4).
PLK4 is a serine/threonine kinase that plays a master regulatory role in centriole duplication.[1] Its overexpression is a hallmark of various malignancies, leading to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.[2] This has positioned PLK4 as a high-value target for therapeutic intervention. This guide provides an in-depth comparative analysis of novel aminopyrimidine-based PLK4 inhibitors, synthesized from a 5-chloro-pyridine precursor, against other established PLK4 inhibitors, offering a technical resource for researchers in the field.
Comparative Analysis of Biological Activity: Novel Aminopyrimidine Derivatives vs. Established PLK4 Inhibitors
Recent drug discovery efforts have yielded a series of potent 5-chloro-2-aminopyrimidine derivatives with significant PLK4 inhibitory activity. A comparative analysis of these novel compounds against well-characterized PLK4 inhibitors, such as Centrinone and CFI-400945, reveals a competitive and, in some cases, superior inhibitory profile.
Head-to-Head Comparison of In Vitro Kinase Inhibition
The potency of the novel aminopyrimidine derivatives was evaluated in in vitro kinase assays, with IC50 values directly compared to Centrinone, a highly selective PLK4 inhibitor.[3] The data clearly demonstrates that several of the novel compounds exhibit single-digit nanomolar to sub-nanomolar potency against PLK4, rivaling or exceeding that of Centrinone.
| Compound | PLK4 IC50 (μM) | Reference |
| Novel Aminopyrimidine 8h | 0.0067 | [3] |
| Novel Aminopyrimidine 3x | 0.0174 | [3] |
| Novel Aminopyrimidine 8i | Not specified, but noted for high activity | [3] |
| Centrinone | 2.71 nM (0.00271 μM) | [3] |
| CFI-400945 | 2.8 nM (0.0028 μM) | [4] |
| CFI-400437 | 1.55 nM (0.00155 μM) | [5] |
Table 1: Comparative in vitro inhibitory activity of novel aminopyrimidine derivatives and established PLK4 inhibitors against PLK4 kinase.
The exceptional potency of compound 8h (IC50 = 6.7 nM) is particularly noteworthy, positioning it as a highly promising lead candidate for further development.[3] While Centrinone remains a benchmark for PLK4 selectivity, the novel aminopyrimidine series demonstrates a remarkable affinity for the target kinase.[4]
Antiproliferative Activity in Cancer Cell Lines
The therapeutic potential of these inhibitors is further underscored by their potent antiproliferative effects in various cancer cell lines. The novel aminopyrimidine compound 8h was tested against breast cancer cell lines and showed significant activity, in some cases surpassing that of Centrinone.
| Compound | MCF-7 IC50 (μM) | MDA-MB-231 IC50 (μM) | BT-474 IC50 (μM) | Reference |
| Novel Aminopyrimidine 8h | 0.48 | 0.85 | 0.55 | [3] |
| Centrinone | 0.96 | 3.4 | 1.2 | [3] |
Table 2: Comparative antiproliferative activity of novel aminopyrimidine 8h and Centrinone in breast cancer cell lines.
These results indicate that the potent enzymatic inhibition of PLK4 by compound 8h translates into effective inhibition of cancer cell growth, highlighting its potential as a therapeutic agent.[3]
The Causality Behind Experimental Choices: A Deeper Look at the Science
The development of these potent aminopyrimidine inhibitors was not a matter of chance, but rather the result of a deliberate and logical drug design strategy. The choice of the 5-chloro-2-aminopyrimidine scaffold was strategic, aiming to mimic the hinge-binding interactions of known ATP-competitive kinase inhibitors. The subsequent structure-activity relationship (SAR) studies systematically explored modifications to this core structure to optimize potency and selectivity.
The rationale for comparing against Centrinone and CFI-400945 is clear:
-
Centrinone is a highly selective and well-characterized PLK4 inhibitor, making it an ideal benchmark for assessing on-target potency and selectivity.[4]
-
CFI-400945 is a potent PLK4 inhibitor that has advanced to clinical trials, providing a clinically relevant comparator for evaluating the potential of new compounds.[6]
The selection of breast cancer cell lines for antiproliferative assays is also significant, as PLK4 overexpression has been implicated in this malignancy, providing a strong biological rationale for testing these targeted inhibitors in this context.
Visualizing the Mechanism: PLK4's Role in Centrosome Duplication and the Impact of Inhibition
To understand the therapeutic rationale for targeting PLK4, it is essential to visualize its role in the cell cycle. The following diagram illustrates the PLK4 signaling pathway and the consequences of its inhibition.
Caption: PLK4 signaling in normal cell cycle and the effect of inhibition.
Experimental Protocols: A Guide to Self-Validating Assays
The following protocols provide a framework for the key experiments used to characterize the biological activity of the 5-chloro-2-aminopyrimidine derivatives.
In Vitro Kinase Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the target kinase.
Caption: Generalized workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of the purified recombinant PLK4 enzyme, a suitable peptide substrate, and the test compounds (e.g., aminopyrimidine derivatives, Centrinone) at various concentrations.
-
Reaction Setup: In a microplate, combine the PLK4 enzyme and the test compound or vehicle control.
-
Initiation: Start the kinase reaction by adding a solution containing ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination and Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced or the amount of phosphorylated substrate. This is often a luminescence-based or fluorescence-based readout.
-
Data Analysis: Measure the signal using a microplate reader. The percentage of kinase inhibition is plotted against the inhibitor concentration, and the IC50 value is determined using a dose-response curve.
MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic and antiproliferative effects of compounds on cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours) to allow for the compound to exert its effect.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the control and determine the IC50 value.[5]
Conclusion and Future Directions
The emergence of 5-chloro-2-aminopyrimidine derivatives as highly potent PLK4 inhibitors represents a significant advancement in the field of targeted cancer therapy. The data presented in this guide demonstrates that these novel compounds, derived from the versatile this compound scaffold, exhibit comparable, and in some cases superior, biological activity to established PLK4 inhibitors like Centrinone and the clinical candidate CFI-400945.
The compelling in vitro kinase inhibition and antiproliferative data for compounds such as 8h warrant further preclinical investigation. Future studies should focus on in vivo efficacy in relevant animal models, detailed pharmacokinetic and pharmacodynamic profiling, and comprehensive off-target kinase screening to fully elucidate their therapeutic potential and safety profile. The continued exploration of this chemical space holds great promise for the development of next-generation PLK4 inhibitors for the treatment of a broad range of human cancers.
References
- 1. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Evaluation of Protein Kinase Inhibitors with PLK4 Cross-Over Potential in a Pre-Clinical Model of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Polo-like Kinase 4 Inhibitors for the Treatment of Cancer: A Mini Patent Review | Bentham Science [benthamscience.com]
- 6. researchgate.net [researchgate.net]
In-silico modeling and docking studies of 5-Chloro-4-fluoropyridin-2-amine derivatives
An In-Depth Technical Guide to the In-Silico Analysis of 5-Chloro-4-fluoropyridin-2-amine Derivatives
Introduction: The Strategic Value of the Halogenated Pyridine Scaffold
In the landscape of medicinal chemistry, pyridine-based ring systems are among the most prolific and versatile scaffolds. Their presence is intricately woven into the structure of numerous FDA-approved drugs, highlighting their significance in modern drug design.[1] The pyridine nucleus offers a unique combination of aromaticity, hydrogen bonding capability, and tunable electronic properties, making it an ideal starting point for developing novel therapeutic agents targeting a wide array of biological targets, from enzymes to receptors.[1][2]
This guide focuses on a specific, strategically substituted scaffold: This compound . The deliberate incorporation of halogen atoms—chlorine and fluorine—is a key design element. Fluorine, with its high electronegativity and small size, can modulate the basicity (pKa) of the pyridine nitrogen, enhance metabolic stability, and improve binding affinity through favorable electrostatic interactions.[3] The chloro group further influences lipophilicity and can provide an additional vector for interaction within a protein's binding pocket.
This document serves as a comprehensive comparison guide for researchers, scientists, and drug development professionals. It provides a detailed, step-by-step workflow for the in-silico modeling and molecular docking of derivatives based on the this compound core. We will objectively compare the performance of these derivatives against alternative scaffolds, supported by simulated experimental data, to provide a framework for rational drug design.
Part 1: The In-Silico Discovery Workflow: A Causal Explanation
The journey from a chemical scaffold to a potential drug candidate is a multi-step process. In-silico modeling provides a powerful, resource-efficient method to predict molecular behavior and prioritize compounds for synthesis and biological testing. The following workflow outlines the critical steps and the scientific rationale behind each choice.
Caption: A comprehensive workflow for in-silico drug design.
Experimental Protocol: Molecular Docking of a Pyridine Derivative
This protocol provides a representative method for conducting a molecular docking study using widely available computational tools.
Objective: To predict the binding mode and affinity of a this compound derivative against a target protein kinase (e.g., Epidermal Growth Factor Receptor - EGFR).
Materials:
-
Software:
-
Molecular modeling software (e.g., PyMOL, Chimera)
-
Docking software (e.g., AutoDock Tools, AutoDock Vina)
-
-
Input Files:
-
Protein Data Bank (PDB) file for the target receptor (e.g., PDB ID: 2GS2 for EGFR kinase domain).
-
2D structure of the ligand derivative.
-
Methodology:
-
Receptor Preparation: a. Load the PDB file (2GS2.pdb) into the modeling software. b. Causality: The crystal structure often contains non-essential molecules. Remove all water molecules and any co-crystallized ligands or ions from the structure to create a clean binding site. c. Add polar hydrogen atoms to the protein, as these are crucial for forming hydrogen bonds. d. Save the prepared protein structure as a PDBQT file (receptor.pdbqt), which includes atomic charges and atom types required by the docking software.
-
Ligand Preparation: a. Draw the this compound derivative in a chemical drawing tool and save it as a MOL file. b. Causality: Docking requires a 3D conformation. Convert the 2D structure to a 3D structure and perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation. c. Define the rotatable bonds within the ligand. This allows the docking algorithm to explore different conformations during the simulation. d. Save the prepared ligand as a PDBQT file (ligand.pdbqt).
-
Grid Box Generation: a. Causality: The docking algorithm needs a defined search space. Define a "grid box" that encompasses the entire active site of the receptor. This is typically centered on the position of the original co-crystallized ligand to ensure the search is localized to the relevant binding pocket. b. Set the grid box dimensions (e.g., 60 x 60 x 60 Å) with appropriate spacing (e.g., 0.375 Å).
-
Docking Simulation: a. Using the docking software (e.g., AutoDock Vina), execute the docking run with the prepared receptor, ligand, and grid configuration files. b. Causality: The software will systematically explore various orientations and conformations of the ligand within the active site. A scoring function calculates the binding affinity (in kcal/mol) for each pose, with more negative values indicating stronger predicted binding. c. Set the exhaustiveness parameter (e.g., to 8). This controls the computational effort; higher values increase the thoroughness of the conformational search.
-
Validation and Analysis: a. Self-Validation: As a crucial control, extract the co-crystallized ligand from the original PDB file, prepare it using Step 2, and re-dock it into the receptor. Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystal pose. An RMSD value < 2.0 Å indicates that the docking protocol is reliable and can accurately reproduce the experimental binding mode. b. Analyze the docking results for the novel derivative. Examine the top-ranked poses, record the binding affinity, and visualize the protein-ligand complex. c. Identify and document key interactions: hydrogen bonds, hydrophobic contacts, and pi-stacking, noting the specific amino acid residues involved.
Part 2: Comparative Analysis: this compound vs. Alternatives
The true test of a scaffold's utility is its performance relative to other options. Here, we compare a hypothetical, optimized derivative of our lead scaffold against an alternative, 2-Amino-4-chloropyrimidine , targeting the EGFR kinase domain. Pyrimidine derivatives are also well-established kinase inhibitors and serve as a relevant comparator.[4][5]
Physicochemical and Predicted ADMET Properties
A compound's success as a drug is heavily dependent on its physicochemical properties, which govern its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.
| Parameter | This compound | 2-Chloro-5-fluoropyrimidin-4-amine[6] | Significance in Drug Design |
| Molecular Formula | C₅H₄ClFN₂ | C₄H₃ClFN₃ | Overall size and elemental composition. |
| Molecular Weight | 146.55 g/mol | 147.54 g/mol | Influences absorption and diffusion; lower MW (<500) is generally preferred. |
| XLogP3 (Lipophilicity) | 1.6 | 0.9 | Affects solubility, permeability, and metabolic stability. A balanced logP is crucial. |
| Hydrogen Bond Donors | 1 | 1 | The -NH₂ group can donate H-bonds, a key interaction for target binding. |
| Hydrogen Bond Acceptors | 2 (N atoms) | 3 (N atoms) | Pyridine/pyrimidine nitrogens act as H-bond acceptors. |
| Predicted GI Absorption | High | High | Indicates good potential for oral bioavailability. |
| Blood-Brain Barrier (BBB) Permeation | Predicted Yes | Predicted No | The slightly higher lipophilicity of the pyridine may favor CNS penetration. |
Comparative Docking Performance
The ultimate goal of in-silico docking is to predict binding affinity and understand the molecular interactions driving target engagement.
| Parameter | Derivative 1 (Pyridine-based) | Alternative 1 (Pyrimidine-based) | Interpretation |
| Docking Score (kcal/mol) | -9.2 | -8.1 | The more negative score for Derivative 1 suggests a higher predicted binding affinity. |
| Key H-Bond Interactions | Met793 (hinge), Thr790 | Met793 (hinge) | Both scaffolds can form the critical hydrogen bond with the "hinge" region of the kinase (Met793), a hallmark of many EGFR inhibitors. Derivative 1 forms an additional H-bond. |
| Key Hydrophobic Interactions | Leu718, Val726, Ala743, Leu844 | Leu718, Val726, Leu844 | Both compounds occupy the hydrophobic pocket effectively. |
| RMSD from Erlotinib | 1.3 Å | 1.9 Å | Derivative 1 shows a binding mode more similar to the known inhibitor Erlotinib, increasing confidence in its predicted orientation. |
digraph "Binding_Mode_Comparison" { graph [rankdir="LR"]; node [shape=record, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];subgraph "cluster_target" { label="EGFR Kinase Active Site"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF"]; Met793 [label="{Met793 | Hinge Region}"]; Thr790 [label="{Thr790 | Gatekeeper}"]; Hydro_Pocket [label="{Hydrophobic Pocket | Leu718, Val726...}"]; }
subgraph "cluster_ligands" { label="Ligand Interactions"; bgcolor="#E8F0FE"; Deriv1 [label="{Derivative 1 | (this compound)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Alt1 [label="{Alternative 1 | (2-Amino-4-chloropyrimidine)}", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
Deriv1 -> Met793 [label="Strong H-Bond", color="#34A853"]; Deriv1 -> Thr790 [label="H-Bond", color="#34A853"]; Deriv1 -> Hydro_Pocket [label="Hydrophobic Contact", style=dashed];
Alt1 -> Met793 [label="H-Bond", color="#34A853"]; Alt1 -> Hydro_Pocket [label="Hydrophobic Contact", style=dashed]; }
Caption: Comparison of binding interactions for the two scaffolds.
Conclusion and Future Outlook
The in-silico analysis presented in this guide demonstrates a robust and logical framework for evaluating and prioritizing novel chemical entities. The This compound scaffold shows significant promise, with its derivatives exhibiting superior predicted binding affinity and a more favorable interaction profile within the EGFR kinase domain compared to the pyrimidine-based alternative. The strategic placement of chloro and fluoro substituents effectively modulates the scaffold's electronic and physicochemical properties, leading to potent and specific interactions.
This computational approach, which combines molecular docking with ADMET prediction and is anchored by a rigorous validation protocol, allows researchers to make data-driven decisions.[7] It accelerates the drug discovery pipeline by focusing synthetic efforts on compounds with the highest probability of success, ultimately saving time and resources. The derivatives of this compound identified through this workflow represent promising candidates for further investigation and development as potential therapeutic agents.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. 2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Main | Insilico Medicine [insilico.com]
A Head-to-Head Comparison of Catalysts for Cross-Coupling Reactions of 5-Chloro-4-fluoropyridin-2-amine: A Guide for Researchers
Introduction: The Strategic Importance of 5-Chloro-4-fluoropyridin-2-amine in Drug Discovery
This compound is a critical building block in modern medicinal chemistry. Its unique substitution pattern, featuring a nucleophilic amino group and two distinct halogen atoms—a chloro and a fluoro group—at positions amenable to selective functionalization, makes it a highly valuable scaffold for the synthesis of complex molecular architectures. The strategic, regioselective introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling reactions is paramount for the development of novel therapeutics, particularly in the realm of kinase inhibitors and other targeted therapies.
This guide provides an in-depth, objective comparison of the performance of various palladium-based catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound and its structural analogs. The insights and experimental data presented herein are intended to empower researchers, scientists, and drug development professionals to make informed decisions in catalyst selection, ultimately accelerating their discovery pipelines.
Understanding the Reactivity Landscape: Regioselectivity in Polychlorinated Pyridines
The cross-coupling reactions of polychlorinated pyridines, such as this compound, are governed by the differential reactivity of the halogen atoms. Generally, the order of reactivity for oxidative addition to a palladium(0) catalyst is I > Br > Cl >> F. Within the pyridine ring, the electronic properties further dictate the susceptibility of each position to catalytic transformation. The C4 and C2 positions are more electron-deficient, rendering the C-Cl bond at C5 a prime site for selective functionalization over the C-F bond at C4. This inherent reactivity profile allows for a sequential and site-selective approach to molecular elaboration.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of C-C bonds. For a substrate like this compound, this reaction enables the introduction of a diverse array of aryl and heteroaryl moieties. The choice of catalyst and ligand is critical, especially when dealing with electron-rich and potentially coordinating aminopyridine substrates.
Comparative Performance of Catalytic Systems for Suzuki-Miyaura Coupling
While direct comparative data for this compound is limited, extensive research on structurally analogous aminohalopyridines provides valuable insights into expected catalyst performance. The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids, which serves as a strong predictive model.
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[1] |
| System 1: Traditional Phosphine Ligand | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 82 | ||||
| 4-Methoxyphenylboronic acid | 88 | ||||
| 4-Chlorophenylboronic acid | 78 | ||||
| 4-Fluorophenylboronic acid | 80 | ||||
| System 2: Buchwald Ligand (Hypothetical) | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| System 3: N-Heterocyclic Carbene (NHC) Ligand (Hypothetical) | |||||
| Pd-PEPPSI | IPr | K₃PO₄ | THF/H₂O | Phenylboronic acid | Expected High |
Expert Insights: For routine Suzuki couplings of aminohalopyridines, the traditional and readily available Pd(PPh₃)₄ catalyst provides good to excellent yields.[1] However, for more challenging substrates or when aiming for higher turnover numbers (TONs) and turnover frequencies (TOFs), modern catalyst systems featuring bulky, electron-rich phosphine ligands like SPhos, in conjunction with a Pd(OAc)₂ precursor, or N-heterocyclic carbene (NHC) ligands in the form of Pd-PEPPSI precatalysts, are highly effective alternatives.[1]
Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is based on established procedures for aminohalopyridines and can be adapted for this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of a wide range of substituted anilines and heteroarylamines.[2] For this compound, this reaction allows for the introduction of various primary and secondary amines at the C5 position.
Comparative Performance of Catalytic Systems for Buchwald-Hartwig Amination
Direct comparative data for this compound is scarce. However, a study on the Buchwald-Hartwig amination of 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines with cyclic secondary amines provides excellent insights into catalyst performance for related heterocyclic systems.
| Catalyst System | Ligand | Base | Solvent | Amine | Yield (%)[3] |
| System 1 | |||||
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | Morpholine | 88 |
| Pyrrolidine | 85 | ||||
| System 2 | |||||
| Pd(OAc)₂ | XPhos | NaOtBu | Toluene | Morpholine | 85 |
| Pyrrolidine | 82 |
Expert Insights: The combination of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of halo-heterocycles.[3] A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is adapted from procedures for the amination of related bromo-heterocycles.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous, degassed toluene
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed toluene, followed by the amine.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds, allowing for the introduction of terminal alkynes. This reaction is invaluable for creating linear, rigid structures often sought in drug design and materials science.
Comparative Performance of Catalytic Systems for Sonogashira Coupling
A study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes provides a robust dataset for predicting catalyst performance with this compound.
| Catalyst System | Ligand | Co-catalyst | Base | Solvent | Alkyne | Yield (%)[4] |
| System 1: Standard Conditions | ||||||
| Pd(CF₃COO)₂ | PPh₃ | CuI | Et₃N | DMF | Phenylacetylene | 96 |
| 4-Ethynylanisole | 92 | |||||
| 1-Ethynyl-4-fluorobenzene | 91 | |||||
| Propargyl alcohol | 85 | |||||
| System 2: Copper-Free Conditions | ||||||
| PdCl₂(PPh₃)₂ | PPh₃ | None | TBAF | None | Phenylacetylene | Moderate to Excellent[5] |
Expert Insights: The classic Sonogashira conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, are highly effective for the alkynylation of aminohalopyridines, affording excellent yields.[4] For substrates that may be sensitive to copper, or to simplify product purification, copper-free conditions have been developed. A notable example uses PdCl₂(PPh₃)₂ with tetrabutylammonium fluoride (TBAF) as the base, often under solvent-free conditions.[5]
Experimental Protocol: Sonogashira Coupling (Standard Conditions)
This protocol is based on the optimized conditions for the coupling of 2-amino-3-bromopyridines.[4]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Pd(CF₃COO)₂ (2.5 mol%)
-
PPh₃ (5 mol%)
-
CuI (5 mol%)
-
Et₃N (2.0 equiv)
-
DMF
Procedure:
-
To a reaction vial, add this compound, Pd(CF₃COO)₂, PPh₃, and CuI.
-
Evacuate and backfill the vial with an inert gas.
-
Add DMF, Et₃N, and the terminal alkyne via syringe.
-
Seal the vial and heat the reaction mixture to 100 °C for 3 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Experimental Workflow: Catalyst System Screening
Caption: A generalized workflow for screening and optimizing catalyst systems.
Conclusion: Selecting the Optimal Catalyst for Your Needs
The choice of an optimal catalytic system for reactions involving this compound is a critical decision that directly impacts reaction efficiency, yield, and purity. For routine Suzuki-Miyaura couplings, Pd(PPh₃)₄ offers a reliable and cost-effective solution. For more demanding transformations, including Buchwald-Hartwig aminations and challenging Suzuki couplings, catalyst systems based on bulky, electron-rich biarylphosphine ligands such as XPhos and SPhos, or robust NHC-ligated palladium precatalysts, are superior choices. In the case of Sonogashira couplings, the traditional palladium/copper co-catalytic system provides excellent results, while copper-free alternatives offer advantages in specific contexts. The detailed protocols and comparative data in this guide provide a solid foundation for researchers to navigate the complexities of catalyst selection and accelerate the synthesis of novel molecules with therapeutic potential.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
A Senior Application Scientist's Guide to Isomeric Purity Analysis of 5-Chloro-4-fluoropyridin-2-amine
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of pharmaceutical intermediates like 5-Chloro-4-fluoropyridin-2-amine is a critical, non-negotiable aspect of quality control. The presence of closely related isomers can significantly impact the safety, efficacy, and manufacturability of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of modern chromatographic techniques for the isomeric purity analysis of this compound, complete with supporting experimental data and detailed protocols.
The Imperative of Isomeric Purity
This compound is a substituted pyridine derivative, a structural motif prevalent in a wide array of pharmaceuticals. Due to the nature of its synthesis, several positional isomers can arise as process-related impurities. These isomers, while structurally similar, can exhibit different toxicological profiles and reactivity in subsequent synthetic steps. Therefore, a robust analytical methodology capable of separating and quantifying these isomers is paramount.
The primary isomeric impurities of concern for this compound include:
-
3-Chloro-4-fluoropyridin-2-amine
-
6-Chloro-4-fluoropyridin-2-amine
-
5-Chloro-6-fluoropyridin-2-amine
-
5-Chloro-3-fluoropyridin-2-amine
This guide will focus on the comparative analysis of three principal chromatographic techniques for resolving these isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC).
Comparative Analysis of Analytical Methodologies
The choice of analytical technique is a balance of selectivity, sensitivity, speed, and the physicochemical properties of the analyte. For a polar, heterocyclic compound like this compound, each technique presents a unique set of advantages and challenges.
Methodology Comparison Workflow
Caption: A logical workflow for selecting and validating an analytical method for isomeric purity.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in the reversed-phase (RP) mode, is a workhorse in pharmaceutical analysis due to its versatility and robustness for a wide range of compounds.
Causality Behind Experimental Choices
For polar aromatic amines like our target compound, a C18 stationary phase is a logical starting point due to its hydrophobicity, which provides retention for the aromatic ring. The choice of a buffered mobile phase is critical. An acidic pH (e.g., pH 3) ensures that the amine group is protonated, leading to more consistent interactions with the stationary phase and improved peak shape. A gradient elution from a weaker solvent (water) to a stronger solvent (acetonitrile or methanol) is employed to ensure that both the main component and any closely eluting impurities are adequately resolved within a reasonable analysis time.
Experimental Protocol: RP-HPLC
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in Water (pH ≈ 2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 50% B
-
15-17 min: 50% to 10% B
-
17-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 0.5 mg/mL.
Expected Performance
This method is expected to provide good resolution between the main peak and its positional isomers. The validation of such a method would follow the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its accuracy, precision, specificity, linearity, range, and robustness.[1][2][3][4][5]
Gas Chromatography (GC)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds, offering high separation efficiency. For aminopyridines, derivatization is sometimes employed to improve volatility and peak shape, but direct analysis is often feasible.
Causality Behind Experimental Choices
A low-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), is chosen for its ability to separate compounds based on their boiling points and polarity differences. The use of a mass spectrometric (MS) detector provides not only quantification but also structural information, which is invaluable for the definitive identification of unknown impurities. A temperature-programmed oven ramp allows for the separation of compounds with a range of volatilities.
Experimental Protocol: GC-MS
-
Instrumentation: Standard GC system with a Mass Spectrometer detector.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 min.
-
Ramp: 10°C/min to 250°C, hold for 5 min.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Detection: Electron Ionization (EI) at 70 eV, scanning from m/z 40-300.
-
Injection: 1 µL, split ratio 20:1.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 1 mg/mL.
Expected Performance
GC-MS is expected to provide excellent resolution and definitive identification of volatile isomers. However, less volatile or thermally labile impurities may not be amenable to this technique.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a "green" and efficient alternative to both HPLC and GC, particularly for chiral and achiral isomer separations. It utilizes supercritical CO2 as the primary mobile phase, offering low viscosity and high diffusivity, which translates to faster separations and lower backpressure.
Causality Behind Experimental Choices
For the separation of polar, basic isomers, a stationary phase with polar characteristics is required. A 2-ethylpyridine column is often effective for such compounds. The addition of a polar co-solvent (modifier) like methanol is necessary to increase the mobile phase strength and elute the polar analytes. An acidic or basic additive can further improve peak shape and selectivity. Chiral stationary phases (CSPs) can also be employed in SFC to resolve enantiomers if the target molecule is chiral or is derivatized with a chiral reagent.
Experimental Protocol: SFC
-
Instrumentation: SFC system with a UV or MS detector.
-
Column: 2-Ethylpyridine, 150 x 4.6 mm, 3 µm particle size.
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B: Methanol with 0.1% trifluoroacetic acid.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 30% B
-
8-9 min: 30% to 5% B
-
9-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 2 µL.
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 0.5 mg/mL.
Expected Performance
SFC is anticipated to provide the fastest analysis time with excellent resolution for the positional isomers. Its lower solvent consumption also makes it an environmentally friendly option.
Performance Data Summary
The following table summarizes the expected performance characteristics of the three techniques for the analysis of this compound and its isomers.
| Parameter | HPLC | GC-MS | SFC |
| Resolution (Rs) | > 2.0 for all isomer pairs | > 2.5 for volatile isomers | > 2.2 for all isomer pairs |
| Analysis Time | ~20 minutes | ~22 minutes | ~10 minutes |
| Limit of Quantification (LOQ) | ~0.05 µg/mL | ~0.1 µg/mL (scan mode) | ~0.08 µg/mL |
| Solvent Consumption | High | Low | Very Low |
| Impurity Identification | By retention time comparison | Definitive by mass spectra | By retention time/MS |
| Throughput | Moderate | Moderate | High |
Logical Relationship of Analytical Techniques
Caption: Relationship between the sample, separation techniques, detectors, and data output.
Conclusion and Recommendations
All three techniques—HPLC, GC-MS, and SFC—are viable for the isomeric purity analysis of this compound.
-
RP-HPLC stands out as a robust and versatile method, well-suited for routine quality control environments. Its primary strengths are its reliability and the vast body of existing knowledge for method development on C18 columns.
-
GC-MS offers unparalleled specificity for the identification of volatile impurities. It is the gold standard for identifying unknown peaks, provided the analytes are sufficiently volatile and thermally stable.
-
SFC presents a compelling case as the most modern and efficient technique. Its speed and reduced environmental impact make it an excellent choice for high-throughput screening and for organizations committed to green chemistry principles.
For comprehensive characterization, a combination of techniques is often ideal. HPLC or SFC can be used for routine purity assessment, while GC-MS can be employed for the definitive identification of any observed impurities. The ultimate choice will depend on the specific needs of the laboratory, including available instrumentation, sample throughput requirements, and environmental considerations.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Chloro-4-fluoropyridin-2-amine
As researchers and drug development professionals, our work with novel chemical entities like 5-Chloro-4-fluoropyridin-2-amine is foundational to discovery. However, our responsibility extends beyond the benchtop; it encompasses the entire lifecycle of these materials, culminating in their safe and compliant disposal. Improper disposal not only poses significant risks to personnel and the environment but can also result in severe regulatory penalties.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. It is structured to provide immediate, actionable information grounded in established safety principles and regulatory standards. The core philosophy is that all chemical waste must be managed with precision and foresight, treating it as an integral part of the experimental process.
Hazard Profile and Immediate Safety Considerations
This compound is a halogenated pyridine derivative. While a specific, comprehensive Safety Data Sheet (SDS) for this exact CAS number (1393574-54-3) is not widely published, data from closely related structural analogs and general chemical principles allow us to construct a reliable hazard profile. The precautionary principle dictates that we treat it as hazardous until proven otherwise.
Based on analogs, the compound is expected to be a solid that presents the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate handling this compound and its waste with appropriate Personal Protective Equipment (PPE) at all times.
Table 1: Essential Safety and Handling Information
| Hazard Category | GHS Pictogram | Precautionary Statement (Primary) | Required PPE |
|---|---|---|---|
| Skin Irritant | GHS07 - Exclamation Mark | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4] | Chemical-resistant gloves (Nitrile), lab coat. |
| Eye Irritant | GHS07 - Exclamation Mark | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] | Safety glasses or goggles. |
| Respiratory Irritant | GHS07 - Exclamation Mark | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] | Use only in a well-ventilated area or chemical fume hood. |
| Acute Oral Toxicity | GHS07 - Exclamation Mark | P270: Do not eat, drink or smoke when using this product.[3] | Standard laboratory practice. |
| Disposal | (Not Applicable) | P501: Dispose of contents/container to an approved waste disposal plant. [1][3][5] | (See full protocol below) |
The Core Principle of Hazardous Waste Management
The disposal of any chemical waste, including this compound, is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which mandates a "cradle to grave" management system for hazardous materials.[6] It is the generator's responsibility to ensure the waste is handled correctly from the moment it is created to its final disposal.[6] For laboratory purposes, this means assuming all chemical wastes are hazardous unless explicitly determined otherwise by your institution's Environmental Health & Safety (EHS) office.[6]
Step-by-Step Disposal Protocol
This protocol is designed to ensure safety and compliance. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain.[7][8]
Step 1: Characterize and Segregate the Waste
The first and most critical step is proper characterization. Due to its chemical structure, this compound waste must be classified as Halogenated Organic Waste . This segregation is vital because halogenated compounds require high-temperature incineration with specialized scrubbers to neutralize the corrosive gases (like HCl and HF) produced during combustion.[9][10] Mixing this with non-halogenated waste streams can lead to improper disposal, environmental damage, and significantly increased disposal costs.
Step 2: Collect Waste in Designated Containers
All waste streams must be collected at the point of generation in a designated Satellite Accumulation Area (SAA) , which should be located in the lab where the waste is generated.[11]
-
Solid Waste:
-
Collect unadulterated this compound powder and residues in a dedicated, clearly labeled hazardous waste container.[12] The original manufacturer's container is often suitable for this purpose.[12]
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a secure, leak-proof screw-on cap.[12] Parafilm, stoppers, and beakers are not acceptable closures.[12]
-
Affix a "Hazardous Waste" label to the container immediately. The label must include the full chemical name: "this compound" and specify "Halogenated Organic Solid Waste."
-
-
Liquid Waste (Solutions):
-
Collect all solutions containing this compound in a dedicated liquid waste container (carboy).
-
The container must be labeled "Halogenated Organic Liquid Waste" and list all chemical components and their approximate concentrations.
-
Never mix incompatible waste streams. For example, do not mix acidic waste with basic waste.[11]
-
Always keep the container closed except when adding waste.[13] Leave at least one inch of headroom to allow for expansion.[11]
-
-
Contaminated Lab Supplies (Sharps, Gloves, Wipes):
-
Any item that has come into direct contact with the chemical is considered hazardous waste.
-
Non-sharp items (gloves, bench paper, Kimwipes) should be collected in a separate, sealed plastic bag (double-bagging is recommended) and labeled "Hazardous Debris Contaminated with this compound."[12]
-
Contaminated sharps (pipette tips, needles, broken glass) must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.[12]
-
Step 3: Container Management and Storage
-
Secondary Containment: All waste containers must be stored in a secondary container, such as a chemical-resistant tray or tub.[12] The secondary container must be able to hold 110% of the volume of the largest primary container to contain any potential leaks.[12]
-
Storage Location: Store the contained waste in your lab's designated SAA. This area must be inspected weekly for leaks or container degradation.[11]
-
Time and Volume Limits: Hazardous waste can accumulate in an SAA for up to one year. However, once a container is full, it must be removed by EHS within three days.[11] Additionally, regulations limit the total volume of waste that can be stored; be sure to request a pickup well before these limits are reached.[12]
Step 4: Decontamination of Glassware
Empty containers or glassware that held this compound are not considered "empty" by regulatory standards until properly decontaminated.
-
Perform a triple rinse with a suitable solvent (e.g., acetone or ethanol) capable of dissolving the compound.[13]
-
Crucially, the first rinsate must be collected and disposed of as Halogenated Organic Liquid Waste. [10][13]
-
Subsequent rinses can be managed according to your institution's specific policies. After this procedure, the container may be disposed of in the trash or reused.[13]
Step 5: Arrange for Final Disposal
The final step is to contact your institution's EHS office to schedule a hazardous waste pickup. Do not attempt to transport or dispose of the waste yourself.[10] EHS professionals will ensure the waste is transported to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be destroyed via high-temperature incineration.[14]
Disposal Workflow and Emergency Procedures
The following diagram illustrates the decision-making process for proper waste stream management.
References
- 1. 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride | 1095824-77-3 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. pfw.edu [pfw.edu]
- 7. acs.org [acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. capotchem.cn [capotchem.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Chloro-4-fluoropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and development, the synthesis of novel compounds is a daily endeavor. Among the vast array of building blocks, halogenated pyridines such as 5-Chloro-4-fluoropyridin-2-amine play a crucial role. However, their handling demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Understanding the Risks: A Proactive Approach to Safety
Table 1: Hazard Profile Based on Analogous Compounds
| Hazard Classification | Potential Effects | Sources |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][3][6] | [1][2][3][6] |
| Skin Corrosion/Irritation | Causes skin irritation.[2][3][5] | [2][3][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][5] | [2][3][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[1][2][3] | [1][2][3] |
Your Shield: Personal Protective Equipment (PPE)
A robust defense against chemical exposure begins with the correct selection and use of Personal Protective Equipment (PPE). Given the anticipated hazards of this compound, a comprehensive PPE ensemble is mandatory.[7][8]
Essential PPE for Handling this compound:
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[9][10]
-
Skin Protection: A flame-resistant lab coat is essential.[9] For handling larger quantities or during procedures with a high risk of contamination, consider chemical-resistant clothing such as overalls or a two-piece splash suit.[7]
-
Hand Protection: Chemically resistant gloves are critical. Nitrile gloves are a common choice, but it is crucial to consult glove manufacturer's compatibility charts for specific breakthrough times for halogenated aromatic amines.[9][10][11][12] Double gloving is recommended to provide an extra layer of protection.
-
Respiratory Protection: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][9] If a fume hood is not available or if there is a risk of generating dust, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5][7]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is paramount to minimizing risk. The following procedural steps provide a framework for the safe handling of this compound from receipt to use.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[13][14]
-
Ensure the container is tightly sealed and clearly labeled.[13]
-
Keep a dedicated inventory of the compound, noting dates of receipt and use.
Weighing and Dispensing:
-
Engineering Controls: All weighing and dispensing of the solid compound must be performed within a chemical fume hood to control exposure to dust.[5]
-
Personal Protective Equipment: Don the full PPE ensemble as described above.
-
Procedure:
-
Place a weigh boat or appropriate container on the analytical balance inside the fume hood.
-
Carefully open the stock container.
-
Using a clean spatula, transfer the desired amount of this compound to the weigh boat.
-
Immediately and securely close the stock container.
-
Clean any residual powder from the spatula and the weighing area using a damp cloth or a vacuum with a HEPA filter. Do not use dry sweeping methods, which can generate dust.
-
Proceed with your experimental protocol within the fume hood.
-
In-Use Procedures:
-
Always handle solutions containing this compound within a fume hood.
-
Avoid direct contact with the skin and eyes. If contact occurs, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5][9]
-
In case of inhalation, move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[5][15]
-
Be aware of the potential for static discharge when handling flammable solvents. Ensure all equipment is properly grounded.[16][17]
Emergency Preparedness: Plan for the Unexpected
Accidents can happen, and a well-defined emergency plan is crucial.
-
Spill Response:
-
For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[17]
-
For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][9]
-
Inhalation: Move the person to fresh air. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[5][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][9]
-
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its contaminated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing this compound, including empty containers, contaminated PPE, and reaction byproducts, must be collected as hazardous waste.[18][19] It is imperative to segregate halogenated waste from non-halogenated waste streams.[20][21]
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound."
-
Disposal Procedures: Contact your institution's EHS department for specific instructions on the disposal of halogenated aromatic compounds. They will provide guidance on proper containerization, labeling, and pickup schedules.[9] Never dispose of this chemical down the drain or in the regular trash.[13]
Visualizing the Workflow for Safe Handling
To further clarify the operational plan, the following diagram illustrates the key steps and decision points for safely handling this compound.
References
- 1. 5-Chloro-4-(trifluoromethyl)pyridin-2-amine hydrochloride | 1095824-77-3 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. capotchem.com [capotchem.com]
- 4. 2-Chloro-5-fluoropyridin-3-amine | C5H4ClFN2 | CID 44754868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hsa.ie [hsa.ie]
- 11. tandfonline.com [tandfonline.com]
- 12. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. nj.gov [nj.gov]
- 15. chemicalbook.com [chemicalbook.com]
- 16. lobachemie.com [lobachemie.com]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 18. ethz.ch [ethz.ch]
- 19. Making sure you're not a bot! [oc-praktikum.de]
- 20. uakron.edu [uakron.edu]
- 21. bucknell.edu [bucknell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
